molecular formula C44H49ClN4O10 B15138530 ATTO 590 maleimide

ATTO 590 maleimide

カタログ番号: B15138530
分子量: 829.3 g/mol
InChIキー: LFOGTXMPBRGDCI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ATTO 590 maleimide is a useful research compound. Its molecular formula is C44H49ClN4O10 and its molecular weight is 829.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C44H49ClN4O10

分子量

829.3 g/mol

IUPAC名

2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate

InChI

InChI=1S/C36H38N2O3.C8H10N2O3.ClHO4/c1-9-37-29-17-31-27(15-25(29)21(3)19-35(37,5)6)33(23-13-11-12-14-24(23)34(39)40)28-16-26-22(4)20-36(7,8)38(10-2)30(26)18-32(28)41-31;1-6(11)9-4-5-10-7(12)2-3-8(10)13;2-1(3,4)5/h11-20H,9-10H2,1-8H3;2-3H,4-5H2,1H3,(H,9,11);(H,2,3,4,5)

InChIキー

LFOGTXMPBRGDCI-UHFFFAOYSA-N

正規SMILES

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=CC=CC=C6C(=O)O.CC(=O)NCCN1C(=O)C=CC1=O.[O-]Cl(=O)(=O)=O

製品の起源

United States

Foundational & Exploratory

ATTO 590 Maleimide: A Technical Guide to Spectroscopic Properties and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 590 maleimide (B117702) is a high-performance fluorescent probe belonging to the rhodamine class of dyes.[1][2] It is engineered for exceptional thermal and photostability, a strong molar absorption, and a high fluorescence quantum yield, making it an ideal candidate for advanced fluorescence-based applications.[1][2][3] This dye is particularly well-suited for single-molecule detection, high-resolution microscopy techniques such as STED, PALM, and dSTORM, as well as flow cytometry and fluorescence in-situ hybridization (FISH).[1][4] The maleimide functional group enables the specific covalent labeling of biomolecules at free thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins.[2][5]

Core Spectroscopic and Physical Properties

The optical and physical characteristics of ATTO 590 are critical for designing and interpreting fluorescence experiments. The dye exhibits strong absorption in the orange-red region of the spectrum and emits in the red region.[6][7]

PropertyValueUnit
Absorption Maximum (λabs) 593 - 594nm
Emission Maximum (λem) 622 - 624nm
Molar Extinction Coefficient (εmax) 120,000M-1cm-1
Fluorescence Quantum Yield (ηfl) 80%
Fluorescence Lifetime (τfl) 3.7ns
Correction Factor (CF260) 0.39-
Correction Factor (CF280) 0.43-
Molecular Weight (Maleimide) 813.30 g/mol

Data compiled from multiple sources.[1][2][6][8][9]

Experimental Protocol: Protein Labeling with ATTO 590 Maleimide

This section provides a detailed methodology for the covalent labeling of proteins via thiol-maleimide chemistry. The reaction involves the Michael addition of a protein's sulfhydryl group to the maleimide moiety of the dye, forming a stable thioether bond.[10]

Preparation of Reagents
  • Protein Solution:

    • Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.0-7.5.[2] Suitable buffers include PBS, HEPES, or MOPS.[2][11] Buffers containing primary amines like Tris are not recommended.[12]

    • The optimal protein concentration is typically 2-10 mg/mL.[11][12] Lower concentrations can reduce labeling efficiency.[11]

    • Degas the buffer before use to minimize the oxidation of free thiols.[5]

  • (Optional) Reduction of Disulfide Bonds:

    • To increase the number of available thiol groups, disulfide bonds within the protein can be reduced.

    • Add a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[2][13] Incubate for approximately 30 minutes at room temperature.[13]

    • Critical: If using DTT (dithiothreitol) as the reducing agent, it must be completely removed (e.g., by dialysis or spin filtration) before adding the maleimide dye, as it will compete for the dye.[2][11] TCEP does not require removal.[14]

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[13]

    • Prepare a 10-20 mM stock solution by dissolving the dye in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][15]

    • This solution should be prepared immediately before use, as the maleimide group can hydrolyze in the presence of moisture, rendering it non-reactive.[4][15]

Labeling Reaction
  • Add a 10- to 20-fold molar excess of the this compound stock solution to the stirred protein solution.[2][13]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2][13] The reaction vessel should be protected from light to prevent photobleaching of the dye.[2][12]

  • (Optional) Stopping the Reaction: To quench any unreacted maleimide, a low-molecular-weight thiol such as glutathione (B108866) or mercaptoethanol can be added to the mixture after the primary incubation period.[14]

Purification of the Conjugate
  • It is essential to remove unreacted dye from the labeled protein conjugate.[10][15]

  • The most common method is gel filtration chromatography using a column packed with a resin like Sephadex G-25.[12][15]

  • Equilibrate the column with your buffer of choice (e.g., PBS).[15]

  • Apply the reaction mixture to the column. The larger, labeled protein will elute first, while the smaller, free dye molecules are retained and elute later.

  • Alternative purification methods include extensive dialysis or the use of spin concentrators with an appropriate molecular weight cutoff.[10][12]

Characterization of the Conjugate
  • Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules conjugated per protein molecule, is a critical parameter.[11] It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 593 nm (for ATTO 590).

  • The contribution of the dye to the absorbance at 280 nm must be accounted for using the provided correction factor (CF₂₈₀ = 0.43).[1][11]

Visualized Workflows and Mechanisms

To clarify the experimental process and the underlying chemistry, the following diagrams illustrate the key workflows and reactions.

G cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_purification 3. Purification & Analysis p1 Prepare Protein Solution (Amine-Free Buffer, pH 7.0-7.5) p2 Optional: Reduce Disulfides (e.g., with TCEP) p1->p2 If necessary p3 Prepare Dye Stock Solution (10 mM ATTO 590 in DMSO) r1 Combine Protein and Dye (10-20x Molar Excess of Dye) p2->r1 p3->r1 r2 Incubate (2h @ RT or Overnight @ 4°C, in dark) r1->r2 u1 Purify Conjugate (e.g., Gel Filtration) r2->u1 u2 Characterize Conjugate (Determine Degree of Labeling) u1->u2

Caption: Workflow for labeling proteins with this compound.

G cluster_product Product protein Protein—SH (Free Thiol Group) plus + protein->plus dye ATTO 590—Maleimide product Protein—S—ATTO 590 (Stable Thioether Bond) dye->product Michael Addition pH 7.0-7.5 plus->dye

Caption: Thiol-maleimide conjugation reaction mechanism.

References

ATTO 590 maleimide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Core Chemical Properties and Structure for Researchers, Scientists, and Drug Development Professionals

ATTO 590 maleimide (B117702) is a fluorescent probe belonging to the rhodamine class of dyes.[1] Renowned for its exceptional photostability and high fluorescence quantum yield, it is a versatile tool in various life science and drug development applications.[1][2] This guide provides an in-depth overview of its chemical properties, structure, and practical applications, including detailed experimental protocols.

Core Chemical and Spectroscopic Properties

ATTO 590 maleimide is characterized by its strong absorption and emission in the orange-red region of the visible spectrum.[3] It is moderately hydrophilic and, as commercially supplied, typically consists of a mixture of two isomers with virtually identical spectroscopic properties.[3]

PropertyValueReference
Molecular Weight 813 g/mol [1]
Absorption Maximum (λabs) 593 nm[1]
Emission Maximum (λem) 622 nm[1]
Molar Extinction Coefficient (εmax) 1.2 x 10⁵ M⁻¹ cm⁻¹[1]
Fluorescence Quantum Yield (ηfl) 80%[1]
Fluorescence Lifetime (τfl) 3.7 ns[1]
Correction Factor (CF260) 0.39[1]
Correction Factor (CF280) 0.43[1]

Chemical Structure and Labeling Chemistry

This compound's structure is based on a rhodamine core, which provides its fluorescent properties. The maleimide functional group is a thiol-reactive moiety that specifically and efficiently reacts with sulfhydryl groups (thiols) on biomolecules, such as the side chains of cysteine residues in proteins, to form a stable thioether bond.[1][4] This high selectivity allows for precise labeling of target molecules.[1]

ATTO_590_Maleimide_Reaction cluster_reactants Reactants cluster_product Product ATTO_590 This compound Conjugate ATTO 590-S-Biomolecule (Stable Thioether Bond) ATTO_590->Conjugate pH 7.0-7.5 Biomolecule Biomolecule-SH (e.g., Protein with Cysteine) Biomolecule->Conjugate

Caption: Reaction scheme of this compound with a thiol-containing biomolecule.

Experimental Protocols: Labeling of Proteins with this compound

The following is a general protocol for the conjugation of this compound to proteins. Optimization may be required for specific proteins and applications.

Materials
  • This compound

  • Protein of interest in a suitable buffer (e.g., phosphate, Tris, HEPES) at pH 7.0-7.5. The buffer should be free of thiols.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: Glutathione (B108866) or β-mercaptoethanol

  • Purification column (e.g., Sephadex G-25)

Experimental Workflow

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product p1 Dissolve Protein (pH 7.0-7.5) p2 Reduce Disulfides (Optional) (e.g., TCEP) p1->p2 p3 Prepare Dye Stock Solution (10-20 mM in DMF/DMSO) p2->p3 r1 Add Dye to Protein (10-20 fold molar excess) p3->r1 r2 Incubate (2 hours at RT or overnight at 4°C, in the dark) r1->r2 u1 Quench Excess Dye (e.g., Glutathione) r2->u1 u2 Separate Conjugate (Gel Filtration, e.g., Sephadex G-25) u1->u2 f1 Characterize and Store Conjugate u2->f1

Caption: A typical workflow for labeling proteins with this compound.

Detailed Methodology
  • Protein Preparation : Dissolve the protein in a suitable buffer at a concentration of 50–100 µM. The pH should be maintained between 7.0 and 7.5 to ensure the specific reaction of maleimide with thiol groups.[1]

  • Reduction of Disulfide Bonds (Optional) : If the protein contains disulfide bonds that need to be labeled, they can be reduced using a 10-fold molar excess of TCEP. If DTT is used, it must be removed by dialysis before adding the dye.[1]

  • Dye Preparation : Immediately before use, prepare a 10–20 mM stock solution of this compound in anhydrous DMF or DMSO.[1]

  • Labeling Reaction : Add the dye stock solution to the protein solution to achieve a 10–20 fold molar excess of the dye. The reaction should be carried out for 2 hours at room temperature or overnight at 4°C in the dark.[1]

  • Quenching : To stop the reaction and remove any unreacted dye, a low molecular weight thiol such as glutathione or β-mercaptoethanol can be added.[1]

  • Purification : The labeled protein conjugate can be separated from the free dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[1]

  • Storage : The final conjugate should be stored under the same conditions as the unlabeled protein, protected from light. For long-term storage, it is recommended to add a cryoprotectant and store at -20°C or -80°C.[1]

Applications in Research and Development

The unique properties of this compound make it a valuable tool for a wide range of applications, including:

  • Fluorescence Microscopy : Its high photostability makes it suitable for demanding imaging techniques such as single-molecule detection and super-resolution microscopy (e.g., STED, PALM, dSTORM).[1][2]

  • Flow Cytometry (FACS) : The bright fluorescence of ATTO 590 allows for clear identification and sorting of labeled cells.

  • Protein Labeling and Tracking : The specific reactivity of the maleimide group allows for the precise labeling of proteins to study their localization, trafficking, and interactions.

  • Fluorescence Resonance Energy Transfer (FRET) : ATTO 590 can serve as an acceptor in FRET-based assays to study molecular interactions and conformational changes.

References

ATTO 590 maleimide excitation and emission wavelengths

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ATTO 590 Maleimide (B117702) for Researchers and Drug Development Professionals

ATTO 590 maleimide is a high-performance fluorescent probe belonging to the rhodamine class of dyes.[1][2] Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and excellent photostability, make it a valuable tool for a wide range of applications in life sciences and drug development.[1][3] This guide provides a comprehensive overview of the technical specifications, experimental protocols, and potential applications of this compound.

Core Properties of ATTO 590

ATTO 590 is characterized by its robust performance in demanding fluorescence applications.[1] It is particularly well-suited for single-molecule detection, super-resolution microscopy techniques like PALM, dSTORM, and STED, as well as flow cytometry and fluorescence in-situ hybridization (FISH).[1][4] The dye is moderately hydrophilic and, as commercially supplied, is typically a mixture of two isomers with virtually identical spectroscopic properties.[1]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Excitation Wavelength (λabs) 593 - 594 nm[1][5][6]
Emission Wavelength (λfl) 622 - 624 nm[1][5][6]
Molar Extinction Coefficient (εmax) 1.2 x 10⁵ M⁻¹ cm⁻¹[1][2][6]
Fluorescence Quantum Yield (ηfl) 80%[1][2]
Fluorescence Lifetime (τfl) 3.7 ns[1][2][7]
Molecular Weight ~813 g/mol [2][8]
Recommended Laser Lines 561 nm, 594 nm[7]
Solubility DMSO, DMF[4][5]
Correction Factor (CF₂₆₀) 0.39 - 0.42[1][2][9]
Correction Factor (CF₂₈₀) 0.43 - 0.44[1][2][9]

Experimental Protocols

This compound is designed for the covalent labeling of molecules containing free thiol (sulfhydryl) groups, such as cysteine residues in proteins.[2][4] The maleimide moiety reacts specifically with thiols under mild conditions (pH 7.0-7.5) to form a stable thioether bond.[2][5]

Protein Labeling with this compound

This protocol outlines a general procedure for labeling a protein of interest (POI) with this compound.

1. Preparation of Solutions:

  • Protein Solution (Solution A):

    • Dissolve the protein in a suitable buffer at a pH between 7.0 and 7.5. Common buffers include PBS, HEPES, or Tris.[2][5]

    • The recommended protein concentration is 2-10 mg/mL.[5] Labeling efficiency may decrease at lower concentrations.

    • If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like TCEP or DTT. If using DTT, it must be removed by dialysis or a desalting column before adding the dye, as it will compete for the maleimide.[2]

  • Dye Stock Solution (Solution B):

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[2][4]

    • Vortex the solution until the dye is completely dissolved.[5]

    • Protect the stock solution from light.[2]

2. Labeling Reaction:

  • Add a 10-20 fold molar excess of the this compound stock solution (Solution B) to the protein solution (Solution A).[2] Add the dye dropwise while gently stirring.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2] The reaction should be performed in the dark to prevent photobleaching of the dye.[2][5]

3. Purification of the Conjugate:

  • Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.

4. Determination of Degree of Labeling (DOL):

The DOL, which is the average number of dye molecules per protein molecule, is a critical parameter.[5] It can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's absorption maximum, ~594 nm (Aₘₐₓ).

  • Calculate the protein concentration:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF₂₈₀)] / ε_protein

    • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (approx. 0.43) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[2]

  • Calculate the dye concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • Where ε_dye is the molar extinction coefficient of ATTO 590 (120,000 M⁻¹ cm⁻¹).[2]

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing experimental processes and biological systems. Below are Graphviz-generated diagrams illustrating the protein labeling workflow and a representative signaling pathway where ATTO 590-labeled proteins can be utilized.

G cluster_prep 1. Solution Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Purification & Analysis Protein Protein of Interest (POI) in pH 7.0-7.5 Buffer Reduce Reduce Disulfides (e.g., TCEP) Protein->Reduce Mix Mix POI and Dye (10-20x molar excess of dye) Reduce->Mix 10-fold molar excess Dye This compound in annhydrous DMSO Dye->Mix Incubate Incubate 2h @ RT or overnight @ 4°C (in the dark) Mix->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Analyze Spectrophotometry (A280 & A594) Purify->Analyze Calculate Calculate Degree of Labeling (DOL) Analyze->Calculate

Workflow for covalent labeling of proteins with this compound.

Conceptual MAPK signaling pathway for tracking a labeled protein.

In the context of the signaling pathway shown, a researcher could label a specific kinase or transcription factor with this compound to study its localization, translocation, or interaction with other proteins using advanced fluorescence microscopy techniques. The high photostability and brightness of ATTO 590 are particularly advantageous for live-cell imaging and tracking of dynamic cellular processes.[2][10]

References

ATTO 590 Maleimide: A Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ATTO 590 maleimide (B117702), a fluorescent probe belonging to the rhodamine class of dyes. Renowned for its high fluorescence quantum yield, exceptional photostability, and strong absorption, ATTO 590 maleimide is a critical tool for elucidating complex biological processes. Its maleimide functional group allows for the specific, covalent labeling of thiol groups, primarily found in cysteine residues of proteins, making it invaluable for studying protein structure, function, and interactions in the context of cellular signaling and drug discovery.

Core Properties of this compound

ATTO 590 is a moderately hydrophilic dye characterized by its robust optical properties, which are largely insensitive to pH changes in the physiological range. These features make it highly suitable for a variety of applications, including high-resolution microscopy techniques such as PALM, dSTORM, and STED, as well as single-molecule detection and flow cytometry.[1]

Quantitative Data Summary

The key molecular and spectroscopic properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 813.29 g/mol [2]
Molecular Formula C₄₃H₄₅ClN₄O₉S[2]
Excitation Maximum (λex) 593 nm[1]
Emission Maximum (λem) 622 nm[1]
Molar Extinction Coefficient (εmax) 120,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φf) 80%[1]
Fluorescence Lifetime (τfl) 3.7 ns[1]
Correction Factor (CF₂₈₀) 0.43[1]

Experimental Protocol: Thiol-Specific Protein Labeling

The following is a detailed protocol for the covalent conjugation of this compound to proteins via cysteine residues. This method is fundamental for preparing proteins for subsequent analysis in signaling studies.

Materials
  • Protein of interest (POI) with accessible cysteine residue(s)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Purification column: Gel filtration (e.g., Sephadex G-25) or dialysis equipment

  • Spectrophotometer

Procedure
  • Protein Preparation:

    • Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL.[3]

    • Optional Reduction Step: If the protein contains disulfide bonds that need to be reduced to free up thiol groups, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[4] If using DTT, the excess DTT must be removed by dialysis before adding the dye.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO. For example, dissolve 1 mg of this compound in approximately 123 µL of solvent. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.

  • Conjugation Reaction:

    • While gently stirring the protein solution, add the dye stock solution to achieve a 10- to 20-fold molar excess of dye to protein.[4]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye and any hydrolyzed maleimide from the labeled protein conjugate.

    • This is typically achieved using a gel filtration column pre-equilibrated with the desired storage buffer (e.g., PBS). The labeled protein will elute first, followed by the smaller, unbound dye molecules. Alternatively, dialysis can be used.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which represents the average number of dye molecules per protein molecule, is a critical parameter.

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 590, which is 593 nm (A₅₉₃).

    • The concentration of the protein is calculated using the following formula, which corrects for the dye's absorbance at 280 nm:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₉₃ × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor (0.43) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • The concentration of the dye is calculated as:

      • Dye Concentration (M) = A₅₉₃ / ε_dye

      • Where ε_dye is the molar extinction coefficient of ATTO 590 (120,000 M⁻¹cm⁻¹).

    • The DOL is the ratio of the dye concentration to the protein concentration:

      • DOL = Dye Concentration / Protein Concentration

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & QC protein_prep 1. Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) reduction Optional: Reduce Disulfides (e.g., with TCEP) protein_prep->reduction If needed conjugation 3. Conjugation (2h @ RT or O/N @ 4°C, dark) protein_prep->conjugation dye_prep 2. Prepare this compound (10 mM in DMSO/DMF) dye_prep->conjugation reduction->conjugation purification 4. Purification (Gel Filtration / Dialysis) conjugation->purification dol_calc 5. Calculate DOL (Spectrophotometry) purification->dol_calc storage Store Conjugate (-20°C, protected from light) dol_calc->storage

Caption: Workflow for labeling proteins with this compound.

Application in Cell Signaling Research: Single-Molecule FRET

ATTO 590 is frequently used as an acceptor fluorophore in single-molecule Förster Resonance Energy Transfer (smFRET) experiments. This powerful technique allows researchers to measure nanometer-scale distances within or between biomolecules, providing insights into conformational changes and binding events that are central to cell signaling.

For example, smFRET can be used to study the dynamics of a signaling protein like Calmodulin (CaM), which changes its conformation upon binding Ca²⁺.[5] By labeling two different sites on the CaM protein with a donor dye (e.g., ATTO 488) and an acceptor dye (ATTO 590), the distance between these sites can be monitored. A change in the FRET efficiency upon the addition of calcium would indicate a conformational change, revealing the mechanics of signal transduction at the single-molecule level.

Logical Diagram for a FRET-Based Signaling Assay

fret_signaling cluster_system Molecular System cluster_states Conformational States cluster_readout Experimental Readout protein_unbound Signaling Protein (e.g., Calmodulin) donor Donor Dye (e.g., ATTO 488) protein_unbound->donor Labeled at Site 1 acceptor Acceptor Dye (ATTO 590) protein_unbound->acceptor Labeled at Site 2 state_low_fret Inactive State (No Ligand) Dyes Far Apart readout_low Low FRET Signal state_low_fret->readout_low Results in ligand Signaling Molecule (e.g., Ca²⁺) state_low_fret->ligand Addition of Ligand state_high_fret Active State (Ligand Bound) Dyes Close state_high_fret->state_low_fret Ligand Dissociation readout_high High FRET Signal state_high_fret->readout_high Results in ligand->state_high_fret

Caption: Conformational changes in a signaling protein detected by smFRET.

References

ATTO 590 Maleimide: An In-depth Technical Guide to Photostability and Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 maleimide (B117702) is a fluorescent probe belonging to the rhodamine family of dyes.[1][2][3] Renowned for its exceptional photostability, high fluorescence quantum yield, and strong absorption, ATTO 590 has become an invaluable tool in a wide array of high-sensitivity fluorescence applications.[2][4] Its maleimide functional group allows for covalent labeling of thiol groups, making it particularly well-suited for site-specific modification of proteins and peptides at cysteine residues.[5][6] This technical guide provides a comprehensive overview of the photophysical properties of ATTO 590 maleimide, with a special focus on its photostability and photobleaching characteristics. Detailed experimental protocols for protein conjugation and the evaluation of photostability are also presented to aid researchers in harnessing the full potential of this robust fluorophore.

Core Photophysical Properties

ATTO 590 is characterized by its strong absorption and emission in the orange-red region of the visible spectrum.[7] The dye's rigid molecular structure contributes to its remarkable thermal and photostability.[4] A summary of its key photophysical parameters is provided in the table below.

PropertyValueReference
Excitation Maximum (λ_abs_)593 nm[2][3]
Emission Maximum (λ_em_)622 nm[2][3]
Molar Extinction Coefficient (ε_max_)120,000 M⁻¹cm⁻¹[2][3]
Fluorescence Quantum Yield (Φ_f_)0.80[2]
Fluorescence Lifetime (τ_fl_)3.7 ns[2][3]

Photostability and Photobleaching

A key advantage of ATTO 590 is its high resistance to photobleaching, a process where the fluorophore irreversibly loses its ability to fluoresce upon prolonged exposure to excitation light. This high photostability makes it an excellent choice for demanding applications such as single-molecule detection, super-resolution microscopy (PALM, dSTORM, STED), and fluorescence in-situ hybridization (FISH).[2][7]

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein via its cysteine residues.

Materials:

  • This compound

  • Protein of interest (containing accessible cysteine residues)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or another suitable buffer at pH 7.0-7.5 (e.g., HEPES, Tris). The buffer should be degassed.[6]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds.

  • Purification column (e.g., gel filtration, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[6]

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[5][6] If using DTT, the excess DTT must be removed by dialysis before adding the dye.[5]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[5] This should be done immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[5]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Purification:

    • Remove the unreacted dye from the labeled protein using a gel filtration column, dialysis, or other suitable purification method.

  • Storage:

    • Store the purified conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.

G Protein Labeling with this compound cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage protein_prep Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) reduce Reduce Disulfide Bonds (optional) (Add TCEP) protein_prep->reduce If needed mix Mix Protein and Dye (10-20x molar excess of dye) dye_prep Prepare this compound (10 mM in DMF/DMSO) dye_prep->mix reduce->mix incubate Incubate (2h at RT or overnight at 4°C, dark) mix->incubate purify Purify Conjugate (Gel filtration or dialysis) incubate->purify store Store Labeled Protein (Protect from light) purify->store

Workflow for protein labeling with this compound.
Measurement of Photobleaching Half-life

This protocol provides a general method for determining the photobleaching half-life of this compound-labeled biomolecules using fluorescence microscopy.

Materials:

  • This compound-labeled sample

  • Microscope slides and coverslips

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

  • Appropriate filter set for ATTO 590 (Excitation ~590 nm, Emission ~620 nm)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Immobilize the labeled molecules on a microscope slide to prevent diffusion. This can be achieved by drying a solution of the sample on the slide or by embedding it in a polymer matrix.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for ATTO 590.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to maintain the same illumination intensity throughout the experiment.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity of the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from the ROI intensity at each time point.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t_1/2_) is the time at which the fluorescence intensity drops to 50% of its initial value.

G Photobleaching Half-life Determination Workflow cluster_setup Experimental Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis sample_prep Prepare Immobilized Sample microscope_setup Configure Microscope (Stable light source, correct filters) sample_prep->microscope_setup initial_image Acquire Initial Image (t=0) microscope_setup->initial_image time_lapse Acquire Time-Lapse Images (Continuous illumination) initial_image->time_lapse measure_intensity Measure Fluorescence Intensity in ROI time_lapse->measure_intensity background_correct Background Correction measure_intensity->background_correct normalize Normalize Intensity to t=0 background_correct->normalize plot Plot Normalized Intensity vs. Time normalize->plot determine_half_life Determine Half-life (t₁/₂) (Time to 50% intensity) plot->determine_half_life

Workflow for photobleaching half-life determination.

Conclusion

This compound stands out as a superior fluorescent probe for applications demanding high photostability and brightness. Its robust nature against photobleaching ensures reliable and reproducible results in long-term imaging experiments and single-molecule studies. By following the detailed protocols provided in this guide, researchers can effectively label their biomolecules of interest and characterize the photostability of the resulting conjugates, thereby optimizing their experimental designs and advancing their scientific discoveries.

References

ATTO 590 Maleimide: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility characteristics of ATTO 590 maleimide (B117702), a widely used fluorescent probe in bioconjugation. This document also outlines detailed experimental protocols for its application in labeling biomolecules, particularly proteins, to facilitate reproducible and efficient experimental design.

Core Properties of ATTO 590

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] These features make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1] The dye is described as moderately hydrophilic.[1]

Solubility of ATTO 590 Maleimide

This compound, like other ATTO maleimide derivatives, exhibits good solubility in polar aprotic organic solvents. The maleimide functional group is reactive towards thiol (sulfhydryl) groups, making it ideal for labeling cysteine residues in proteins and thiol-modified oligonucleotides.

While precise quantitative solubility values (e.g., in mg/mL) are not extensively published in readily available datasheets, the following table summarizes the known compatible solvents. This information is based on product information from various suppliers and established laboratory protocols.

SolventSolubilityRecommended Use
Dimethylformamide (DMF)SolubleRecommended for preparing stock solutions.[2][3]
Dimethyl sulfoxide (B87167) (DMSO)SolubleThe most common choice for preparing stock solutions.[2][3]
AcetonitrileSolubleMentioned as a suitable polar solvent.[2][3]

Note on Solvent Quality and Stability:

Due to the reactive nature of the maleimide group, it is crucial to use anhydrous and amine-free solvents to prevent hydrolysis and ensure maximum reactivity of the dye.[2] Stock solutions of this compound in high-quality anhydrous DMSO or DMF are generally stable for an extended period when stored properly at -20°C and protected from light and moisture. However, for optimal results, it is highly recommended to prepare fresh solutions immediately before use.

Experimental Protocols

The following section details a general procedure for labeling proteins with this compound.

Preparation of Reagents
  • Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a pH range of 7.0-7.5. Commonly used buffers include phosphate-buffered saline (PBS), HEPES, or Tris buffers. The protein concentration should ideally be between 2-10 mg/mL. The buffer must be free of any thiol-containing reagents at this stage.

  • Reducing Agent (if necessary): If the protein contains disulfide bonds that need to be reduced to expose free thiol groups, a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) can be used. A 10-fold molar excess of the reducing agent is typically sufficient. If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide dye, as it will compete for the dye. TCEP does not require removal.

  • This compound Stock Solution: Immediately prior to the labeling reaction, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration for the stock solution is 10-20 mM.

Protein Labeling Workflow

The following diagram illustrates the key steps in a typical protein labeling experiment with this compound.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Prepare Protein Solution (pH 7.0-7.5) B Reduce Disulfide Bonds (Optional, with TCEP or DTT) A->B D Add Maleimide Stock Solution to Protein Solution B->D C Prepare this compound Stock Solution (in DMSO or DMF) C->D E Incubate for 2 hours at RT or overnight at 4°C (in the dark) D->E F Quench Reaction (Optional, with excess thiol) E->F G Separate Conjugate from Free Dye (Gel Filtration/Dialysis) F->G G cluster_reactants Reactants cluster_product Product A Protein with Thiol Group (Protein-SH) C Fluorescently Labeled Protein (Stable Thioether Bond) A->C + B This compound B->C

References

An In-depth Technical Guide to the Spectral Characteristics of ATTO 590 Maleimide in PBS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of ATTO 590 maleimide (B117702) in Phosphate-Buffered Saline (PBS), a commonly used buffer in biological research. It includes key quantitative data, detailed experimental protocols for characterization and bioconjugation, and visualizations of experimental workflows.

Core Spectral Characteristics

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1][2] It is characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These features make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][3][4] The maleimide functional group allows for the specific labeling of thiol groups found in cysteine residues of proteins and other biomolecules.[2][5]

The spectral properties of ATTO 590 are crucial for designing and interpreting fluorescence-based experiments. The following tables summarize the key spectral data for ATTO 590 maleimide in aqueous solutions like PBS.

ParameterValueReference
Excitation Maximum (λabs) 593 - 594 nm[1][3][6]
Emission Maximum (λfl) 622 - 624 nm[1][3][6]
Molar Extinction Coefficient (εmax) 120,000 M-1cm-1[1][3][6][7]
Fluorescence Quantum Yield (ηfl) 80%[1][2][6]
Fluorescence Lifetime (τfl) 3.7 ns[1][2][6]

Correction Factors for Protein Conjugates

When ATTO 590 is conjugated to a protein, its absorbance at 280 nm can interfere with the determination of protein concentration. Correction factors are used to account for the dye's contribution to the absorbance at this wavelength.[6][7]

ParameterValueReference
Correction Factor at 280 nm (CF280) 0.43 - 0.44[1][6][7]
Correction Factor at 260 nm (CF260) 0.39 - 0.42[1][6]

Experimental Protocols

Determination of this compound Spectral Characteristics in PBS

This protocol outlines the procedure for measuring the absorption and fluorescence emission spectra of free this compound in PBS.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a Stock Solution: Dissolve 1 mg of this compound in 100 µL of anhydrous DMF or DMSO to create a concentrated stock solution.[7] Protect the solution from light.

  • Prepare a Working Solution: Dilute the stock solution in PBS (pH 7.2-7.4) to a final concentration suitable for spectral measurements. For absorbance, a concentration that gives a maximum absorbance between 0.5 and 1.0 is recommended. For fluorescence, a more dilute solution (e.g., in the micromolar to nanomolar range) is typically used to avoid inner filter effects.

  • Measure Absorbance Spectrum:

    • Use the spectrophotometer to scan the absorbance of the working solution from approximately 400 nm to 700 nm.

    • Use PBS as a blank.

    • The wavelength of maximum absorbance (λabs) is the excitation maximum.

  • Measure Fluorescence Emission Spectrum:

    • Set the fluorometer's excitation wavelength to the determined λabs (around 594 nm).[7]

    • Scan the emission spectrum from approximately 600 nm to 750 nm.[8]

    • The wavelength of maximum fluorescence intensity is the emission maximum (λem).

Protocol for Protein Labeling with this compound in PBS

This protocol provides a general procedure for conjugating this compound to a protein containing free thiol groups in a PBS buffer system.

Materials:

  • Protein with free cysteine residues (2-10 mg/mL in PBS)

  • This compound

  • Anhydrous DMF or DMSO

  • PBS, pH 7.0-7.5, degassed[5]

  • (Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine)[2][5]

  • (Optional) Quenching reagent like Glutathione (B108866) (GSH) or β-mercaptoethanol[7]

  • Purification column (e.g., Sephadex G-25)[7][9]

Procedure:

  • Protein Preparation: Dissolve the protein in degassed PBS at a pH of 7.0-7.5.[2][7] The optimal protein concentration is typically 2-10 mg/mL.[7]

  • (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[2] If using DTT, it must be removed by dialysis or a spin filter before adding the maleimide dye.[2]

  • Dye Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.[2]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution.[2][5] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • (Optional) Quenching: To stop the reaction, an excess of a free-thiol containing reagent like glutathione can be added to react with any unreacted maleimide.[7]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25), dialysis, or a spin concentrator.[7][9]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of ATTO 590 (around 594 nm).[7]

Visualizations

Experimental Workflow for Protein Labeling

G Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Prep Prepare Protein in PBS (2-10 mg/mL, pH 7.0-7.5) Reduce Optional: Reduce Disulfides (e.g., with TCEP) Prot_Prep->Reduce Conjugate Conjugation: Add dye to protein (10-20x molar excess) Prot_Prep->Conjugate Reduce->Conjugate Dye_Prep Prepare this compound Stock Solution (in DMSO/DMF) Dye_Prep->Conjugate Incubate Incubate (2h @ RT or O/N @ 4°C, protected from light) Conjugate->Incubate Quench Optional: Quench Reaction (e.g., with Glutathione) Incubate->Quench Purify Purify Conjugate (Gel Filtration / Dialysis) Incubate->Purify Quench->Purify Analyze Characterize Conjugate (Determine Degree of Labeling) Purify->Analyze

Caption: A flowchart illustrating the key steps in labeling a protein with this compound.

Hypothetical Signaling Pathway Analysis

G Analysis of Receptor Internalization via ATTO 590 Labeling cluster_cell_surface Cell Surface cluster_internalization Internalization Pathway cluster_detection Detection Ligand Ligand-ATTO590 (Fluorescent) Binding Binding Ligand->Binding Receptor Membrane Receptor Receptor->Binding Endocytosis Clathrin-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosomal Degradation Endosome->Lysosome Microscopy Fluorescence Microscopy Endosome->Microscopy Track Internalization

References

ATTO 590 vs. ATTO 594: An In-depth Technical Guide for Single-Molecule Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of the fluorescent dyes ATTO 590 and ATTO 594, focusing on their application in single-molecule studies. Both dyes are rhodamine derivatives known for their high photostability and brightness, making them prime candidates for demanding techniques such as single-molecule Förster Resonance Energy Transfer (smFRET), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM). This document outlines their core photophysical and chemical properties, provides detailed experimental protocols, and presents key signaling and experimental workflow diagrams to aid researchers in selecting the optimal dye for their specific single-molecule application.

Core Properties: A Comparative Overview

Both ATTO 590 and ATTO 594 belong to the class of rhodamine dyes and are lauded for their exceptional performance in single-molecule detection applications.[1][2][3] Key characteristics include strong absorption, high fluorescence quantum yields, and excellent thermal and photostability.[1][2][3] These features are critical for the low signal-to-noise environments inherent in single-molecule imaging.

ATTO 590 is often considered a substitute for Alexa Fluor® 594, particularly in applications where enhanced photostability is desired.[4] It is moderately hydrophilic and is supplied as a mixture of two isomers with nearly identical absorption and fluorescence properties.[1] ATTO 594 is characterized by its excellent water solubility and high thermal and photostability, making it highly suitable for single-molecule detection and super-resolution microscopy techniques.[3] After conjugation, ATTO 594 carries a net electrical charge of -1.[3]

Data Presentation: Photophysical and Chemical Properties

The following tables summarize the key quantitative data for ATTO 590 and ATTO 594 to facilitate a direct comparison.

Table 1: Photophysical Properties

PropertyATTO 590ATTO 594
Absorption Maximum (λabs) 593 nm[2]601 nm[3]
Emission Maximum (λem) 622 nm[2]627 nm[3]
Molar Extinction Coefficient (εmax) 120,000 M⁻¹cm⁻¹[2]120,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φfl) 0.80[2]0.85[3]
Fluorescence Lifetime (τfl) 3.7 ns[2]3.9 ns[3]
Recommended Laser Lines 561 nm, 594 nm[2]594 nm[3]

Table 2: Chemical Properties

PropertyATTO 590ATTO 594
Chemical Class Rhodamine[1]Rhodamine[3]
Molecular Formula (Carboxylic Acid) C37H39ClN2O9[5]C41H49N3O10S2[6]
Molecular Weight (Carboxylic Acid) 691.17 g/mol [5]Not explicitly found
Solubility Moderately Hydrophilic[1]Excellent Water Solubility[3]
Reactive Groups Available NHS ester, Maleimide (B117702), etc.[7]NHS ester, Maleimide, Azide (B81097), etc.[8][9]

Mandatory Visualization

Jablonski Diagram of Fluorescence and Photobleaching

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T1 (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Photobleached Photobleached State T1->Photobleached Photobleaching

Caption: Jablonski diagram illustrating the electronic state transitions of a fluorophore.

Experimental Workflow for a Single-Molecule FRET Experiment

smFRET_Workflow cluster_labeling Biomolecule Labeling cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis Protein_Prep Protein/DNA Preparation Labeling Labeling Reaction Protein_Prep->Labeling Dye_Prep Dye Preparation (ATTO 590/594) Dye_Prep->Labeling Purification Purification Labeling->Purification Immobilization Surface Immobilization Purification->Immobilization TIRF_Microscopy TIRF Microscopy Immobilization->TIRF_Microscopy Data_Acquisition Data Acquisition TIRF_Microscopy->Data_Acquisition Spot_Detection Single-Molecule Spot Detection Data_Acquisition->Spot_Detection Intensity_Traces Intensity vs. Time Traces Spot_Detection->Intensity_Traces FRET_Calculation FRET Efficiency Calculation Intensity_Traces->FRET_Calculation State_Analysis Conformational State Analysis FRET_Calculation->State_Analysis

Caption: A generalized workflow for conducting a single-molecule FRET experiment.

Experimental Protocols

Protein Labeling with ATTO 590/594 NHS Ester

This protocol describes the covalent attachment of ATTO 590 or ATTO 594 N-hydroxysuccinimidyl (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • ATTO 590 NHS ester or ATTO 594 NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3[10]

  • Purification column (e.g., Sephadex G-25)[10]

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[11] Ensure the buffer is free of primary amines like Tris or glycine.[7]

  • Dye Preparation: Immediately before use, dissolve the ATTO dye NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.[7]

  • Labeling Reaction: Add a 2- to 10-fold molar excess of the reactive dye to the protein solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically for each protein.[7]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[12]

  • Purification: Separate the labeled protein from unreacted dye using a pre-equilibrated gel filtration column.[10] For the very hydrophilic ATTO 594, a longer column may be preferable for better separation.[10]

  • Degree of Labeling (DOL) Determination: Calculate the DOL by measuring the absorbance of the labeled protein at 280 nm and the absorption maximum of the dye (593 nm for ATTO 590, 601 nm for ATTO 594).

DNA Labeling with ATTO 590/594 Maleimide

This protocol outlines the labeling of a thiol-modified oligonucleotide with ATTO 590 or ATTO 594 maleimide.

Materials:

  • Thiol-modified oligonucleotide

  • ATTO 590 maleimide or ATTO 594 maleimide

  • Anhydrous, amine-free DMSO or DMF

  • Labeling buffer: 100 mM phosphate (B84403) buffer, pH 7.0-7.5[9]

  • Reducing agent (e.g., TCEP)

  • Purification supplies (e.g., HPLC or gel filtration)

Procedure:

  • Oligonucleotide Preparation: Reduce any disulfide bonds in the thiol-modified oligonucleotide by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature.

  • Dye Preparation: Immediately before use, prepare a 10-20 mM stock solution of the ATTO maleimide dye in DMSO or DMF.[9]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive dye to the reduced oligonucleotide solution.[9]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C in the dark.[9]

  • Purification: Purify the labeled oligonucleotide from unreacted dye using reverse-phase HPLC or gel filtration.

Single-Molecule FRET Imaging

This protocol provides a general framework for smFRET imaging of surface-immobilized molecules using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Labeled biomolecule

  • Microscope coverslips and slides

  • Surface passivation reagents (e.g., PEG)

  • Immobilization reagents (e.g., biotin-streptavidin)

  • Imaging buffer (e.g., PBS with an oxygen scavenging system and a triplet-state quencher like Trolox)

Procedure:

  • Surface Passivation: Clean microscope coverslips thoroughly and passivate the surface with PEG to prevent non-specific binding of the biomolecules.

  • Immobilization: Immobilize the labeled biomolecules on the passivated surface at a low density suitable for single-molecule imaging. This is often achieved through a biotin-streptavidin linkage.

  • Imaging: Mount the coverslip on a TIRF microscope. Excite the donor fluorophore (e.g., with a 561 nm laser for ATTO 590 or a 594 nm laser for ATTO 594). Simultaneously collect the fluorescence emission from both the donor and acceptor channels using a dichroic mirror and appropriate emission filters.

  • Data Acquisition: Acquire a time series of images with a sensitive camera (e.g., EMCCD) to capture the fluorescence intensity fluctuations of individual molecules.

PALM/STORM Imaging

This protocol outlines a general procedure for performing dSTORM (direct STORM) with ATTO 590 or ATTO 594.

Materials:

  • Labeled sample (e.g., cells with labeled proteins)

  • dSTORM imaging buffer: typically contains a reducing agent (e.g., MEA or BME) and an oxygen scavenging system (e.g., glucose oxidase and catalase) in a buffer like PBS.[13] The optimal buffer composition can be dye-dependent.[13]

Procedure:

  • Sample Preparation: Prepare the sample with molecules labeled with either ATTO 590 or ATTO 594.

  • Imaging Setup: Mount the sample on a microscope equipped for super-resolution imaging with high-power laser illumination.

  • Photoswitching and Imaging: Illuminate the sample with a high-power laser (e.g., 561 nm for ATTO 590 or 640 nm for switching ATTO 594 in some protocols) to induce photoswitching of the fluorophores into a dark state. A lower power activation laser (e.g., 405 nm) can be used to bring a sparse subset of molecules back to the fluorescent state.

  • Data Acquisition: Acquire a long series of images (thousands of frames) to capture the fluorescence from many individual switching events.

  • Data Analysis: Process the image series with localization software to determine the precise coordinates of each detected single-molecule event. Reconstruct a super-resolved image from these localizations.

Discussion and Recommendations

The choice between ATTO 590 and ATTO 594 for single-molecule studies will depend on the specific experimental requirements.

  • For smFRET: Both dyes are excellent candidates. ATTO 594's slightly higher quantum yield may offer a marginal advantage in brightness.[3] The choice may also be influenced by the donor dye used and the desired Förster distance for the experiment.

  • For PALM/STORM: Both dyes are suitable for super-resolution imaging. The slightly red-shifted spectrum of ATTO 594 might be advantageous in reducing cellular autofluorescence, which is typically lower at longer wavelengths.[14] The specific blinking kinetics in a given imaging buffer will be a critical factor, and empirical optimization is often necessary.

  • Hydrophilicity: The excellent water solubility of ATTO 594 could be beneficial in reducing non-specific interactions and aggregation, which can be problematic in single-molecule experiments.[3]

  • Photostability: Both dyes are reported to have high photostability.[1][3] For experiments requiring very long observation times, a direct comparison of their photobleaching rates under the specific experimental conditions would be advisable.

References

ATTO 590 Maleimide: A Technical Guide for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO 590 maleimide (B117702), a fluorescent probe belonging to the rhodamine family of dyes.[1][2][3] Renowned for its exceptional photostability, high fluorescence quantum yield, and strong absorption, ATTO 590 maleimide has emerged as a powerful tool for elucidating complex biological processes at the molecular level.[1][2][4] Its applications span a wide range of advanced fluorescence microscopy techniques, including single-molecule detection and super-resolution imaging.[1][2][4]

Core Photophysical and Chemical Properties

ATTO 590 is characterized by its strong absorption of light in the yellow-orange region of the spectrum and subsequent emission of bright, red-shifted fluorescence.[5][6] The maleimide functional group enables specific and efficient covalent labeling of thiol groups, commonly found in cysteine residues of proteins.[4] This specificity allows for the precise attachment of the fluorophore to a protein of interest, minimizing off-target labeling.[4]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λabs) 593 - 594 nm[1][5][7]
Emission Maximum (λem) 622 - 624 nm[1][5][7]
Molar Extinction Coefficient (εmax) 120,000 M⁻¹cm⁻¹[1][5][7]
Fluorescence Quantum Yield (ηfl) 80%[1]
Fluorescence Lifetime (τfl) 3.7 ns[1]
Molecular Weight ~813.29 g/mol [4][8]
Correction Factor (CF₂₈₀) 0.43 - 0.44[1][5]

Visualizing the Chemistry: Structure and Labeling Reaction

To understand the utility of this compound, it is essential to visualize its structure and the mechanism by which it conjugates to proteins.

cluster_atto590 ATTO 590 Core Structure cluster_maleimide Maleimide Group cluster_linker Linker atto_structure linker Flexible Linker atto_structure->linker Attached via maleimide N-C(=O)C=CC(=O) linker->maleimide to ATTO_590_Maleimide ATTO 590-Maleimide Labeled_Protein ATTO 590-S-Cysteine-Protein ATTO_590_Maleimide->Labeled_Protein Reacts with Protein_Cys_SH Protein-Cysteine-SH Protein_Cys_SH->Labeled_Protein Forms stable thioether bond A Cell Seeding & Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., Triton X-100) B->C D Blocking (e.g., BSA or serum) C->D E Primary Antibody Incubation D->E G Washing Steps E->G Wash F Secondary Antibody Incubation (ATTO 590 conjugated) H Counterstaining (optional) (e.g., DAPI for nucleus) F->H Wash G->F I Mounting H->I J Fluorescence Imaging I->J cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Agonist (e.g., Isoproterenol) GPCR β2-Adrenergic Receptor (ATTO 590 labeled) Ligand->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates GRK GRK GPCR->GRK Phosphorylated by Effector Effector G_Protein->Effector Activates Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits Beta_Arrestin->GPCR Binds to phosphorylated GPCR Clathrin_Coated_Pit Clathrin-Coated Pit Beta_Arrestin->Clathrin_Coated_Pit Initiates internalization via Endosome Endosome Clathrin_Coated_Pit->Endosome Forms

References

Principle of maleimide-thiol conjugation for protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Maleimide-Thiol Conjugation for Protein Labeling

Introduction

Maleimide-thiol conjugation is a cornerstone of bioconjugation chemistry, widely employed for the specific labeling of proteins and other biomolecules. This technique leverages the high reactivity and selectivity of the maleimide (B117702) group towards the sulfhydryl (thiol) group of cysteine residues. The resulting thioether bond is stable, making this method ideal for a variety of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging, and protein immobilization. This guide provides a detailed overview of the core principles, experimental protocols, and key considerations for successful maleimide-thiol conjugation.

Core Principle: The Michael Addition Reaction

The fundamental chemistry underpinning maleimide-thiol conjugation is a Michael addition reaction. In this reaction, the nucleophilic sulfhydryl group of a cysteine residue attacks one of the electrophilic double-bond carbons of the maleimide ring. This process leads to the formation of a stable, covalent thioether linkage.

The reaction is highly specific for thiol groups within a pH range of 6.5 to 7.5. At this pH, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while other potentially reactive groups, such as the epsilon-amino group of lysine, remain protonated and thus less reactive. This pH-dependent selectivity allows for the targeted modification of cysteine residues.

G cluster_reactants Reactants cluster_product Product Protein_SH Protein with Thiol Group (Cysteine) Thioether_Bond Stable Thioether Adduct Protein_SH->Thioether_Bond Michael Addition (pH 6.5-7.5) Maleimide Maleimide Reagent Maleimide->Thioether_Bond

Caption: The Michael addition of a thiol to a maleimide forms a stable thioether bond.

Factors Influencing Conjugation Efficiency

Several factors can influence the success and efficiency of the maleimide-thiol conjugation reaction. Careful control of these parameters is crucial for achieving optimal labeling.

  • pH: The reaction rate is pH-dependent. While the optimal pH range is generally 6.5-7.5 to ensure thiol selectivity, higher pH values (up to 8.5) can increase the reaction rate. However, at pH values above 7.5, the risk of side reactions, such as hydrolysis of the maleimide group and reaction with amines, increases.

  • Stoichiometry: The molar ratio of the maleimide reagent to the protein is a critical parameter. A 5- to 20-fold molar excess of the maleimide reagent is commonly used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein and label.

  • Reducing Agents: The presence of reducing agents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), will interfere with the conjugation by reacting with the maleimide. These agents must be removed from the protein sample before initiating the labeling reaction, typically through dialysis or size-exclusion chromatography. Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-containing reducing agent that does not react with maleimides and can be used to keep cysteines reduced prior to the reaction.

  • Temperature and Time: The reaction is typically performed at room temperature for 1 to 2 hours or at 4°C overnight. The optimal reaction time should be determined experimentally.

Quantitative Data on Maleimide-Thiol Conjugation

ParameterValue/RangeConditionsReference
Optimal pH Range 6.5 - 7.5Phosphate buffer
Reaction Time 1 - 4 hoursRoom Temperature
Reaction Temperature 4°C to 25°C
Maleimide:Protein Molar Ratio 5:1 to 20:1
Second-order Rate Constant ~10³ M⁻¹s⁻¹pH 7.0
Maleimide Hydrolysis Half-life ~10 hourspH 7.0, 25°C

Experimental Protocols

Preparation of Protein for Labeling

This protocol outlines the essential steps to prepare a protein sample for conjugation.

G cluster_pre Pre-conjugation P1 Dissolve Protein in Buffer (e.g., PBS, pH 7.2) P2 If necessary, reduce disulfide bonds (e.g., with TCEP) P1->P2 Optional P3 Remove excess reducing agent (Dialysis or Desalting Column) P2->P3

Caption: Workflow for preparing a protein sample for maleimide-thiol conjugation.

Methodology:

  • Buffer Preparation: Prepare a suitable reaction buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4. The buffer should be free of any primary amines (e.g., Tris) and thiols.

  • Protein Dissolution: Dissolve the protein to be labeled in the prepared buffer at a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, they must be reduced.

    • Add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes.

  • Removal of Reducing Agent: It is critical to remove any excess reducing agent before adding the maleimide reagent.

    • This can be achieved by dialysis against the reaction buffer or by using a desalting column.

Maleimide-Thiol Conjugation Reaction

This protocol details the steps for the conjugation reaction itself.

G cluster_conj Conjugation C1 Dissolve Maleimide Reagent in DMSO or DMF C2 Add Maleimide Solution to Protein (5-20 fold molar excess) C1->C2 C3 Incubate at RT for 1-2h or 4°C overnight C2->C3 C4 Quench reaction with excess thiol (e.g., Cysteine, BME) C3->C4

Caption: Experimental workflow for the maleimide-thiol conjugation reaction.

Methodology:

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized reagent (e.g., a fluorescent dye or drug) in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Addition of Maleimide: Add the dissolved maleimide reagent to the prepared protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The optimal time may need to be determined empirically.

  • Quenching the Reaction: To stop the reaction and consume any unreacted maleimide, add a quenching agent such as free cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. Incubate for an additional 15-30 minutes.

Purification of the Labeled Protein

This protocol describes the final step of purifying the conjugated protein.

Methodology:

  • Removal of Unreacted Reagent: The unreacted maleimide reagent and the quenching agent must be removed from the labeled protein.

  • Purification Method: The most common method for purification is size-exclusion chromatography (e.g., using a Sephadex G-25 column). Dialysis or tangential flow filtration can also be used for larger volumes.

  • Characterization: The final labeled protein should be characterized to determine the degree of labeling. This can be done using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.

Stability of the Thioether Linkage

The thioether bond formed through maleimide-thiol conjugation is generally considered stable. However, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, particularly at higher pH and temperature. Additionally, the succinimidyl ring can be hydrolyzed, which can impact the stability of the linkage. For applications requiring long-term stability, particularly in vivo, alternative conjugation chemistries may be considered.

Conclusion

Maleimide-thiol conjugation remains a powerful and widely used technique for the specific labeling of proteins. Its high selectivity for cysteine residues and the formation of a relatively stable covalent bond make it a valuable tool in research, diagnostics, and therapeutic development. By understanding the core chemical principles and carefully controlling the experimental parameters, researchers can achieve efficient and reproducible protein conjugation for a broad range of applications.

An In-depth Technical Guide to the Hydrophilicity of ATTO 590 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrophilicity of the fluorescent dye ATTO 590. Understanding the hydrophilic nature of a fluorophore is critical for its successful application in various biological research and drug development contexts, as it influences solubility, aggregation, non-specific binding, and performance in aqueous environments.

Executive Summary

ATTO 590 is a rhodamine-based fluorescent dye widely used for labeling proteins, nucleic acids, and other biomolecules. It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photo- and thermal stability.[1][2] While generally described as "moderately hydrophilic," a deeper analysis of its physicochemical properties reveals a more nuanced profile that balances hydrophilic and hydrophobic characteristics. This guide will delve into the quantitative measures of its hydrophilicity, relevant experimental protocols, and the practical implications for its use in research and development.

Physicochemical Properties of ATTO 590

The hydrophilicity of a dye is determined by its chemical structure and can be quantified through various parameters.

Chemical Structure

ATTO 590 belongs to the class of rhodamine dyes.[1][2] Rhodamines are characterized by a xanthene core. The overall hydrophilicity of the molecule is a balance between the hydrophobic polycyclic aromatic core and any hydrophilic functional groups. The presence of charged groups, such as carboxylates, can increase water solubility.

Below is a diagram illustrating the general structure of a rhodamine dye, highlighting the regions that contribute to its hydrophilic or hydrophobic character.

General Rhodamine Structure and Hydrophilicity cluster_structure Rhodamine Core cluster_substituents Substituents Xanthene Core Xanthene Core (Largely Hydrophobic) Amino_Groups Amino Groups (Can be protonated, contributing to hydrophilicity) Xanthene Core->Amino_Groups influences Carboxyl_Group Carboxyl Group (Hydrophilic, especially when deprotonated) Xanthene Core->Carboxyl_Group influences Other_Substituents Other Substituents (Can be designed to be hydrophilic or hydrophobic) Xanthene Core->Other_Substituents influences Shake-Flask Method for LogD Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Phases Prepare Pre-saturated n-Octanol and PBS (pH 7.4) Mix Mix Dye with Octanol and PBS Prepare_Phases->Mix Prepare_Dye Prepare ATTO 590 Stock Solution Prepare_Dye->Mix Shake Shake to Equilibrate Mix->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge Sample_Phases Sample Octanol and Aqueous Phases Centrifuge->Sample_Phases Measure_Conc Measure Dye Concentration (Spectrophotometry) Sample_Phases->Measure_Conc Calculate_LogD Calculate LogD Measure_Conc->Calculate_LogD ATTO 590-NHS Ester Bioconjugation Workflow Protein_Prep Protein in Amine-Free Buffer (pH 8.3-8.5) Conjugation Mix and Incubate (1-2 hours, RT, dark) Protein_Prep->Conjugation Dye_Prep ATTO 590-NHS Ester in DMSO/DMF Dye_Prep->Conjugation Purification Purify via Size-Exclusion Chromatography Conjugation->Purification Characterization Characterize Conjugate (DOL, etc.) Purification->Characterization

References

ATTO 590 Maleimide: An In-Depth Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 maleimide (B117702) is a high-performance fluorescent probe belonging to the rhodamine class of dyes.[1][2] Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and excellent photostability, make it a versatile tool for a wide range of biochemical applications.[1][3] This guide provides a comprehensive overview of the use of ATTO 590 maleimide in biochemistry, with a focus on protein labeling, fluorescence resonance energy transfer (FRET), single-molecule studies, and super-resolution microscopy. Detailed experimental protocols, quantitative data, and troubleshooting advice are included to assist researchers in successfully employing this powerful fluorescent label in their work.

The maleimide functional group of this compound allows for the specific covalent labeling of thiol groups, which are predominantly found in the cysteine residues of proteins.[4] This thiol-reactive nature enables the precise attachment of the fluorophore to a target protein, facilitating the study of its structure, function, and interactions.[4]

Core Properties and Data Presentation

A thorough understanding of the photophysical properties of ATTO 590 is crucial for designing and interpreting fluorescence-based experiments. The key quantitative data for ATTO 590 and a comparison with other commonly used red fluorescent dyes are summarized in the tables below.

Table 1: Photophysical Properties of ATTO 590
PropertyValueReference
Excitation Maximum (λex)593 nm[2]
Emission Maximum (λem)622 nm[2]
Molar Extinction Coefficient (ε)120,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ)0.80[2]
Fluorescence Lifetime (τ)3.7 ns[2]
Correction Factor (CF₂₈₀)0.43[2]
Table 2: Comparative Analysis of Thiol-Reactive Red Fluorescent Dyes
DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound 593622120,0000.80
Alexa Fluor 594 Maleimide59061790,0000.66
Cy3.5 Maleimide581596150,0000.15
TAMRA Maleimide54757391,0000.11

Key Applications in Biochemistry

This compound's robust fluorescent properties make it suitable for a variety of advanced biochemical and biophysical applications.

Protein Labeling

The primary application of this compound is the covalent labeling of proteins at cysteine residues. This allows for the visualization and tracking of proteins in various experimental setups. The reaction involves the formation of a stable thioether bond between the maleimide group and the sulfhydryl group of a cysteine.

Protein_SH Protein-SH (Thiol) Thioether_Bond Protein-S-ATTO 590 (Stable Thioether Bond) Protein_SH->Thioether_Bond Michael Addition ATTO590_Maleimide ATTO 590-Maleimide ATTO590_Maleimide->Thioether_Bond

Thiol-Maleimide Conjugation Reaction.
Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions and conformational changes in proteins.[5] ATTO 590 can serve as an excellent acceptor fluorophore when paired with a suitable donor, such as ATTO 532 or other dyes with overlapping emission spectra. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "molecular ruler."

Single-Molecule Spectroscopy

The high brightness and photostability of ATTO 590 make it an ideal probe for single-molecule detection and tracking studies.[2] These experiments allow for the observation of individual protein molecules, revealing dynamic processes and heterogeneities that are often obscured in ensemble measurements.

Super-Resolution Microscopy

ATTO 590 is well-suited for super-resolution imaging techniques such as Stimulated Emission Depletion (STED) microscopy and direct Stochastic Optical Reconstruction Microscopy (dSTORM).[1][2] These methods overcome the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution.

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest containing at least one free cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: 2-Mercaptoethanol or L-cysteine

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a 100-fold molar excess of the quenching reagent to the reaction mixture to consume any unreacted maleimide. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted dye and quenching reagent by size-exclusion chromatography or dialysis.

  • Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

    Where:

    • A_max is the absorbance of the conjugate at the dye's absorption maximum (593 nm for ATTO 590).

    • A_280 is the absorbance of the conjugate at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its absorption maximum (120,000 cm⁻¹M⁻¹ for ATTO 590).

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (0.43 for ATTO 590).[2]

Troubleshooting Common Labeling Issues
IssuePossible CauseSuggested Solution
Low or no labeling Inactive maleimide dye due to hydrolysis.Prepare fresh dye stock solution immediately before use.
Insufficiently reduced protein disulfide bonds.Ensure complete reduction with an adequate excess of TCEP.
Presence of thiol-containing reagents in the buffer.Use thiol-free buffers for the labeling reaction.
Non-specific labeling Reaction pH is too high (above 7.5).Maintain the reaction pH between 7.0 and 7.5 for optimal thiol selectivity.
Protein precipitation Protein instability upon labeling.Optimize labeling conditions (e.g., lower dye-to-protein ratio, shorter incubation time).

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for a FRET-Based Kinase Activity Assay

This workflow illustrates how this compound can be used as a FRET acceptor to monitor the activity of a kinase. A substrate peptide is labeled with a donor fluorophore and ATTO 590. Upon phosphorylation by the kinase, the peptide undergoes a conformational change, altering the distance between the donor and acceptor and thus the FRET efficiency.

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 FRET Measurement Label_Peptide Label Substrate Peptide with Donor and ATTO 590 (Acceptor) Purify_Peptide Purify Labeled Peptide Label_Peptide->Purify_Peptide Mix_Components Mix Labeled Peptide, Kinase, and ATP Purify_Peptide->Mix_Components Incubate Incubate at 37°C Mix_Components->Incubate Excite_Donor Excite Donor Fluorophore Incubate->Excite_Donor Measure_Emission Measure Donor and Acceptor Emission Excite_Donor->Measure_Emission Calculate_FRET Calculate FRET Efficiency Measure_Emission->Calculate_FRET

FRET-based kinase activity assay workflow.
Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

This compound can be used to study RTK signaling by labeling the receptor or downstream signaling proteins. Single-molecule tracking or STED microscopy can then be employed to visualize receptor dimerization, clustering, and the recruitment of signaling molecules upon ligand binding.

Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) (Labeled with ATTO 590) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Signaling_Proteins Downstream Signaling Proteins (e.g., Grb2, Sos) Dimerization->Signaling_Proteins Recruitment Ras Ras Signaling_Proteins->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) ERK->Cellular_Response

Generic Receptor Tyrosine Kinase signaling pathway.
Experimental Workflow for STED Microscopy of the Cytoskeleton

This workflow outlines the key steps for using this compound to label and visualize cytoskeletal proteins, such as actin or tubulin, with super-resolution STED microscopy.

cluster_0 Sample Preparation cluster_1 STED Imaging cluster_2 Image Analysis Cell_Culture Culture and Fix Cells Permeabilize Permeabilize Cells Cell_Culture->Permeabilize Label_Protein Label Target Protein with ATTO 590-Phalloidin or Antibody Permeabilize->Label_Protein Mount_Sample Mount Sample on Microscope Label_Protein->Mount_Sample Acquire_Images Acquire Confocal and STED Images Mount_Sample->Acquire_Images Deconvolution Image Deconvolution (Optional) Acquire_Images->Deconvolution Analyze_Structure Analyze Nanoscale Structure Deconvolution->Analyze_Structure

STED microscopy workflow for cytoskeletal imaging.

Conclusion

This compound is a powerful and versatile fluorescent probe for a wide array of applications in modern biochemistry and cell biology. Its superior photophysical characteristics make it an excellent choice for demanding techniques such as single-molecule spectroscopy and super-resolution microscopy. By understanding its properties and following optimized labeling protocols, researchers can effectively utilize this compound to gain deeper insights into the intricate molecular processes of the cell.

References

Methodological & Application

Application Note: Covalent Labeling of Antibodies with ATTO 590 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction ATTO 590 is a fluorescent label belonging to the rhodamine dye family, known for its strong absorption, high fluorescence quantum yield, and exceptional photo-stability.[1][2] These characteristics make it highly suitable for advanced imaging applications, including single-molecule detection and high-resolution microscopy.[1][2] The maleimide (B117702) derivative of ATTO 590 is designed to specifically react with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and antibodies.[3]

This protocol details the covalent labeling of antibodies with ATTO 590 maleimide. The maleimide group undergoes a Michael addition reaction with a deprotonated thiol group to form a stable, covalent thioether bond.[4] The reaction is highly selective for thiols within a pH range of 7.0 to 7.5.[1][5][6] Since native antibodies often have their cysteine residues participating in structural disulfide bonds, a reduction step is frequently required to generate the free thiols necessary for conjugation.[4] This document provides a comprehensive workflow from antibody preparation to the final purification and characterization of the antibody-dye conjugate.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and experimental contexts.

Materials and Reagents
  • Antibody: Purified antibody of interest (1-10 mg/mL) in a suitable buffer.

  • This compound: (e.g., Sigma-Aldrich Cat. No. 39887)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Other non-thiol containing buffers like HEPES can also be used.[1][6] Ensure the buffer is free from interfering substances like Tris, glycine, or sodium azide.[5]

  • Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) hydrochloride (e.g., Sigma-Aldrich Cat. No. C4706).

  • Solvent: Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5]

  • Purification Column: Gel filtration column (e.g., Sephadex G-25 or equivalent) pre-equilibrated with Reaction Buffer.[1][5]

  • Quenching Reagent (Optional): Glutathione or N-acetylcysteine.[4][6]

  • Equipment: Spectrophotometer, microcentrifuge, vortex mixer, reaction tubes, pipettes.

Antibody Preparation
  • Purity Check: Ensure the antibody is of high purity (>95%) and free from stabilizers like BSA or gelatin. Crude antibody preparations like ascites fluid or hybridoma supernatants must be purified first.

  • Buffer Exchange: If the antibody solution contains interfering substances (e.g., Tris, glycine, azide), perform a buffer exchange into the Reaction Buffer (pH 7.0-7.5).[5] This can be done using a desalting spin column or dialysis.[7]

  • Concentration Adjustment: Adjust the antibody concentration to a minimum of 2 mg/mL; higher concentrations (up to 10 mg/mL) often improve labeling efficiency.[4][6]

Optional: Reduction of Antibody Disulfide Bonds

This step is necessary if the antibody does not have a sufficient number of free thiols for labeling.

  • Prepare a fresh solution of TCEP in the Reaction Buffer.

  • Add a 10-fold molar excess of TCEP to the antibody solution.[1]

  • Incubate for 20-30 minutes at room temperature.[4] TCEP is advantageous as the excess does not need to be removed before adding the maleimide dye.[1] If using DTT, the excess must be removed via a desalting column prior to labeling.[1]

Preparation of this compound Stock Solution
  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[4]

  • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[3]

  • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and used immediately, as the maleimide group can hydrolyze over time, rendering it non-reactive.[3][5]

Antibody Labeling Reaction
  • Molar Ratio: A starting molar excess of 10:1 to 20:1 (dye:antibody) is recommended.[8] The optimal ratio may vary and should be determined empirically for each specific antibody.

  • Conjugation: While gently stirring or vortexing, add the calculated volume of the this compound stock solution dropwise to the antibody solution.

  • Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[1]

Purification of the Labeled Antibody
  • Removal of Free Dye: It is critical to remove any unreacted or hydrolyzed dye from the antibody conjugate.[5]

  • Gel Filtration: Apply the reaction mixture to a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[1][5]

  • Elution: Elute the conjugate using the Reaction Buffer. The labeled antibody will typically elute first as a colored fraction, followed by the smaller, unbound dye molecules.

  • Alternative Methods: Dialysis or appropriate spin concentrators can also be used for purification.[6]

Storage of the Conjugate
  • Store the purified conjugate under the same conditions as the unlabeled antibody.[5]

  • For short-term storage (up to one week), keep at 2-8°C in the dark.[8]

  • For long-term storage, the solution can be supplemented with a stabilizer (e.g., 5-10 mg/mL BSA), aliquoted, and stored at -20°C or -80°C.[6][8] Avoid repeated freeze-thaw cycles.[3][6]

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters for the this compound antibody labeling protocol. These values serve as a starting point and may require optimization.

ParameterRecommended ValueNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[4] A minimum of 2 mg/mL is advised.[6]
Reaction Buffer pH 7.0 - 7.5Critical for the selective reaction of maleimide with thiol groups.[1][6]
Dye:Antibody Molar Ratio 10:1 to 20:1This is a starting range and should be optimized for the specific antibody.[8]
Reaction Temperature Room Temperature or 4°C
Reaction Time 2 hours (Room Temp) or Overnight (4°C)The reaction should be performed in the dark to protect the fluorophore.[1]
Reducing Agent (TCEP) 10-fold molar excess over antibodyUsed to generate free thiols from disulfide bonds.[1]

Characterization: Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each antibody molecule, can be determined using absorption spectroscopy.[6]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 590, which is 593 nm (A₅₉₃).

  • Calculate the concentration of the labeled antibody and the DOL using the following formulas. A correction factor (CF) is required to account for the dye's absorbance at 280 nm.[6]

Spectroscopic Properties of ATTO 590:

  • Molar Extinction Coefficient (ε_dye) at 593 nm: 120,000 M⁻¹cm⁻¹[1]

  • Correction Factor (CF₂₈₀) at 280 nm: 0.43[1]

Formulas:

  • Corrected Absorbance at 280 nm (A₂₈₀,corr): A₂₈₀,corr = A₂₈₀ - (A₅₉₃ * CF₂₈₀)

  • Molar Concentration of Antibody (Protein): C_Protein (M) = A₂₈₀,corr / ε_Protein (Where ε_Protein is the molar extinction coefficient of the antibody at 280 nm. For a typical IgG, this is ~210,000 M⁻¹cm⁻¹)

  • Molar Concentration of Dye: C_Dye (M) = A₅₉₃ / ε_dye

  • Degree of Labeling (DOL): DOL = C_Dye / C_Protein

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis A 1. Purified Antibody (Buffer Exchange, pH 7.0-7.5) B 2. Optional: Reduce Disulfides (Add TCEP) A->B If needed D 4. Add Dye to Antibody (10:1 to 20:1 Molar Ratio) A->D If reduction is not needed B->D C 3. Prepare 10 mM ATTO 590 Maleimide Stock in DMSO C->D E 5. Incubate (2h @ RT or O/N @ 4°C, Dark) D->E F 6. Purify Conjugate (Gel Filtration, e.g., G-25) E->F G 7. Characterize (Calculate DOL via Spectroscopy) F->G H 8. Store Conjugate (-20°C or -80°C) G->H

Caption: Workflow for this compound antibody labeling.

Conjugation Reaction Pathway

G cluster_reactants cluster_product Antibody Antibody-SH (Thiol Group) Plus + Antibody->Plus Dye ATTO 590-Maleimide Conjugate Antibody-S-ATTO 590 (Stable Thioether Bond) Dye->Conjugate  pH 7.0 - 7.5 Michael Addition Plus->Dye

Caption: Reaction of antibody thiol with this compound.

References

Application Notes and Protocols for ATTO 590 Maleimide in FRET-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 590 maleimide (B117702) in Förster Resonance Energy Transfer (FRET)-based assays. ATTO 590, a bright and photostable rhodamine-based fluorescent dye, is an excellent acceptor for various donor fluorophores, making it a versatile tool for studying molecular interactions, conformational changes, and enzyme kinetics.

Introduction to ATTO 590 Maleimide for FRET

ATTO 590 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3] Its maleimide reactive group allows for specific covalent labeling of thiol groups on cysteine residues in proteins and other biomolecules.[4][5] These properties make this compound an ideal candidate for single-molecule detection and FRET applications.[1][2]

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful "spectroscopic ruler" to measure intramolecular and intermolecular distances.

Data Presentation

Photophysical Properties of ATTO 590

The key photophysical properties of ATTO 590 are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λabs)593 - 594 nm[1][6]
Emission Maximum (λfl)622 - 624 nm[1][6]
Molar Extinction Coefficient (εmax)120,000 M-1cm-1[1][6]
Fluorescence Quantum Yield (ηfl)80%[1]
Fluorescence Lifetime (τfl)3.7 ns[1]
Molecular Weight (Maleimide)~813 g/mol
Recommended FRET Pairs with ATTO 590 as Acceptor

The choice of a suitable donor fluorophore is critical for a successful FRET experiment. The following table lists several common donor dyes that can be paired with ATTO 590, along with their respective Förster radii (R0), the distance at which FRET efficiency is 50%.

Donor DyeExcitation Max (nm)Emission Max (nm)Förster Radius (R0) in ÅReference(s)
ATTO 48850152360[1][7]
ATTO 53253255363[1][7]
ATTO 55055457661[1][7]
ATTO 56556359265[1][7]

Experimental Protocols

Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5[4]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in labeling buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[8] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add L-cysteine or β-mercaptoethanol to a final concentration of 10 mM to quench the unreacted maleimide. Incubate for 15 minutes at room temperature.

  • Purification: Remove the unreacted dye and quenching reagent by size-exclusion chromatography or dialysis.

  • Determination of Labeling Efficiency: Calculate the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and 594 nm. The following formula can be used:

    DOL = (A594 × εprotein at 280nm) / [(A280 - (A594 × CF280)) × εdye at 594nm]

    Where CF280 is the correction factor for the dye's absorbance at 280 nm (0.43 for ATTO 590).[1]

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein in Buffer Protein in Buffer Mix and Incubate Mix and Incubate Protein in Buffer->Mix and Incubate Add This compound in DMSO This compound in DMSO This compound in DMSO->Mix and Incubate Add Quench Reaction Quench Reaction Mix and Incubate->Quench Reaction Column Chromatography Column Chromatography Quench Reaction->Column Chromatography Labeled Protein Labeled Protein Column Chromatography->Labeled Protein Spectroscopy Spectroscopy Labeled Protein->Spectroscopy Calculate DOL Calculate DOL Spectroscopy->Calculate DOL

Protein Labeling Workflow
FRET-Based Assay for Protein Conformational Changes

This protocol outlines a method to monitor conformational changes in a protein doubly labeled with a donor and this compound as the acceptor.

Materials:

  • Doubly labeled protein (Donor and ATTO 590)

  • Assay Buffer

  • Ligand or stimulus to induce conformational change

  • Fluorometer or plate reader capable of measuring fluorescence intensity or lifetime

Procedure:

  • Sample Preparation: Prepare a solution of the doubly labeled protein in the assay buffer at a concentration that gives a stable fluorescence signal.

  • Baseline Measurement: Excite the donor fluorophore at its excitation maximum and measure the emission spectrum, recording both the donor and acceptor fluorescence intensities.

  • Induce Conformational Change: Add the ligand or apply the stimulus to the protein solution.

  • FRET Measurement: After incubation, repeat the fluorescence measurement by exciting the donor and recording the donor and acceptor emission.

  • Data Analysis: Calculate the FRET efficiency (E) using the following formula for sensitized emission:

    E = 1 - (IDA / ID)

    Where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor (or after acceptor photobleaching). A change in FRET efficiency upon addition of the stimulus indicates a conformational change.

G Conformational Change FRET Assay Start Start Prepare Doubly Labeled Protein Prepare Doubly Labeled Protein Start->Prepare Doubly Labeled Protein Measure Baseline FRET Measure Baseline FRET Prepare Doubly Labeled Protein->Measure Baseline FRET Add Ligand/Stimulus Add Ligand/Stimulus Measure Baseline FRET->Add Ligand/Stimulus Incubate Incubate Add Ligand/Stimulus->Incubate Measure FRET after Change Measure FRET after Change Incubate->Measure FRET after Change Analyze FRET Efficiency Change Analyze FRET Efficiency Change Measure FRET after Change->Analyze FRET Efficiency Change End End Analyze FRET Efficiency Change->End

Conformational Change FRET Assay Workflow
FRET-Based Enzyme Kinetics Assay

This protocol describes a continuous assay to measure the activity of a protease using a FRET-labeled substrate. The substrate is a peptide or protein labeled with a donor and ATTO 590 (acceptor) on opposite sides of the cleavage site.

Materials:

  • FRET-labeled substrate

  • Enzyme (e.g., protease)

  • Assay Buffer

  • Fluorometer with kinetic measurement capabilities

Procedure:

  • Reaction Setup: In a fluorescence cuvette or microplate well, prepare the reaction mixture containing the FRET-labeled substrate in the assay buffer.

  • Initiate Reaction: Add the enzyme to the reaction mixture to initiate the cleavage reaction.

  • Kinetic Measurement: Immediately start monitoring the fluorescence of the donor and/or acceptor over time. Cleavage of the substrate will lead to an increase in the distance between the donor and acceptor, resulting in a decrease in FRET (increase in donor fluorescence and decrease in acceptor fluorescence).

  • Data Analysis: Plot the change in fluorescence (e.g., the ratio of donor to acceptor intensity) as a function of time. The initial rate of the reaction can be determined from the slope of this curve. By varying the substrate concentration, Michaelis-Menten kinetics can be determined.

G Enzyme Kinetics FRET Assay Start Start FRET Substrate FRET Substrate Start->FRET Substrate Intact Substrate (High FRET) Intact Substrate (High FRET) FRET Substrate->Intact Substrate (High FRET) Enzyme Enzyme Cleaved Products (Low FRET) Cleaved Products (Low FRET) Intact Substrate (High FRET)->Cleaved Products (Low FRET) Enzyme Action Monitor Fluorescence Change Monitor Fluorescence Change Cleaved Products (Low FRET)->Monitor Fluorescence Change Determine Kinetic Parameters Determine Kinetic Parameters Monitor Fluorescence Change->Determine Kinetic Parameters End End Determine Kinetic Parameters->End

Principle of a FRET-based Enzyme Assay
FRET-Based Assay for Biomolecular Interactions

This protocol describes how to study the interaction between two proteins, one labeled with a donor and the other with this compound as the acceptor.

Materials:

  • Donor-labeled protein

  • ATTO 590-labeled protein

  • Assay Buffer

  • Fluorometer or plate reader

Procedure:

  • Sample Preparation: Prepare solutions of the donor-labeled protein and the ATTO 590-labeled protein in the assay buffer.

  • Control Measurements: Measure the fluorescence of the donor-labeled protein alone upon excitation at the donor's excitation wavelength.

  • Interaction Assay: Mix the donor-labeled protein and the ATTO 590-labeled protein.

  • FRET Measurement: After incubation to allow for binding, excite the donor fluorophore and measure the emission spectrum. An increase in acceptor fluorescence and a decrease in donor fluorescence (quenching) indicates that the two proteins are interacting.

  • Data Analysis: By titrating one binding partner while keeping the other constant, a binding curve can be generated and the dissociation constant (Kd) can be determined.

G Biomolecular Interaction FRET Assay cluster_unbound Unbound State cluster_bound Bound State (Interaction) Donor-Protein A Donor-Protein A Complex (High FRET) Complex (High FRET) Donor-Protein A->Complex (High FRET) Binds Acceptor-Protein B Acceptor-Protein B Acceptor-Protein B->Complex (High FRET) Binds

Principle of a Protein-Protein Interaction FRET Assay

Representative Signaling Pathway Application

FRET assays using ATTO 590 can be employed to study a wide range of signaling pathways. For example, the activation of a kinase upon ligand binding to a receptor can be monitored. In this hypothetical scenario, the kinase is labeled with a donor fluorophore, and a substrate protein is labeled with ATTO 590. Upon receptor activation, the kinase phosphorylates the substrate, leading to a conformational change in the substrate that brings the donor and acceptor into close proximity, resulting in an increase in FRET.

G Kinase Activity in a Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase (Donor) Kinase (Donor) Receptor->Kinase (Donor) Activates Phosphorylation Phosphorylation Kinase (Donor)->Phosphorylation Substrate (Acceptor) Substrate (Acceptor) Substrate (Acceptor)->Phosphorylation Conformational Change Conformational Change Phosphorylation->Conformational Change High FRET Signal High FRET Signal Conformational Change->High FRET Signal Results in

Monitoring Kinase Activity via FRET

By utilizing the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively employ this compound for a wide range of FRET-based assays to gain valuable insights into complex biological processes.

References

ATTO 590 Maleimide: Application Notes and Protocols for High-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 590 maleimide (B117702) is a fluorescent label belonging to the rhodamine class of dyes, engineered for high-performance applications in life sciences, particularly in the realm of high-resolution microscopy and single-molecule detection.[1][2] Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and significant thermal and photostability, make it an ideal candidate for advanced imaging techniques such as STED, PALM, and dSTORM microscopy.[3][4] The maleimide functional group allows for the specific labeling of thiol groups, commonly found in cysteine residues of proteins and antibodies.[2][5]

Key Features and Applications

ATTO 590 is characterized by its strong absorption of light, high fluorescence quantum yield, and excellent thermal and photostability.[3][6] These features contribute to its suitability for demanding applications like single-molecule detection and super-resolution microscopy.[2][4] The dye is moderately hydrophilic and its fluorescence is most efficiently excited in the 575-610 nm range.[3][7]

Applications of ATTO 590 maleimide include:

  • Super-Resolution Microscopy: Highly suitable for techniques like Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM).[3][4]

  • Single-Molecule Detection: Its high brightness and photostability enable the detection and tracking of individual molecules.[1][2]

  • Protein and Antibody Labeling: The maleimide group readily reacts with free thiol groups on proteins and antibodies for specific conjugation.[1][7]

  • Flow Cytometry (FACS): Can be used as a fluorescent marker in flow cytometry applications.[3][4]

  • Fluorescence In-Situ Hybridization (FISH): Applicable for labeling probes in FISH experiments.[3][4]

Data Presentation

Spectroscopic and Photophysical Properties of ATTO 590
PropertyValueReference
Maximum Absorption (λabs) 593 - 594 nm[2][3][8]
Maximum Emission (λfl) 621 - 624 nm[2][3][8][9]
Molar Extinction Coefficient (εmax) 1.2 x 10^5 M⁻¹cm⁻¹[2][3][10][8]
Fluorescence Quantum Yield (ηfl) 80%[2][3][4]
Fluorescence Lifetime (τfl) 3.7 ns[2][3][4][8]
Correction Factor (CF260) 0.39[2][3]
Correction Factor (CF280) 0.43[2][3]

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general procedure for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Protein of interest (in a suitable buffer at pH 7.0-7.5)[2]

  • Anhydrous DMSO or DMF[5]

  • Reducing agent (e.g., TCEP or DTT) (optional)[2]

  • Quenching reagent (e.g., glutathione (B108866), mercaptoethanol) (optional)[2]

  • Purification column (e.g., Sephadex G-25)[2][5]

  • Reaction buffer: Phosphate, Tris, or HEPES buffer (10-100 mM, pH 7.0-7.5)[2]

Protocol:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 50-100 µM (or 1-10 mg/mL).[2][11] Ensure the buffer is free of thiol-containing substances.

    • Optional: If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[2] If using DTT, the excess must be removed by dialysis before adding the dye.[2] It is recommended to perform the reduction and labeling in an inert atmosphere to prevent re-oxidation of thiols.[5]

  • Dye Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[2][5] Protect the stock solution from light.[2]

  • Labeling Reaction:

    • While gently stirring, add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[2] The optimal dye-to-protein ratio may need to be determined empirically.[12]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.[2]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add a low molecular weight thiol, such as glutathione or mercaptoethanol, to consume the excess maleimide.[2][12]

  • Purification:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis at 4°C.[2][5]

  • Storage:

    • Store the labeled protein conjugate under the same conditions as the unlabeled protein, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13] Protect from light.

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to a single protein molecule, is a crucial parameter.[12]

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of ATTO 590 (~594 nm) (Aₘₐₓ).[12]

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye] = Aₘₐₓ / εₘₐₓ

  • Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength:

    • A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ * CF₂₈₀) where CF₂₈₀ for ATTO 590 is 0.43.[2][3]

  • Calculate the protein concentration:

    • [Protein] = A₂₈₀_corrected / ε₂₈₀_protein

  • Calculate the Degree of Labeling:

    • DOL = [Dye] / [Protein]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis protein_prep Protein Preparation (Dissolve & Reduce) labeling Labeling Reaction (Incubate in Dark) protein_prep->labeling Add Dye dye_prep Dye Preparation (Dissolve in DMSO/DMF) dye_prep->labeling quenching Quenching (Optional) labeling->quenching purification Purification (Gel Filtration/Dialysis) quenching->purification analysis Analysis (Determine DOL) purification->analysis

Caption: Protein labeling workflow with this compound.

maleimide_reaction cluster_reactants Reactants cluster_product Product protein Protein-SH (Thiol Group) conjugate Protein-S-ATTO 590 (Stable Thioether Bond) protein->conjugate pH 7.0-7.5 maleimide ATTO 590-Maleimide maleimide->conjugate

Caption: Thiol-maleimide conjugation reaction.

microscopy_application cluster_labeling Sample Preparation cluster_imaging High-Resolution Imaging cluster_analysis Data Analysis labeling ATTO 590 Labeling of Target Molecule sted STED labeling->sted palm PALM/dSTORM labeling->palm smfm Single-Molecule Fluorescence labeling->smfm localization Localization & Tracking sted->localization palm->localization smfm->localization quantification Quantitative Analysis localization->quantification

Caption: Workflow for high-resolution microscopy using ATTO 590.

References

ATTO 590 Maleimide In Situ Hybridization: A Detailed Protocol for Cellular and Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the use of ATTO 590 maleimide (B117702) in fluorescence in situ hybridization (FISH) applications. ATTO 590 is a fluorescent dye belonging to the rhodamine family, known for its high fluorescence quantum yield, photostability, and strong absorption, making it an excellent choice for various fluorescence imaging techniques, including FISH.[1][2][3][4] This protocol details the labeling of thiol-modified oligonucleotide probes with ATTO 590 maleimide and their subsequent application in FISH for the detection of specific DNA or RNA sequences within cells and tissues.

Principle

The core of this protocol lies in a two-stage process:

  • Probe Labeling: A thiol-modified oligonucleotide probe is covalently labeled with this compound. The maleimide group reacts specifically with the thiol group on the oligonucleotide via a Michael addition reaction, forming a stable thioether bond.[5] This method allows for precise, site-specific labeling of the probe.[6]

  • In Situ Hybridization: The fluorescently labeled probe is then used in a standard FISH procedure. This involves sample preparation, denaturation of both the probe and the target nucleic acid, hybridization where the probe binds to its complementary sequence, a series of washing steps to remove unbound probe, and finally, visualization using fluorescence microscopy.[7][8]

Data Presentation

The following table summarizes the key quantitative parameters for the this compound labeling reaction and the subsequent in situ hybridization protocol.

ParameterValue/RangeNotes
Probe Labeling
Thiol-modified Oligonucleotide Concentration1-10 mg/mLIn a degassed buffer (e.g., PBS, Tris, HEPES).[9]
Buffer pH7.0 - 7.5Optimal for the maleimide-thiol reaction.[9][10][11]
TCEP (reducing agent) Molar Excess10-100xTo reduce disulfide bonds if present.[9][10]
This compound Stock Solution10 mMIn anhydrous DMSO or DMF.[11][12]
Dye to Probe Molar Ratio10:1 to 20:1A starting point for optimization.[11]
Reaction Incubation Time2 hours to overnightAt room temperature or 4°C.[9][10][11][12]
In Situ Hybridization
Paraformaldehyde (Fixative)4%Freshly prepared.[13]
Pepsin Treatment0.5 mg/mL in 0.01N HClFor 15 minutes at 37°C to permeabilize cells.[14]
Denaturation Temperature (Cells)75°C ± 1°CFor 2 minutes.[7]
Denaturation Temperature (Tissues)75°C ± 1°CFor 5 minutes.[7]
Hybridization Temperature37°COvernight in a humidity chamber.[14][15][16]
Post-Hybridization Wash (Stringency)0.1x - 2x SSCAt 40°C.[14][15][16]
DAPI (Counterstain) ConcentrationVariesFor nuclear staining.[14][15]

Experimental Protocols

Part 1: Labeling of Thiol-Modified Oligonucleotide with this compound

This protocol describes the covalent attachment of this compound to a thiol-modified oligonucleotide probe.

Materials:

  • Thiol-modified oligonucleotide

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Degassed reaction buffer (e.g., 1x PBS, 100 mM Tris, or 100 mM HEPES, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

  • Purification column (e.g., gel filtration or HPLC)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Oligonucleotide Preparation: Dissolve the thiol-modified oligonucleotide in the degassed reaction buffer to a concentration of 1-10 mg/mL.[9]

  • (Optional) Reduction of Disulfide Bonds: If the oligonucleotide has formed disulfide bonds, add a 10-100 fold molar excess of TCEP to the oligonucleotide solution.[9] Incubate for 20-30 minutes at room temperature under an inert gas atmosphere.[12]

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[11][12] This should be done immediately before use.

  • Labeling Reaction: Add the this compound stock solution to the oligonucleotide solution to achieve a 10:1 to 20:1 molar ratio of dye to oligonucleotide.[11] Flush the vial with inert gas, cap it tightly, and mix thoroughly.[9]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.[9][10][11][12]

  • Purification: Purify the ATTO 590-labeled oligonucleotide from unreacted dye and other reaction components using a suitable method such as gel filtration, HPLC, or ethanol (B145695) precipitation.[9][10] Dual HPLC purification is recommended for high purity.[1][2]

  • Quantification and Storage: Determine the concentration and degree of labeling of the purified probe. Store the labeled probe at -20°C, protected from light. For long-term storage, consider adding a stabilizer and storing at -20°C in 50% glycerol.[11]

Part 2: Fluorescence In Situ Hybridization (FISH) Protocol

This protocol provides a general guideline for FISH on both cultured cells and tissue sections. Optimization may be required depending on the specific sample and target.

Materials:

  • ATTO 590-labeled oligonucleotide probe

  • Slides with prepared cells or tissue sections

  • 20x Saline-sodium citrate (B86180) (SSC) buffer

  • Formamide

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • Wash buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

  • Humid chamber

  • Heat block or water bath

Procedure:

  • Sample Preparation:

    • Cultured Cells: Harvest and fix cells. Drop the cell suspension onto a slide and air dry.[7]

    • Tissue Sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.[14]

  • Pre-treatment:

    • Treat slides with RNase A (if detecting DNA) to remove endogenous RNA.[15]

    • Permeabilize the cells/tissues by incubating with pepsin (e.g., 0.5 mg/ml in 0.01N HCl) for 10-15 minutes at 37°C.[14][15]

    • Wash slides in 2x SSC.[15]

    • Dehydrate the samples in an ethanol series (e.g., 70%, 85%, 100%) and air dry.[15][16]

  • Denaturation:

    • Prepare the hybridization solution containing the ATTO 590-labeled probe.

    • Apply the hybridization solution to the slide and cover with a coverslip.

    • Denature the probe and the target DNA simultaneously by heating the slides on a heat block or in a water bath at 75°C for 2-5 minutes (2 minutes for cells, 5 minutes for tissue).[7]

  • Hybridization:

    • Transfer the slides to a humid chamber and incubate overnight at 37°C to allow the probe to anneal to the target sequence.[14][15][16]

  • Washing:

    • Carefully remove the coverslips.

    • Wash the slides in a series of SSC buffers to remove unbound probe. A typical washing series might be:

      • 2x SSC at 40°C for 5 minutes (repeat).[14][15]

      • 0.1x SSC at 40°C for 5-15 minutes.[15][16]

      • 2x SSC at 40°C for 5-15 minutes.[15][16]

  • Counterstaining and Mounting:

    • Counterstain the nuclei with a DAPI solution for 10 minutes.[14][15]

    • Rinse briefly and mount the slides with an antifade mounting medium.[15]

  • Imaging:

    • Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters for ATTO 590 (Excitation/Emission: ~594/624 nm) and DAPI.[1][3]

Mandatory Visualizations

ATTO590_Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_reaction Michael Addition Reaction cluster_product Product Oligo_SH Thiol-modified Oligonucleotide Reaction pH 7.0-7.5 Room Temp / 4°C Oligo_SH->Reaction ATTO590_Maleimide ATTO 590 Maleimide ATTO590_Maleimide->Reaction Labeled_Oligo ATTO 590-labeled Oligonucleotide Reaction->Labeled_Oligo Stable Thioether Bond FISH_Workflow cluster_prep Preparation cluster_hybridization Hybridization cluster_detection Detection Probe_Labeling 1. Probe Labeling with This compound Sample_Prep 2. Cell/Tissue Sample Preparation Denaturation 3. Denaturation Sample_Prep->Denaturation Hybridization 4. Hybridization Denaturation->Hybridization Washing 5. Post-Hybridization Washing Hybridization->Washing Imaging 6. Counterstaining & Imaging Washing->Imaging

References

Application Notes and Protocols for ATTO 590 Maleimide Labeling of Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent label belonging to the rhodamine family of dyes.[1][2] It is characterized by strong absorption, high fluorescence quantum yield, and significant thermal and photostability.[1][2] These features make ATTO 590 an excellent candidate for a wide range of applications in the life sciences, including single-molecule detection, high-resolution microscopy, and flow cytometry.[1] The maleimide (B117702) derivative of ATTO 590 is a thiol-reactive probe that allows for the specific, covalent labeling of cysteine residues in peptides and proteins.[3]

The labeling reaction is based on a Michael addition, where the maleimide group reacts with the sulfhydryl (thiol) group of a cysteine residue to form a stable thioether bond.[4] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[5][6] At this pH, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while other potentially reactive groups, such as amines, are largely protonated and thus less reactive.[5]

These application notes provide a detailed protocol for the successful labeling of cysteine-containing peptides with ATTO 590 maleimide, including methods for purification and characterization of the resulting conjugate.

Data Presentation

Spectroscopic and Physicochemical Properties of ATTO 590
PropertyValueReference
Excitation Maximum (λex)593 nm[1]
Emission Maximum (λem)622 nm[1]
Molar Extinction Coefficient (εmax)120,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ)0.80[2]
Fluorescence Lifetime (τ)3.7 ns[1][2]
Correction Factor (CF₂₈₀ = ε₂₈₀/εmax)0.43[1]
Recommended Reaction Conditions for Labeling Cysteine-Containing Peptides
ParameterRecommended ConditionNotes
pH 6.5 - 7.5Optimal for selective reaction with thiols. At pH > 7.5, hydrolysis of the maleimide and reaction with amines can occur.[5][6]
Buffer Phosphate, HEPES, or Tris buffersMust be free of thiols (e.g., DTT). Degassing the buffer is recommended to prevent oxidation of thiols.[6]
Peptide Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[5]
Molar Ratio (Dye:Peptide) 10:1 to 20:1A molar excess of the dye helps to drive the reaction to completion. This should be optimized for each specific peptide.[6]
Reaction Temperature Room temperature (20-25°C) or 4°CRoom temperature reactions are typically faster. 4°C can be used for sensitive peptides.[6]
Reaction Time 2 hours at room temperature or overnight at 4°CLonger incubation times may be necessary for less reactive thiols.[6]
Reducing Agent (if necessary) TCEP (Tris(2-carboxyethyl)phosphine)A 10-100 fold molar excess can be used to reduce disulfide bonds prior to labeling. TCEP does not need to be removed before adding the maleimide.[6]

Experimental Protocols

Materials and Reagents
  • Cysteine-containing peptide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., 100 mM Phosphate buffer with 150 mM NaCl, pH 7.2)

  • Reducing Agent (optional, e.g., TCEP hydrochloride)

  • Quenching Reagent (e.g., Dithiothreitol (DTT) or 2-Mercaptoethanol)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Fluorometer

Detailed Protocol

1. Peptide Preparation and Reduction (if necessary)

  • Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • If the peptide may contain disulfide bonds, these must be reduced to free thiols for the labeling reaction to proceed.

  • Add a 10 to 100-fold molar excess of TCEP to the peptide solution.

  • Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed prior to the addition of the maleimide dye.[6]

2. Preparation of this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.[7]

  • Vortex the solution to ensure the dye is fully dissolved.

3. Labeling Reaction

  • Add the this compound stock solution to the peptide solution to achieve a final molar excess of 10-20 fold. The optimal ratio may need to be determined empirically.[6]

  • The final concentration of DMF or DMSO in the reaction mixture should be kept below 10% to avoid peptide denaturation.[7]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.[6]

4. Quenching the Reaction

  • To stop the labeling reaction and consume any unreacted this compound, a quenching reagent can be added.

  • Add a thiol-containing reagent such as DTT to a final concentration of approximately 20 mM.[7]

5. Purification of the Labeled Peptide

  • It is critical to remove unreacted this compound, as it can interfere with downstream applications and the accurate determination of labeling efficiency.[7]

  • Purify the labeled peptide from the reaction mixture using a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[8]

  • Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled peptide, while the later fractions will contain the unreacted dye.[7]

  • Alternatively, reverse-phase HPLC can be used for purification, especially for peptides.[9]

6. Characterization of the Labeled Peptide

  • Degree of Labeling (DOL) Calculation: The DOL represents the average number of dye molecules conjugated to each peptide molecule.[5]

    • Dilute the purified labeled peptide solution to a concentration where the absorbance at the dye's maximum absorption and 280 nm are within the linear range of the spectrophotometer.

    • Measure the absorbance at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for ATTO 590 (A₅₉₃).[1][5]

    • Calculate the corrected A₂₈₀ (A₂₈₀corr) using the following equation: A₂₈₀corr = A₂₈₀ - (A₅₉₃ x CF₂₈₀) where CF₂₈₀ for ATTO 590 is 0.43.[1]

    • Calculate the molar concentration of the peptide: Peptide Concentration (M) = A₂₈₀corr / (ε_peptide x path length) where ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

    • Calculate the molar concentration of the dye: Dye Concentration (M) = A₅₉₃ / (ε_dye x path length) where ε_dye for ATTO 590 is 120,000 M⁻¹cm⁻¹.[1]

    • Calculate the Degree of Labeling: DOL = Dye Concentration / Peptide Concentration

  • Mass Spectrometry: The most definitive method to confirm successful conjugation is to analyze the molecular weight of the purified product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[4] The mass of the labeled peptide should increase by the mass of the reacted this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis peptide_prep Dissolve Peptide in Reaction Buffer reduction Reduce Disulfide Bonds (optional, with TCEP) peptide_prep->reduction mix Mix Peptide and Dye Solutions reduction->mix dye_prep Prepare ATTO 590 Maleimide Stock Solution dye_prep->mix incubate Incubate (2h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (optional) incubate->quench purify Purify Labeled Peptide (e.g., Gel Filtration) quench->purify characterize Characterize Conjugate (DOL, Mass Spec) purify->characterize

Caption: Experimental workflow for labeling a cysteine-containing peptide with this compound.

maleimide_reaction cluster_reactants cluster_product peptide Peptide-SH (Cysteine Thiol) product ATTO 590-S-Peptide (Stable Thioether Bond) peptide->product pH 6.5-7.5 atto590 ATTO 590-Maleimide atto590->product

Caption: Reaction of this compound with a cysteine-containing peptide.

Troubleshooting

ProblemPossible CauseSolution
Low or No Labeling Efficiency Incomplete reduction of disulfide bonds.Ensure complete reduction by using a sufficient molar excess of TCEP and adequate incubation time.
Inactive this compound due to hydrolysis.Prepare a fresh stock solution of the dye in anhydrous DMF or DMSO immediately before use. Store the solid dye desiccated and protected from light.[7]
Suboptimal pH of the reaction buffer.Ensure the pH of the reaction buffer is within the optimal range of 6.5-7.5.[5]
Presence of competing thiols in the buffer.Use a thiol-free buffer for the reaction. If DTT was used for reduction, ensure its complete removal before adding the maleimide.[7]
Precipitation during Labeling High concentration of organic solvent.Keep the final concentration of DMF/DMSO below 10%.[7]
Peptide is not soluble under the reaction conditions.Optimize buffer conditions or reduce the peptide concentration.
Unexpected Side Products Thiazine rearrangement for N-terminal cysteine peptides.This side reaction is more likely at basic pH. Perform the conjugation at a lower pH (around 6.5) or acetylate the N-terminus of the peptide.[4]
Hydrolysis of the maleimide group.Occurs at pH values above 7.5, leading to an unreactive maleamic acid. Maintain the pH within the recommended range.[4]

References

Application Notes and Protocols for ATTO 590 Maleimide Labeling of Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent label belonging to the class of rhodamine dyes, known for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photo-stability.[1][2] These characteristics make it an ideal candidate for a wide range of applications in molecular biology and drug development, including single-molecule detection, high-resolution microscopy (e.g., PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][3] ATTO 590 fluoresces in the orange-red region of the visible spectrum and can serve as a substitute for other popular dyes like Alexa Fluor® 594, particularly when enhanced photostability is required.[4]

This document provides detailed protocols for the covalent labeling of thiol-modified oligonucleotides with ATTO 590 maleimide (B117702). The maleimide functional group reacts specifically with thiol (sulfhydryl) groups to form a stable thioether bond, a common and efficient bioconjugation strategy.[5][6]

Properties of ATTO 590

A summary of the key spectral and physical properties of ATTO 590 is provided in the table below.

PropertyValueReference
Formula C43H51N3O8P[4]
Molecular Weight 768.85 g/mol [4]
Absorption Maximum (λmax) 594 nm[4]
Emission Maximum (λem) 624 nm[3][4]
Extinction Coefficient at λmax 120,000 cm⁻¹M⁻¹[3][4]
Fluorescence Quantum Yield ~0.80
Fluorescence Lifetime ~3.7 ns[2]
Recommended Excitation Lasers 561 nm, 594 nm[2]

Thiol-Maleimide Conjugation Chemistry

The labeling of oligonucleotides with ATTO 590 maleimide relies on the Michael addition reaction between the maleimide group of the dye and a thiol group present on the oligonucleotide.[7][8] Synthetic oligonucleotides can be readily modified to incorporate a thiol group, typically at the 5' or 3' terminus, through a linker arm.[9]

The reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5, which minimizes non-specific reactions with other nucleophilic groups.[8] It is crucial to ensure that any disulfide bonds within the oligonucleotide preparation are reduced to free thiols prior to the labeling reaction, as disulfide bonds do not react with maleimides.[6][9]

Caption: Chemical reaction between a thiol-modified oligonucleotide and this compound.

Experimental Protocols

Protocol 1: Preparation of Thiol-Modified Oligonucleotide

For efficient labeling, it is critical to ensure that the thiol groups on the oligonucleotide are in their reduced, free sulfhydryl form.

Materials:

  • Thiol-modified oligonucleotide

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM)

  • Degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.2)

Procedure:

  • Dissolve the thiol-modified oligonucleotide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[10]

  • To reduce any existing disulfide bonds, add TCEP to the oligonucleotide solution to a final concentration that is in 10-100 fold molar excess over the oligonucleotide.[4]

  • Incubate the mixture for 20-30 minutes at room temperature.[4] The reduced oligonucleotide is now ready for labeling. TCEP does not need to be removed before adding the maleimide dye.

Protocol 2: Labeling of Thiol-Modified Oligonucleotide with this compound

Materials:

  • Reduced thiol-modified oligonucleotide (from Protocol 1)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2)

Procedure:

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5] Vortex to ensure the dye is fully dissolved.

  • Add the this compound stock solution to the reduced oligonucleotide solution. A molar ratio of 10:1 to 20:1 (dye to oligonucleotide) is a good starting point for optimization.[1][5]

  • Mix thoroughly by gentle vortexing.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1][9]

Caption: Experimental workflow for this compound labeling of oligonucleotides.

Protocol 3: Purification of ATTO 590-Labeled Oligonucleotides

Purification is essential to remove unreacted this compound, as free dye can interfere with downstream applications.

Method 1: High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from the free dye and any unlabeled oligonucleotide. Dual HPLC purification, once before and once after labeling, is recommended for the highest purity.[3]

Method 2: Gel Filtration Chromatography Size exclusion chromatography using a resin like Sephadex G-25 can separate the larger labeled oligonucleotide from the smaller, unreacted dye molecules.

Method 3: pH-Controlled Extraction This method is based on the differential solubility of the hydrophilic DNA and the fluorescent dye.

  • Lower the pH of the reaction mixture.

  • Add a hydrophobic organic solvent (e.g., butanol).

  • The neutral free dye will preferentially move to the organic phase, while the labeled oligonucleotide remains in the aqueous phase.

Data Presentation: Factors Influencing Labeling Efficiency

The efficiency of the labeling reaction can be influenced by several factors. The following table provides a summary of key parameters and their expected impact.

ParameterRecommended RangeExpected Outcome
Dye:Oligonucleotide Molar Ratio 10:1 to 20:1Increasing the ratio generally increases labeling efficiency, but excessive dye can make purification more challenging.
pH 6.5 - 7.5Optimal for specific reaction with thiols. Higher pH can lead to hydrolysis of the maleimide group and non-specific reactions.
Reaction Time 2 hours to overnightLonger incubation times can increase the yield of the conjugate.
Temperature Room Temperature or 4°CRoom temperature is generally sufficient for a 2-hour reaction. Overnight reactions are best performed at 4°C.

Application Example: Fluorescence Resonance Energy Transfer (FRET)

ATTO 590 can be used as a FRET acceptor when paired with a suitable donor fluorophore. FRET is a distance-dependent process where energy is transferred from an excited donor to an acceptor.[11] This principle can be used to design oligonucleotide probes that fluoresce upon hybridization to a target sequence.

FRET_Principle cluster_unbound Unbound Probe cluster_bound Bound to Target Donor_Unbound Donor Donor_Emission Donor Emission Donor_Unbound->Donor_Emission No FRET Acceptor_Unbound Acceptor (ATTO 590) Excitation_Unbound Excitation Excitation_Unbound->Donor_Unbound Donor_Bound Donor Acceptor_Bound Acceptor (ATTO 590) Donor_Bound->Acceptor_Bound FRET Acceptor_Emission Acceptor Emission Acceptor_Bound->Acceptor_Emission Excitation_Bound Excitation Excitation_Bound->Donor_Bound

Caption: Principle of a FRET-based oligonucleotide probe using ATTO 590 as an acceptor.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Labeling Inactive maleimide dyePrepare a fresh stock solution of the maleimide dye in anhydrous DMSO or DMF immediately before use. Store the solid dye desiccated and protected from light.[4]
Insufficiently reduced oligonucleotideEnsure complete reduction of disulfide bonds by using a sufficient molar excess of TCEP and adequate incubation time.[4]
Interfering substances in bufferUse a reaction buffer free of thiols (e.g., DTT) or primary amines (e.g., Tris) at pH > 7.5.[4]
Incorrect pHVerify that the pH of the reaction buffer is between 6.5 and 7.5.[5]
Poor Yield of Labeled Oligonucleotide Suboptimal dye:oligonucleotide ratioOptimize the molar ratio of dye to oligonucleotide. Start with a 10:1 to 20:1 ratio and adjust as needed.
Inefficient purificationChoose a purification method appropriate for the scale of your reaction. HPLC is generally the most effective method for achieving high purity.
High Background Signal in Application Incomplete removal of free dyeRepeat the purification step or use a more stringent purification method like HPLC.

References

Application Note: Achieving High-Efficiency Protein Conjugation with ATTO 590 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent label belonging to a new generation of dyes characterized by strong absorption (extinction), high fluorescence quantum yield, and exceptional thermal and photo-stability. The maleimide (B117702) reactive group specifically and efficiently reacts with free thiol (sulfhydryl) groups on proteins, peptides, and other biomolecules to form a stable thioether bond. This application note provides a detailed protocol for conjugating ATTO 590 maleimide to proteins, focusing on optimizing conjugation efficiency and accurately determining the degree of labeling (DOL).

Principle of Reaction

The conjugation reaction involves the formation of a stable, covalent thioether bond between the maleimide group of ATTO 590 and a sulfhydryl group (-SH) on the protein. This reaction is highly specific and occurs under mild conditions, making it ideal for labeling sensitive biomolecules. The primary target for maleimide chemistry is the side chain of cysteine residues. If the protein of interest does not have a free cysteine, it may be necessary to introduce one through site-directed mutagenesis or to reduce existing disulfide bonds.

cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Thiol Group) Conjugate ATTO 590-S-Protein (Stable Thioether Bond) Protein_SH->Conjugate ATTO590_Mal ATTO 590-Maleimide ATTO590_Mal->Conjugate pH 6.5-7.5

Figure 1: Covalent bond formation between this compound and a protein's thiol group.

Factors Influencing Conjugation Efficiency

Several parameters must be carefully controlled to ensure optimal and reproducible conjugation. The table below summarizes key reaction conditions and their recommended ranges.

ParameterRecommended RangeNotes
pH 6.5 - 7.5The reaction is most efficient and specific in this pH range. Above pH 7.5, hydrolysis of the maleimide group can occur, and below pH 6.5, the reaction rate is significantly slower.
Temperature 4°C to 25°C (Room Temp.)The reaction can proceed at either temperature. Room temperature reactions are faster, while 4°C may be preferable for sensitive proteins to maintain their stability.
Reaction Time 1 - 4 hoursIncubation time depends on temperature and protein concentration. For initial optimization, a 2-hour incubation at room temperature is recommended.
Molar Ratio (Dye:Protein) 5:1 to 20:1The optimal ratio depends on the number of available free thiols on the protein and the desired DOL. A higher molar excess of dye will generally lead to a higher DOL.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve reaction kinetics. However, ensure the protein remains soluble at the chosen concentration.
Reducing Agents Must be absentReagents like DTT or β-mercaptoethanol contain thiols and will compete with the protein for reaction with the maleimide, and must be removed prior to conjugation.

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of this compound to a model protein, such as an antibody.

G A 1. Protein Preparation (Buffer Exchange, Reduction of Disulfides if needed) C 3. Conjugation Reaction (Mix Protein and Dye, Incubate) A->C B 2. Dye Preparation (Dissolve this compound in DMSO) B->C D 4. Purification (Remove excess dye via Size Exclusion Chromatography) C->D E 5. Characterization (Measure Absorbance to determine DOL) D->E

Figure 2: General workflow for protein conjugation with this compound.

Protocol 1: Preparation of Protein and Dye
  • Protein Buffer Exchange:

    • It is critical to remove any interfering substances, especially primary amines (e.g., Tris buffer) and thiol-containing reducing agents (e.g., DTT).

    • Exchange the protein into a conjugation buffer such as Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5.

    • This can be achieved using a desalting column (e.g., Sephadex G-25) or dialysis.

    • After buffer exchange, determine the protein concentration using its extinction coefficient at 280 nm.

  • (Optional) Reduction of Disulfide Bonds:

    • If the protein does not have accessible free thiols, internal disulfide bonds can be reduced to generate them.

    • Incubate the protein with a 10-20 fold molar excess of a reducing agent like Dithiothreitol (DTT) for 30 minutes at room temperature.

    • Crucially , the reducing agent must be completely removed before adding the maleimide dye. Perform a buffer exchange as described in step 1.

  • Preparation of this compound Stock Solution:

    • Dissolve the this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-10 mM.

    • Mix well by vortexing. This stock solution should be prepared fresh and protected from light.

Protocol 2: Conjugation Reaction
  • Reaction Setup:

    • In a microcentrifuge tube, add the prepared protein solution.

    • While gently vortexing, add the calculated amount of this compound stock solution to achieve the desired molar ratio (e.g., 10:1 dye-to-protein).

    • The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

    • Protect the reaction from light by wrapping the tube in aluminum foil.

  • (Optional) Quenching the Reaction:

    • The reaction can be stopped by adding a thiol-containing reagent like L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. This will react with any excess maleimide dye. Incubate for an additional 15-30 minutes.

Protocol 3: Purification of the Conjugate
  • Column Preparation:

    • Equilibrate a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or similar) with your desired storage buffer (e.g., PBS, pH 7.4).

  • Separation:

    • Carefully load the reaction mixture onto the top of the equilibrated column.

    • Elute the conjugate with the storage buffer. The brightly colored protein-dye conjugate will elute first as a distinct band, followed by the smaller, unreacted dye molecules.

    • Collect the fractions containing the purified conjugate.

Data Analysis: Calculating the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 590 nm (for ATTO 590).

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 590 nm (A₅₉₀) using a spectrophotometer.

  • Calculate Protein Concentration:

    • A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.

    • CF = A₂₈₀ of dye / Aₘₐₓ of dye . For ATTO 590, this value is approximately 0.47.

    • Corrected A₂₈₀ = A₂₈₀ - (A₅₉₀ x CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein x path length)

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₅₉₀ / (ε_dye x path length)

      • ε_dye: Molar extinction coefficient of ATTO 590 at 590 nm (120,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

ParameterValueUnit
Molar Extinction Coefficient (ε) of ATTO 590 at 590 nm 120,000M⁻¹cm⁻¹
Correction Factor (CF) for ATTO 590 at 280 nm 0.47-
Molecular Weight of this compound ~803 g/mol

Troubleshooting

  • Low DOL:

    • Ensure all reducing agents were removed prior to conjugation.

    • Increase the molar ratio of dye to protein.

    • Confirm the pH of the reaction buffer is within the optimal range (6.5-7.5).

    • Ensure the protein has available free thiols. If not, perform a reduction step.

  • Protein Precipitation:

    • The protein may be sensitive to the organic solvent (DMSO). Reduce the final concentration of DMSO in the reaction mixture.

    • The high degree of labeling might be causing aggregation. Reduce the dye-to-protein molar ratio.

    • Perform the conjugation reaction at a lower temperature (4°C).

Application Notes and Protocols: Calculating the Degree of Labeling for ATTO 590 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes, known for its strong absorption, high fluorescence quantum yield, and significant thermal and photo-stability.[1][2][3] These characteristics make it an ideal candidate for sensitive applications such as single-molecule detection and high-resolution microscopy.[1][2][4] The maleimide (B117702) functional group of ATTO 590 maleimide allows for its specific covalent attachment to thiol groups, which are present in the cysteine residues of proteins.[2][5][6]

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule, is a critical parameter to determine for ensuring experimental consistency and optimal performance of the labeled conjugate.[7][8][9] An excessively high DOL can lead to fluorescence quenching and potentially interfere with the biological activity of the protein, while a low DOL may result in an insufficient signal for detection.[7][8] This document provides a detailed protocol for labeling proteins with this compound and a step-by-step guide to accurately calculate the DOL.

Quantitative Data Summary

The following tables summarize the key quantitative data required for the labeling procedure and the subsequent calculation of the degree of labeling.

Table 1: Properties of this compound

PropertyValue
Molar Extinction Coefficient (εmax) 120,000 M-1cm-1[1][3][10][11]
Maximum Absorption Wavelength (λmax) 593 - 594 nm[1][10]
Maximum Emission Wavelength (λem) 622 - 624 nm[1][10]
Correction Factor at 280 nm (CF280) 0.43[1]

Table 2: Recommended Reaction Parameters

ParameterRecommended Value
Reaction pH 7.0 - 7.5[5][6][12]
Protein Concentration 1 - 10 mg/mL[5][6]
Dye:Protein Molar Ratio 10:1 to 20:1[12][13]
Reaction Temperature Room temperature or 4°C[5][6][12]
Reaction Time 2 hours to overnight[12]

Experimental Protocols

Protein Preparation and Thiol Reduction (Optional)

The maleimide group of ATTO 590 specifically reacts with free thiol groups of cysteine residues.[5][6] If the protein of interest contains disulfide bonds that need to be labeled, a reduction step is necessary.

  • Prepare Protein Solution : Dissolve the protein in a degassed reaction buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5.[5][6][12] The recommended protein concentration is between 1 and 10 mg/mL.[5][6] Buffers containing thiols, such as DTT, should not be used in the final labeling reaction mixture.[13]

  • Reduce Disulfide Bonds (Optional) : To reduce disulfide bonds and expose thiol groups, add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5][6][12] Incubate the mixture for 20-30 minutes at room temperature.[5][6] If DTT is used as the reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the dye.

Labeling of Protein with this compound
  • Prepare this compound Stock Solution : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[5][6][12]

  • Initiate Labeling Reaction : Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the dye is recommended as a starting point.[12][13]

  • Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[12] Protect the reaction from light to prevent photobleaching of the dye.[12]

Purification of the Labeled Protein

After the incubation period, it is crucial to remove any unreacted this compound from the labeled protein. This is essential for accurate determination of the degree of labeling.[7][14]

  • Purification Method : Use a size-exclusion chromatography method, such as a gel filtration column (e.g., Sephadex G-25), to separate the labeled protein from the free dye.[6][12] Dialysis can also be used, particularly for water-soluble maleimides.[5][6]

  • Collect Fractions : Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute from the column.

Calculating the Degree of Labeling (DOL)

The DOL is determined by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorption maximum of ATTO 590 (~594 nm).[7][8]

Spectrophotometric Measurement
  • Measure Absorbance : Using a spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of ATTO 590, which is approximately 594 nm (Amax).[7] If the absorbance values are too high, dilute the sample with a known factor and re-measure.[7][9]

DOL Calculation

The following formulas are used to calculate the DOL:

  • Calculate the Molar Concentration of the Dye:

    [Dye] (M) = Amax / (εdye × path length)

    • Amax : Absorbance of the labeled protein at ~594 nm.

    • εdye : Molar extinction coefficient of ATTO 590 (120,000 M-1cm-1).

    • path length : The path length of the cuvette in cm (typically 1 cm).

  • Calculate the Corrected Absorbance of the Protein at 280 nm:

    Aprotein = A280 - (Amax × CF280)

    • A280 : Absorbance of the labeled protein at 280 nm.

    • Amax : Absorbance of the labeled protein at ~594 nm.

    • CF280 : Correction factor for ATTO 590's absorbance at 280 nm (0.43).[1]

  • Calculate the Molar Concentration of the Protein:

    [Protein] (M) = Aprotein / (εprotein × path length)

    • Aprotein : Corrected absorbance of the protein at 280 nm.

    • εprotein : Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, this is ~210,000 M-1cm-1).[14]

    • path length : The path length of the cuvette in cm (typically 1 cm).

  • Calculate the Degree of Labeling (DOL):

    DOL = [Dye] / [Protein]

An optimal DOL for antibodies typically falls between 2 and 10.[14][15] However, the ideal DOL should be determined experimentally for each specific application.[15]

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the key processes described in these application notes.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis DOL Calculation Protein Protein Solution (pH 7.0-7.5) TCEP Add TCEP (Optional Reduction) Protein->TCEP If disulfide bonds are present Reaction Incubate (2h @ RT or O/N @ 4°C) TCEP->Reaction ATTO590 This compound Stock Solution ATTO590->Reaction Purify Size-Exclusion Chromatography Reaction->Purify LabeledProtein Purified Labeled Protein Purify->LabeledProtein Spectro Measure Absorbance (A280 & Amax) LabeledProtein->Spectro Calc Calculate DOL Spectro->Calc

Caption: Experimental workflow for labeling proteins with this compound and calculating the DOL.

signaling_pathway Protein Protein with Thiol Group (-SH) Conjugate Stable Thioether Bond (Protein-S-ATTO 590) Protein->Conjugate pH 7.0-7.5 ATTO590 ATTO 590 Maleimide ATTO590->Conjugate

Caption: Reaction scheme of this compound with a protein thiol group.

References

Application Notes and Protocols for Cell Surface Protein Labeling with ATTO 590 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1] It is characterized by its strong absorption, high fluorescence quantum yield, and notable thermal and photostability, making it an excellent choice for a variety of fluorescence-based applications.[1][2] Its maleimide (B117702) derivative, ATTO 590 maleimide, is a thiol-reactive probe that specifically and covalently binds to sulfhydryl groups (-SH) on cysteine residues of proteins, forming a stable thioether bond.[3] This high selectivity makes it a valuable tool for labeling cell surface proteins, enabling researchers to visualize, track, and quantify these proteins in various biological contexts, including live-cell imaging and high-resolution microscopy.[1][2]

This document provides detailed application notes and protocols for the use of this compound for labeling cell surface proteins, both in solution and on live cells.

Data Presentation

Physicochemical and Spectroscopic Properties of ATTO 590
PropertyValueReference
Excitation Maximum (λabs) 593 nm[2]
Emission Maximum (λfl) 622 nm[2]
Molar Extinction Coefficient (εmax) 1.2 x 10⁵ M⁻¹ cm⁻¹[2]
Fluorescence Quantum Yield (ηfl) 80%[2]
Fluorescence Lifetime (τfl) 3.7 ns[2]
Molecular Weight ~813 g/mol [3]
Recommended Reaction Conditions for Protein Labeling in Solution
ParameterRecommended Range/ValueNotesReference
pH 7.0 - 7.5This pH range favors the specific reaction with thiols over primary amines.[4]
Dye:Protein Molar Ratio 10:1 to 20:1This is a starting point and may require optimization for specific proteins.[5]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster.[5]
Reaction Time 2 hours at Room Temperature or Overnight at 4°CLonger incubation at lower temperatures can be beneficial for sensitive proteins.[5]
Buffer Composition PBS, HEPES, or TrisBuffers should be free of thiols. Degassing the buffer is recommended to prevent oxidation of thiols.[5]

Experimental Protocols

Protocol 1: Labeling of Purified Proteins in Solution

This protocol describes the labeling of a purified protein with this compound in a solution-based assay.

Materials:

  • Protein of interest containing free cysteine residues

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or 100 mM HEPES, pH 7.2

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye.

  • Dye Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye by passing the solution through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

  • Degree of Labeling (DOL) Calculation:

    • The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[1]

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of ATTO 590 (A₅₉₃).

    • The DOL can be calculated using the following formula: DOL = (A₅₉₃ * ε_protein) / ((A₂₈₀ - (A₅₉₃ * CF₂₈₀)) * ε_dye) Where:

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of ATTO 590 at 593 nm (120,000 M⁻¹ cm⁻¹).

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (ε₂₈₀ / ε₅₉₃).

Protocol 2: Labeling of Cell Surface Proteins on Live Cells

This protocol is adapted for labeling cell surface proteins on living cells.

Materials:

  • Cells in suspension or adherent cells in culture

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM or RPMI-1640) without phenol (B47542) red

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Cell Preparation:

    • For adherent cells, grow them on coverslips or in imaging dishes. For suspension cells, wash them with PBS and resuspend in the desired medium.

    • Ensure cells are healthy and have a high viability.

  • Dye Working Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

  • Labeling Reaction:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm PBS or complete cell culture medium to remove any unbound dye.

  • Imaging:

    • The labeled cells are now ready for imaging using fluorescence microscopy.

Mandatory Visualizations

Chemical Reaction of this compound with a Thiol Group

Caption: Thiol-reactive labeling chemistry of this compound.

Experimental Workflow for Labeling Purified Proteins

A 1. Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) B 2. (Optional) Reduce Disulfides (Add TCEP, incubate 20-60 min) A->B If needed C 3. Prepare Dye Stock Solution (10 mM this compound in DMSO) D 4. Labeling Reaction (Add dye to protein, incubate 2h RT or O/N 4°C) B->D C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Characterize Conjugate (Measure Absorbance, Calculate DOL) E->F

Caption: Workflow for labeling purified proteins with this compound.

Experimental Workflow for Labeling Cell Surface Proteins on Live Cells

A 1. Prepare Cells (Adherent or Suspension) B 2. Prepare Dye Working Solution (1-10 µM this compound in Medium) C 3. Labeling Reaction (Incubate cells with dye for 15-30 min at 37°C) A->C B->C D 4. Wash Cells (3x with warm PBS or Medium) C->D E 5. Image Cells (Fluorescence Microscopy) D->E

Caption: Workflow for labeling cell surface proteins on live cells.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no labeling Inactive maleimide dye due to hydrolysis.Prepare fresh dye stock solutions in anhydrous DMSO or DMF immediately before use.
Insufficiently reduced protein.Ensure complete reduction of disulfide bonds by optimizing TCEP/DTT concentration and incubation time.
Presence of thiol-containing substances in the buffer.Use thiol-free buffers. If DTT was used for reduction, ensure its complete removal prior to labeling.
Protein precipitation during labeling High degree of labeling leading to altered protein properties.Decrease the dye-to-protein molar ratio.
Unsuitable buffer conditions.Optimize buffer composition, pH, and ionic strength.
High background fluorescence in live-cell imaging Incomplete removal of unbound dye.Increase the number and duration of washing steps.
Non-specific binding of the dye to the cell surface.Decrease the dye concentration and/or incubation time. Include a blocking step with a non-specific protein (e.g., BSA) before labeling.

References

Cysteine-Specific Protein Labeling with ATTO 590 Maleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins with fluorescent dyes is a critical technique in biomedical research and drug development, enabling the study of protein function, localization, and interactions. Cysteine, with its unique sulfhydryl (-SH) group, provides an ideal target for precise covalent modification.[1][2] ATTO 590 maleimide (B117702) is a high-performance fluorescent probe belonging to the rhodamine family of dyes.[3][4][5] It exhibits strong absorption, a high fluorescence quantum yield, and excellent thermal and photostability, making it well-suited for a range of applications including fluorescence microscopy, single-molecule detection, and flow cytometry.[3][4][6][7]

This document provides a detailed protocol for the cysteine-specific labeling of proteins using ATTO 590 maleimide. It outlines the chemical basis of the reaction, a step-by-step experimental procedure, methods for determining the degree of labeling, and key quantitative data to ensure successful and reproducible conjugation.

Principle of the Reaction

The labeling reaction is based on the highly specific and efficient reaction of the maleimide group of ATTO 590 with the sulfhydryl group of a cysteine residue.[8][9][] This reaction, a Michael addition, forms a stable, covalent thioether bond.[] The reaction is most efficient at a pH range of 6.5-7.5, where the sulfhydryl group is sufficiently nucleophilic to react with the maleimide, while primary amines (like those on lysine (B10760008) residues) are protonated and thus less reactive.[5][11][12] This pH-dependent selectivity allows for the specific labeling of cysteine residues.[12]

It is crucial to ensure that the cysteine residues are in a reduced state (free sulfhydryl groups) as maleimides do not react with oxidized disulfide bonds.[8][9] Therefore, a reduction step using an agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is often necessary prior to labeling.[8][9]

Data Presentation

Table 1: Spectroscopic and Physicochemical Properties of this compound
PropertyValueReference
Excitation Wavelength (λabs)593 nm[4]
Emission Wavelength (λfl)622 nm[4]
Molar Extinction Coefficient (εmax)1.2 x 10⁵ M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (ηfl)80%[4]
Fluorescence Lifetime (τfl)3.7 ns[4]
Correction Factor at 280 nm (CF₂₈₀)0.43[4]
Molecular Weight691.17 g/mol
Table 2: Recommended Reaction Conditions for Cysteine-Specific Labeling
ParameterRecommended Range/ValueNotes
Protein Concentration 2-10 mg/mLHigher concentrations can improve labeling efficiency.[11][13]
Reaction Buffer Phosphate, HEPES, or Tris bufferMust be free of thiol-containing compounds.[8][9]
Reaction pH 7.0 - 7.5Optimal for selective reaction with thiol groups.[5][11][14]
Reducing Agent (optional) TCEP (10-100 fold molar excess)Reduces disulfide bonds to free thiols.[8][9]
Dye-to-Protein Molar Ratio 10:1 to 20:1This should be optimized for each specific protein.[9][15]
Reaction Time 2 hours at room temperature or overnight at 4°CProtect from light during incubation.[15]
Reaction Temperature 4°C to Room Temperature
Quenching Agent (optional) Glutathione (B108866) (GSH) or other free thiolAdded in excess to stop the reaction.[11]

Experimental Protocols

Materials and Reagents
  • Protein of interest with at least one accessible cysteine residue

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed. Buffers containing thiols (e.g., DTT) should be avoided.[9]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution (optional): Glutathione or β-mercaptoethanol

  • Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25), dialysis tubing, or spin concentrators.[11][14]

Detailed Step-by-Step Protocol

Step 1: Preparation of Protein Sample

  • Dissolve the protein to be labeled in the degassed reaction buffer (pH 7.0-7.5) to a final concentration of 2-10 mg/mL.[11][13]

  • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP.[8][9]

  • Incubate the mixture for 20-30 minutes at room temperature.

Step 2: Preparation of this compound Stock Solution

  • Allow the vial of this compound to warm to room temperature before opening.

  • Prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.[5] This solution should be prepared fresh immediately before use.[5]

  • Protect the dye stock solution from light by wrapping the container in aluminum foil.[5]

Step 3: Labeling Reaction

  • While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[9][15]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[15] Ensure the reaction is protected from light.[15]

Step 4: Quenching the Reaction (Optional)

  • To stop the labeling reaction, a free thiol-containing reagent such as glutathione can be added to scavenge any unreacted maleimide dye.[11]

  • Add the quenching agent in excess and incubate for an additional 15-30 minutes.[11]

Step 5: Purification of the Labeled Protein

  • Separate the labeled protein from unreacted dye and other small molecules.

  • Size-Exclusion Chromatography: This is the most common method. Use a pre-equilibrated column (e.g., Sephadex G-25) with the reaction buffer. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.[11][14]

  • Dialysis: Dialyze the reaction mixture against a large volume of buffer to remove the free dye.

  • Spin Concentrators: Use spin concentrators with an appropriate molecular weight cutoff to repeatedly wash and concentrate the labeled protein.

Step 6: Determination of the Degree of Labeling (DOL) The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[11]

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of ATTO 590, which is 593 nm (A₅₉₃).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye] (M) = A₅₉₃ / ε₅₉₃

    • Where ε₅₉₃ is the molar extinction coefficient of ATTO 590 (120,000 M⁻¹cm⁻¹).[4]

  • Calculate the corrected protein absorbance at 280 nm to account for the dye's absorbance at this wavelength:

    • A₂₈₀, corrected = A₂₈₀ - (A₅₉₃ x CF₂₈₀)

    • Where CF₂₈₀ is the correction factor for ATTO 590 at 280 nm (0.43).[4]

  • Calculate the protein concentration:

    • [Protein] (M) = A₂₈₀, corrected / ε₂₈₀

    • Where ε₂₈₀ is the molar extinction coefficient of the protein.

  • Calculate the Degree of Labeling:

    • DOL = [Dye] / [Protein]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL, pH 7.0-7.5) reduce Reduce Disulfides (optional) (TCEP) prep_protein->reduce If necessary labeling Labeling Reaction (2h @ RT or O/N @ 4°C) reduce->labeling prep_dye Prepare ATTO 590 Stock Solution (10-20 mM in DMSO/DMF) prep_dye->labeling quench Quench Reaction (optional) (Add excess free thiol) labeling->quench purify Purification (Size-Exclusion Chromatography) quench->purify analyze Determine DOL (Spectrophotometry) purify->analyze

Caption: Experimental workflow for cysteine-specific protein labeling.

reaction_mechanism cluster_reactants Reactants cluster_product Product protein Protein-SH (Reduced Cysteine) product Protein-S-ATTO 590 (Stable Thioether Bond) protein->product + atto590 ATTO 590-Maleimide atto590->product pH 7.0-7.5

Caption: Thiol-maleimide conjugation reaction mechanism.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) Incomplete reduction of disulfide bonds.Increase the concentration of TCEP or the incubation time.
Low protein concentration.Concentrate the protein solution to at least 2 mg/mL.[13]
Hydrolyzed maleimide dye.Prepare a fresh stock solution of this compound immediately before use.
Incorrect pH of the reaction buffer.Ensure the pH is between 7.0 and 7.5.[11]
Protein Precipitation High concentration of organic solvent (DMSO/DMF).Add the dye stock solution dropwise while gently mixing. Keep the final solvent concentration low.
Protein instability.Optimize buffer conditions (e.g., add stabilizing agents like glycerol).
Non-specific Labeling Reaction pH is too high (>8.0).Lower the pH of the reaction buffer to 7.0-7.5 to minimize reaction with amines.[5]
High Background Fluorescence Incomplete removal of free dye.Improve the purification step by using a longer size-exclusion column or performing additional dialysis steps.[14]

References

Labeling Proteins with ATTO 590 Maleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent label belonging to the rhodamine family of dyes.[1][2] Its maleimide (B117702) derivative is a thiol-reactive probe that enables the covalent labeling of proteins and other biomolecules containing free sulfhydryl groups, most commonly on cysteine residues.[3][4] This labeling technique is widely employed in various life science applications due to the exceptional photophysical properties of ATTO 590, including strong absorption, high fluorescence quantum yield, and significant photo- and thermal stability.[1][5][6] These characteristics make ATTO 590-labeled proteins highly suitable for sensitive fluorescence detection in applications such as fluorescence microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][7]

The reaction between the maleimide group of ATTO 590 and the thiol group of a cysteine residue proceeds via a Michael addition, forming a stable thioether bond.[4][8] The reaction is highly selective for thiols within a pH range of 6.5 to 7.5, minimizing non-specific labeling of other nucleophilic residues like lysine.[4][8]

This document provides detailed protocols for the successful labeling of proteins with ATTO 590 maleimide, including reagent preparation, reaction conditions, purification of the conjugate, and determination of the degree of labeling.

Properties of ATTO 590

A summary of the key spectral and physical properties of ATTO 590 is presented in the table below.

PropertyValueReference
Excitation Wavelength (λabs)593 nm[1][5]
Emission Wavelength (λfl)622 nm[1][5]
Molar Extinction Coefficient (εmax)1.2 x 105 M-1cm-1[1][5]
Fluorescence Quantum Yield (ηfl)80%[1][5]
Fluorescence Lifetime (τfl)3.7 ns[1][5]
Molecular Weight (MW)813 g/mol [5]
Correction Factor (CF280 = ε280/εmax)0.43[1][5]

Experimental Protocols

Materials
  • Protein of interest with at least one free cysteine residue

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5.[5][9] Buffers should be degassed to prevent oxidation of thiols.[3]

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[3][10]

  • (Optional) Quenching reagent: Glutathione (B108866) or β-mercaptoethanol[5][10]

  • Purification column: Sephadex G-25 gel filtration column or equivalent[9][11]

Experimental Workflow

The overall workflow for labeling proteins with this compound involves several key steps, from preparation of the protein and dye to the final purification and characterization of the conjugate.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution mix Mix Protein and Dye prep_protein->mix prep_dye Prepare this compound Solution prep_dye->mix incubate Incubate mix->incubate purify Purify Conjugate incubate->purify analyze Calculate Degree of Labeling purify->analyze

Caption: Protein labeling workflow with this compound.

Step 1: Preparation of Protein Solution
  • Dissolve the protein in the chosen reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL (typically 50-100 µM).[3][5]

  • Optional: If the protein contains disulfide bonds that need to be reduced to expose free thiols for labeling, add a 10-fold molar excess of a reducing agent like TCEP or DTT.[5][10]

    • If using TCEP, the labeling reaction can proceed without its removal.

    • If using DTT, it must be removed before adding the maleimide dye, for example, by dialysis or using a desalting column, as it will react with the maleimide.[10][12]

  • Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.[3]

Step 2: Preparation of this compound Stock Solution
  • Shortly before starting the labeling reaction, prepare a stock solution of this compound.[11]

  • Dissolve 1.0 mg of the dye-maleimide in 50–200 µl of anhydrous, amine-free DMSO or DMF.[11] This will result in a stock solution of approximately 10 mg/ml.[9]

  • Vortex the solution until the dye is completely dissolved.

Step 3: Labeling Reaction

The chemical reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) on the maleimide double bond, forming a stable thioether linkage.

G cluster_reaction Thiol-Maleimide Reaction Protein_SH Protein-SH Protein_S_ATTO590 Protein-S-ATTO 590 (Thioether Bond) Protein_SH->Protein_S_ATTO590 pH 7.0-7.5 ATTO590_Maleimide ATTO 590-Maleimide ATTO590_Maleimide->Protein_S_ATTO590

Caption: Reaction of a protein thiol with this compound.

  • Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is typically recommended.[12] The optimal ratio may need to be determined empirically for each specific protein.

  • Mix the reaction gently.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[10] The reaction should be protected from light to prevent photobleaching of the dye.[9]

Step 4: Quenching the Reaction (Optional)

To stop the labeling reaction and consume any excess maleimide reagent, a low molecular weight thiol such as glutathione or β-mercaptoethanol can be added in excess.[5][9] Incubate for an additional 15-30 minutes at room temperature.[9]

Step 5: Purification of the Labeled Protein

It is crucial to remove any unreacted or hydrolyzed dye from the protein-dye conjugate.[11] Gel filtration chromatography is a common and effective method for this separation.[13]

  • Equilibrate a Sephadex G-25 (or equivalent) gel filtration column with the desired storage buffer (e.g., PBS).[11]

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with the storage buffer. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained longer on the column.[13]

  • Collect the fractions containing the colored, labeled protein.

Alternatively, dialysis or the use of spin concentrators can be employed for purification.[9]

Characterization of the Labeled Protein

Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[9][11]

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance of ATTO 590, which is 593 nm (A593).

  • Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A593 / ε593 where ε593 is the molar extinction coefficient of ATTO 590 (120,000 M-1cm-1).

  • Calculate the concentration of the protein. The absorbance of the dye at 280 nm must be accounted for using a correction factor (CF280 = 0.43 for ATTO 590).[1][5] Corrected A280 = A280 - (A593 x CF280) [Protein] (M) = Corrected A280 / εprotein where εprotein is the molar extinction coefficient of the specific protein at 280 nm.

  • Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Storage of the Labeled Protein

For optimal stability, the purified conjugate should be used immediately.[14] If storage is necessary, the labeled protein can be stored under the same conditions as the unlabeled protein. For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark.[13][14] For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol (B35011) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13][14] The addition of 0.01-0.03% sodium azide (B81097) can prevent microbial growth.[14]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inactive maleimide dye due to hydrolysis.- Prepare fresh dye stock solution in anhydrous DMSO or DMF immediately before use.[11]
- Insufficient free thiols on the protein.- Ensure complete reduction of disulfide bonds by using a sufficient excess of TCEP or DTT. Confirm the presence of free thiols using Ellman's reagent.
- Incorrect reaction pH.- Ensure the reaction buffer is within the optimal pH range of 7.0-7.5.[5][9]
- Presence of thiol-containing substances in the protein buffer.- Remove any substances that can react with the maleimide, such as DTT, prior to labeling.
Non-specific Labeling - Reaction pH is too high (>7.5).- Lower the pH of the reaction buffer to 7.0-7.5 to favor reaction with thiols over amines.[4]
Precipitation of Protein - High concentration of organic solvent from the dye stock.- Use a more concentrated dye stock solution to minimize the volume of organic solvent added to the protein solution.
- The dye introduces hydrophobicity, leading to aggregation.- Optimize the dye-to-protein ratio to avoid over-labeling.
Free Dye in Final Product - Inefficient purification.- Use a longer gel filtration column or repeat the purification step.[11] For very hydrophilic dyes, a longer column is preferable.[11]

References

Application Notes and Protocols: Labeling Thiolated DNA with ATTO 590 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of oligonucleotides is a cornerstone technique in molecular biology, enabling a wide range of applications from in-vitro assays to advanced microscopy. ATTO 590, a bright and photostable rhodamine-based dye, is an excellent choice for labeling DNA.[1][2][3][4] This document provides a detailed protocol for the covalent labeling of thiolated DNA with ATTO 590 maleimide (B117702). The maleimide group of the dye reacts specifically with the free sulfhydryl (thiol) group on the DNA, forming a stable thioether bond.[5]

ATTO 590 Maleimide Properties

A summary of the key quantitative properties of ATTO 590 is presented in the table below for easy reference.

PropertyValueReference
Maximum Absorption (λabs) 593 - 594 nm[1][6]
Maximum Fluorescence (λfl) 622 - 624 nm[1][6]
Molar Extinction Coefficient (εmax) 1.2 x 10⁵ M⁻¹cm⁻¹[1][3][6]
Fluorescence Quantum Yield (ηfl) 80%[1][3]
Fluorescence Lifetime (τfl) 3.7 ns[1][3]
Correction Factor (CF₂₆₀) 0.39[1][3]
Correction Factor (CF₂₈₀) 0.43[1][3]

Experimental Protocols

This section details the necessary steps for successful labeling of thiolated DNA with this compound, from preparation of the DNA to purification of the final conjugate.

Part 1: Reduction of Thiolated DNA

Thiol-modified oligonucleotides are typically shipped in their oxidized disulfide form to prevent dimerization.[7] Therefore, a reduction step is crucial to generate the reactive free thiol group.

Materials:

  • Thiol-modified DNA oligonucleotide

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: 100 mM Phosphate buffer (pH 7.0-7.5) or Tris buffer (pH 7.0-7.5).[3][8][9][10] Buffers should be degassed to minimize re-oxidation of the thiol groups.[9][10]

Procedure:

  • Dissolve DNA: Resuspend the lyophilized thiolated DNA in the reaction buffer to a stock concentration of approximately 100 µM.

  • Add Reducing Agent:

    • Using TCEP (recommended): Add TCEP to the DNA solution to a final concentration of a 10-100 fold molar excess over the DNA.[9][10][11] Incubate for 20-30 minutes at room temperature.[11] TCEP does not need to be removed before adding the maleimide dye.[3]

    • Using DTT: Add DTT to the DNA solution to a final concentration of a 10-fold molar excess.[11] Incubate for 30 minutes at room temperature.[11][12] Crucially, DTT must be completely removed before adding the maleimide dye , as it will compete for the dye.[11] Removal can be achieved by methods such as size-exclusion chromatography (e.g., NAP-10 column).[7]

  • Proceed Immediately: Use the reduced DNA solution immediately in the labeling reaction to prevent re-oxidation of the thiol groups.[11]

Part 2: Labeling Reaction

This step involves the covalent coupling of the this compound to the reduced thiolated DNA.

Materials:

  • Reduced Thiolated DNA (from Part 1)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (as in Part 1)

Procedure:

  • Prepare Dye Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[11] Vortex briefly to ensure the dye is fully dissolved.[11]

  • Combine Reagents: In a microcentrifuge tube protected from light, add the this compound stock solution to the reduced DNA solution. A molar ratio of dye to DNA between 10:1 and 20:1 is recommended as a starting point, though this may require optimization.[11][13]

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C in the dark.[3][9][10]

  • Quench Reaction (Optional): To consume any excess maleimide reagent, a low molecular weight thiol such as glutathione (B108866) or mercaptoethanol can be added to the reaction mixture.[3][13]

Part 3: Purification of Labeled DNA

Purification is essential to remove unreacted dye and any unlabeled DNA.

Recommended Methods:

  • Gel Filtration Chromatography: Use a Sephadex G-25 column (or equivalent) to separate the labeled DNA from the smaller, unbound dye molecules.[3][14]

  • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These methods offer high-resolution separation and are particularly useful for obtaining highly pure labeled oligonucleotides.[9][15]

  • Ethanol (B145695) Precipitation: This method can be used to precipitate the DNA, leaving the smaller dye molecules in the supernatant.[16]

  • n-Butanol Extraction: This technique separates the labeled DNA (which remains in the aqueous phase) from the unreacted fluorophore (which moves to the organic phase).[16][17]

Part 4: Determination of Labeling Efficiency

The degree of labeling (DOL), which is the average number of dye molecules per DNA molecule, can be determined spectrophotometrically.[8]

  • Measure the absorbance of the purified conjugate solution at 260 nm (for DNA) and 594 nm (for ATTO 590).

  • Calculate the concentration of the dye using the Beer-Lambert law (A = εbc) with the extinction coefficient of ATTO 590 at 594 nm.

  • Correct the absorbance at 260 nm for the contribution of the dye using the correction factor (CF₂₆₀).[1][3]

  • Calculate the concentration of the DNA.

  • The DOL is the molar ratio of the dye to the DNA.

Visualizations

Experimental Workflow

G cluster_0 Part 1: DNA Reduction cluster_1 Part 2: Labeling Reaction cluster_2 Part 3: Purification cluster_3 Part 4: Analysis A Dissolve Thiolated DNA in Buffer (pH 7.0-7.5) B Add Reducing Agent (TCEP or DTT) A->B C Incubate at Room Temperature B->C E Add Dye to Reduced DNA (10-20x Molar Excess) C->E D Prepare this compound Stock Solution D->E F Incubate in the Dark G Purify Labeled DNA (e.g., Gel Filtration, HPLC) F->G H Determine Degree of Labeling (Spectrophotometry) G->H I Store Labeled DNA H->I

Caption: Workflow for labeling thiolated DNA with this compound.

Signaling Pathway/Reaction Mechanism

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product DNA_SH Thiolated DNA (R-SH) Labeled_DNA Labeled DNA (Stable Thioether Bond) DNA_SH->Labeled_DNA + This compound ATTO590_Mal This compound ATTO590_Mal->Labeled_DNA Conditions pH 7.0 - 7.5 Room Temperature Conditions->Labeled_DNA

Caption: Reaction of thiolated DNA with this compound.

Troubleshooting

ProblemPossible CauseRecommendation
Low or No Labeling Incomplete reduction of disulfide bonds in the DNA.Ensure sufficient concentration and incubation time with the reducing agent. Use fresh reducing agent.
Inactive maleimide dye due to hydrolysis.Prepare the maleimide dye stock solution immediately before use in anhydrous solvent. Avoid pH > 7.5.[3][11]
Re-oxidation of thiols.Perform the labeling reaction promptly after the reduction step and in a degassed buffer.[11]
Presence of interfering substances.Ensure the DNA solution is free from other thiol-containing compounds (like DTT if not removed) or primary amines.[11]
Background Noise/Dye Blobs in Analysis Inefficient removal of unreacted dye.Optimize the purification method. For gel filtration, ensure the column size is appropriate for the separation.[14][18]
Low DNA Recovery After Purification DNA degradation.Handle DNA solutions with care to avoid shearing. Store in appropriate buffers to prevent nuclease activity.[19]
Inefficient precipitation or elution.Optimize the parameters for the chosen purification method (e.g., ethanol concentration and temperature for precipitation).

References

Site-Specific Protein Labeling Using ATTO 590 Maleimide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins with fluorescent dyes is a powerful technique for studying protein structure, function, and interactions. ATTO 590, a bright and photostable rhodamine dye, is an excellent choice for such applications.[1][2][3] Its maleimide (B117702) derivative allows for specific covalent attachment to free thiol groups, most commonly found on cysteine residues.[2][4][5] This application note provides a detailed protocol for the site-specific labeling of proteins with ATTO 590 maleimide, including data presentation, experimental procedures, and visual workflows to guide researchers in achieving optimal labeling efficiency and reproducible results.

ATTO 590 is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it suitable for a wide range of applications including fluorescence microscopy, single-molecule detection, and flow cytometry.[1][2][3] The maleimide functional group exhibits high reactivity and selectivity towards the sulfhydryl groups of cysteine residues at a pH range of 7.0-7.5, forming a stable thioether bond.[2][6][7]

Quantitative Data Summary

For successful protein labeling and subsequent applications, it is crucial to understand the physicochemical and spectral properties of this compound. The following tables summarize the key quantitative data for this fluorophore.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight (MW)813 g/mol [2]
Net Electrical Charge (post-conjugation)-1[2]

Table 2: Spectroscopic Properties of ATTO 590

PropertyValueReference
Maximum Absorption Wavelength (λabs)593 nm[2][3]
Molar Extinction Coefficient (εmax)1.2 x 10⁵ M⁻¹ cm⁻¹[2][3]
Maximum Fluorescence Wavelength (λfl)622 nm[2][3]
Fluorescence Quantum Yield (ηfl)80%[2]
Fluorescence Lifetime (τfl)3.7 ns[2]
Correction Factor (CF₂₈₀ = ε₂₈₀/εmax)0.43[2][3]
Correction Factor (CF₂₆₀ = ε₂₆₀/εmax)0.39[2][3]

Experimental Protocols

This section provides detailed methodologies for the site-specific labeling of proteins with this compound.

Part 1: Protein Preparation and Reduction of Disulfide Bonds

For successful labeling, the target cysteine residues must have free thiol groups. If the protein contains disulfide bonds that need to be labeled, a reduction step is necessary.

Materials:

  • Protein of interest containing at least one cysteine residue

  • Phosphate-Buffered Saline (PBS), pH 7.4 (8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄·2H₂O, and 0.24 g KH₂PO₄ in 1 liter of distilled water)[6]

  • tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Degassing equipment (optional, for oxygen-sensitive proteins)

  • Gel filtration column (e.g., Sephadex G-25) for buffer exchange[6]

Protocol:

  • Dissolve the protein in PBS buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL. Other suitable buffers include HEPES and Tris, as long as they are free of thiols.[2]

  • If the protein has intramolecular disulfide bonds that need to be reduced for labeling, add a 10-100 fold molar excess of a reducing agent like TCEP.[8] Incubate for 20-30 minutes at room temperature.

  • If DTT is used as the reducing agent, it must be removed prior to the addition of the maleimide dye, as it will compete for the dye. This can be achieved by dialysis or using a gel filtration column.[9][10] TCEP does not need to be removed.

  • If the protein is sensitive to oxidation, it is recommended to degas the buffer by applying a vacuum or bubbling with an inert gas like nitrogen or argon.[8]

Part 2: Labeling Reaction

This protocol outlines the conjugation of this compound to the prepared protein.

Materials:

  • Reduced protein solution from Part 1

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6]

Protocol:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[11]

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[12] This solution should be prepared fresh for optimal reactivity.[6]

  • Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[12][13] The optimal ratio may need to be determined empirically for each specific protein.

  • Gently mix the reaction. If desired, flush the headspace of the reaction tube with an inert gas and seal it tightly.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10][12]

Part 3: Purification of the Labeled Protein

After the labeling reaction, it is essential to remove the unreacted dye. Gel filtration chromatography is a common and effective method.

Materials:

  • Labeling reaction mixture from Part 2

  • Gel filtration column (e.g., Sephadex G-25)[6]

  • Elution buffer (e.g., PBS, pH 7.4)

Protocol:

  • Equilibrate the gel filtration column with the desired elution buffer.

  • Apply the entire volume of the labeling reaction mixture to the top of the equilibrated column.

  • Elute the labeled protein with the elution buffer. The larger labeled protein will elute first, while the smaller, unreacted dye molecules will be retained longer on the column.

  • Collect the fractions and identify the fractions containing the labeled protein, which are often visibly colored.

Part 4: Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

Protocol:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance of ATTO 590, which is 593 nm (A₅₉₃).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = A₅₉₃ / (ε₅₉₃ * path length in cm)

      • where ε₅₉₃ is the molar extinction coefficient of ATTO 590 (120,000 M⁻¹ cm⁻¹).

  • Calculate the corrected protein absorbance at 280 nm to account for the dye's absorbance at this wavelength:

    • Corrected A₂₈₀ = A₂₈₀ - (A₅₉₃ * CF₂₈₀)

      • where CF₂₈₀ is the correction factor for ATTO 590 (0.43).[2][3]

  • Calculate the protein concentration using the corrected A₂₈₀:

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε₂₈₀ of protein * path length in cm)

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration / Protein Concentration

Visualizing the Workflow and Reaction

Diagrams can aid in understanding the experimental process and the underlying chemical reaction.

G Figure 1: Experimental Workflow for Protein Labeling A Protein Preparation & Reduction C Labeling Reaction A->C B Preparation of this compound Stock Solution B->C D Purification by Gel Filtration C->D E Characterization (DOL Calculation) D->E G Figure 2: Thiol-Maleimide Reaction protein Protein-SH (Cysteine Residue) product Protein-S-ATTO 590 (Stable Thioether Bond) protein->product + atto590 ATTO 590-Maleimide atto590->product

References

Step-by-Step Guide to ATTO 590 Maleimide Protein Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of ATTO 590 maleimide (B117702) to proteins. ATTO 590 is a fluorescent label belonging to the rhodamine dye class, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] These characteristics make it highly suitable for a range of applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.[1]

The protocol herein focuses on the conjugation of ATTO 590 maleimide to thiol groups of cysteine residues within a protein. The maleimide group reacts specifically with the sulfhydryl group of cysteine in a Michael addition reaction, forming a stable thioether bond. This method offers high selectivity for cysteine residues, particularly when the reaction is carried out within a pH range of 6.5 to 7.5.

Quantitative Data Summary

The following table summarizes the key quantitative data for ATTO 590, which is essential for calculating the degree of labeling (DOL).

ParameterValueReference
Molar Extinction Coefficient (εmax) 1.2 x 10⁵ M⁻¹cm⁻¹ at 593 nm[2]
Correction Factor (CF₂₈₀) 0.43[2]
Absorption Maximum (λabs) 593 nm[2]
Fluorescence Maximum (λfl) 622 nm[2]
Fluorescence Quantum Yield (ηfl) 80%[2]

Experimental Protocols

This section outlines the detailed methodology for conjugating this compound to a protein.

Materials
  • Protein of interest (containing at least one free cysteine residue)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol (B42355) or L-cysteine

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column)

Protocol

1. Protein Preparation:

  • Dissolve the protein in degassed conjugation buffer to a final concentration of 2-10 mg/mL.

  • If the protein contains disulfide bonds that need to be reduced to free up cysteine residues for labeling, add a 10- to 20-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Note: If using dithiothreitol (B142953) (DTT) as the reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide dye, as DTT itself contains a thiol group. TCEP does not need to be removed.

2. This compound Stock Solution Preparation:

  • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Protect the stock solution from light.

3. Conjugation Reaction:

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal molar ratio may need to be determined empirically for each specific protein.

4. Quenching the Reaction:

  • To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 1-10 mM. This will react with any unreacted maleimide groups.

  • Incubate for 30 minutes at room temperature.

5. Purification of the Conjugate:

  • Separate the labeled protein from unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

  • Collect the fractions containing the protein-dye conjugate, which will typically be the first colored fractions to elute.

6. Determination of Degree of Labeling (DOL):

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 590, which is 593 nm (A₅₉₃).

  • Calculate the concentration of the protein and the dye using the following equations:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₉₃ x CF₂₈₀)] / ε_protein

    • Dye Concentration (M) = A₅₉₃ / ε_dye

    Where:

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.43 for ATTO 590).[2]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of ATTO 590 at 593 nm (120,000 M⁻¹cm⁻¹).[2]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Chemical Reaction Pathway

Caption: Thiol-Maleimide Conjugation Chemistry.

Experimental Workflow

cluster_1 This compound Protein Conjugation Workflow A 1. Protein Preparation (Dissolve & Reduce Disulfides) C 3. Conjugation Reaction (Incubate Protein + Dye) A->C B 2. Prepare ATTO 590 Maleimide Stock Solution B->C D 4. Quench Reaction C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Characterize Conjugate (Calculate DOL) E->F

Caption: Experimental Workflow for Protein Conjugation.

References

Troubleshooting & Optimization

ATTO 590 maleimide aggregation and precipitation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 590 maleimide (B117702). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues, particularly aggregation and precipitation, encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ATTO 590 maleimide aggregation or precipitation during labeling?

A1: Aggregation and precipitation of proteins or other biomolecules after labeling with this compound can be attributed to several factors:

  • Increased Hydrophobicity: The addition of the ATTO 590 dye, which has a rhodamine structure, can increase the overall hydrophobicity of the target molecule, leading to self-association and precipitation.[1]

  • Disruption of Protein Structure: The labeling process and the covalent modification of cysteine residues can disrupt the tertiary structure of a protein, potentially exposing hydrophobic regions that promote aggregation.[1]

  • High Degree of Labeling (DOL): Over-labeling a molecule with multiple dye molecules can significantly alter its physicochemical properties, including its surface charge and isoelectric point, which can reduce its solubility.[1]

  • Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing agents in the labeling and storage buffers can contribute to instability and aggregation.[1]

  • High Reactant Concentrations: High concentrations of the protein or the dye can increase the likelihood of aggregation.[1]

  • Solvent Mismatch: The rapid addition of this compound dissolved in an organic solvent (like DMSO or DMF) to an aqueous protein solution can cause localized high concentrations of the organic solvent, leading to precipitation.[1]

Q2: I observe immediate precipitation upon adding the this compound solution to my protein. What should I do?

A2: Immediate precipitation suggests a rapid insolubility or aggregation issue. Here are some immediate steps to take:

  • Review Solvent Addition: When adding the dye stock solution (dissolved in an organic solvent), add it slowly and dropwise to the protein solution while gently stirring or vortexing.[1][2] This helps to avoid localized high concentrations of the organic solvent.

  • Minimize Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is minimal, ideally not exceeding 10%.[3]

  • Optimize Protein Concentration: High protein concentrations can exacerbate aggregation.[1] Consider reducing the protein concentration.

Q3: My labeled conjugate appears soluble, but I suspect there are soluble aggregates. How can I detect and prevent this?

A3: Soluble aggregates can be detrimental to downstream applications.

  • Detection: Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to analyze the size distribution of your conjugate and detect the presence of soluble aggregates.

  • Prevention:

    • Optimize Molar Ratio: Avoid using a high molar excess of the dye. Perform small-scale optimization experiments with varying molar ratios of this compound to your target molecule to find a balance between labeling efficiency and aggregation. A common starting point is a 10- to 20-fold molar excess.[1][2][4]

    • Control Reaction Conditions: Adhere to optimal pH, temperature, and reaction time as outlined in the experimental protocols.

Q4: What is the optimal pH for labeling with this compound?

A4: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[3][5][6] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.[5][7] At a pH above 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific labeling and potential cross-linking.[1][5] Furthermore, the maleimide ring is more susceptible to hydrolysis at higher pH values, which renders it unreactive towards thiols.[2][5]

Troubleshooting Guide: Aggregation and Precipitation

This guide addresses specific issues related to aggregation and precipitation during and after labeling with this compound.

Problem Potential Cause Solution
Visible precipitation or cloudiness during the labeling reaction. High Protein Concentration: Can increase the likelihood of aggregation.[1]Reduce the protein concentration. Test a range of concentrations (e.g., 1 mg/mL, 2 mg/mL, 5 mg/mL) to find the optimal concentration that minimizes aggregation.[1][7][8]
Suboptimal Buffer pH: A pH outside the optimal 6.5-7.5 range can lead to side reactions or instability.[1][5]Ensure the buffer pH is strictly within the 6.5-7.5 range for the maleimide-thiol reaction.[5][6]
Solvent Mismatch: Rapid addition of the dye in an organic solvent can cause precipitation.[1]Add the this compound stock solution (in DMSO or DMF) to the protein solution slowly and with gentle mixing.[1][2] Keep the final organic solvent concentration below 10%.[3]
High Molar Excess of Dye: Can lead to a high degree of labeling and increased hydrophobicity.Optimize the molar ratio of dye to protein. Start with a 10-20 fold molar excess and adjust as needed based on experimental results.[2][4]
Precipitation observed after the labeling reaction or during purification. Instability of the Labeled Conjugate: The newly formed conjugate may have lower solubility in the reaction or purification buffer.Consider adding stabilizing excipients to the buffer, such as non-ionic detergents (e.g., Tween-20) or glycerol, at low concentrations.
Inefficient Removal of Unreacted Dye: Free, unreacted dye might precipitate during purification.Ensure thorough purification of the conjugate using methods like gel filtration (e.g., Sephadex G-25) or dialysis to remove all free dye.[2]
Low recovery of the labeled conjugate after purification. Aggregation and Loss on Purification Column: Aggregates can get trapped in the column matrix.Before purification, centrifuge the reaction mixture to pellet any large aggregates. Analyze the supernatant for soluble conjugate. Use a purification method suitable for your molecule's size and properties.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein with available cysteine residues.

1. Protein Preparation and Reduction of Disulfide Bonds:

  • Dissolve the protein in a suitable degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, Tris).[2][7] The recommended protein concentration is between 1-10 mg/mL.[7][8]

  • If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiols.

    • Using TCEP (Tris(2-carboxyethyl)phosphine): Add TCEP to the protein solution to a final concentration of a 10-100 fold molar excess over the protein.[4] Incubate for 20-30 minutes at room temperature.[4] TCEP does not need to be removed before adding the maleimide dye.[2]

    • Using DTT (Dithiothreitol): Add DTT to a final concentration of a 10-fold molar excess.[2] Incubate for 30 minutes at room temperature. Crucially, DTT must be completely removed before adding the maleimide dye , as it will compete for the dye.[4] Removal can be done by dialysis or using a desalting column.[2][7]

2. Dye Preparation:

  • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[2][7] Vortex briefly to ensure the dye is fully dissolved.[4] Protect the stock solution from light.[2]

3. Labeling Reaction:

  • Add the this compound stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of dye to protein.[2][4] Add the dye dropwise while gently stirring the protein solution.[2]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2] Protect the reaction from light.[2]

4. Quenching the Reaction (Optional):

  • To consume any excess maleimide reagent, a low molecular weight thiol like glutathione (B108866) or mercaptoethanol can be added.[2]

5. Purification of the Conjugate:

  • Separate the labeled conjugate from unreacted dye and other reaction components using a gel filtration column (e.g., Sephadex G-25) or extensive dialysis at 4°C in an appropriate buffer.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification protein_prep Protein Preparation (1-10 mg/mL in pH 7.0-7.5 buffer) reduction Reduction of Disulfides (TCEP or DTT) protein_prep->reduction dye_prep This compound Prep (10-20 mM in DMSO/DMF) labeling Labeling Reaction (10-20x molar excess dye, 2h RT or O/N 4°C) dye_prep->labeling reduction->labeling quenching Quenching (Optional) (e.g., Glutathione) labeling->quenching purification Purification (Gel Filtration / Dialysis) quenching->purification final_product Purified ATTO 590 Conjugate purification->final_product

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_logic cluster_during During Reaction cluster_after After Reaction / During Purification start Precipitation Observed? check_conc Check Protein/Dye Concentration start->check_conc During Reaction check_stability Assess Conjugate Stability start->check_stability After Reaction check_ph Verify Buffer pH (6.5-7.5) check_conc->check_ph check_solvent Review Solvent Addition Method check_ph->check_solvent solution Optimize Conditions: - Lower Concentrations - Adjust pH - Slow Dye Addition - Add Stabilizers check_solvent->solution check_purification Ensure Complete Removal of Free Dye check_stability->check_purification check_purification->solution

Caption: Troubleshooting logic for this compound precipitation issues.

References

ATTO 590 maleimide labeling reaction time optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 590 maleimide (B117702) labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ATTO 590 maleimide labeling of thiols?

The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the reaction is highly selective for thiol groups over amine groups.[1][2][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][4][5] Above pH 7.5, the rate of competing reactions with amines increases, and the maleimide group becomes more susceptible to hydrolysis, which can lower the yield of your desired conjugate.[1][2][6][7]

Q2: What are the recommended reaction times and temperatures for the labeling reaction?

The reaction time is dependent on the temperature. Here are some general guidelines:

  • Room Temperature (20-25°C): A reaction time of 1-2 hours is typically sufficient for complete labeling.[1] Some protocols suggest that the reaction can be complete in as little as 30 minutes.[4][8]

  • 4°C: For sensitive proteins that may degrade at room temperature, an overnight incubation (12-16 hours) at 4°C is recommended.[1]

Q3: My this compound reagent won't dissolve in my aqueous reaction buffer. What should I do?

It is common for maleimide reagents to have poor solubility in aqueous buffers. The recommended procedure is to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[2][6][8][9] This stock solution can then be added to the aqueous solution of your thiol-containing biomolecule. It is advisable to keep the final concentration of the organic co-solvent in the reaction mixture low (typically below 10% v/v) to avoid denaturation of the biomolecule.[2]

Q4: Do I need to reduce my protein before conjugation?

Yes, if your protein's cysteine residues are involved in disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups for the conjugation to occur.[6][8][10] Disulfide bonds do not react with maleimides.[6][8][11] Common reducing agents include Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (B142953) (DTT).[10] If using DTT, it is crucial to remove it from the protein solution before adding the maleimide reagent, as the thiols in DTT will compete with the protein's thiols for reaction with the maleimide.[6][10]

Q5: How can I prevent the hydrolysis of the this compound?

The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at a pH above 7.5, rendering it unreactive towards thiols.[6][7] To minimize hydrolysis:

  • Store the maleimide reagent at -20°C, protected from light and moisture.[3][6]

  • Allow the reagent vial to warm to room temperature before opening to prevent condensation.[3]

  • Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[3][6][9][12]

  • Maintain the reaction pH between 6.5 and 7.5.[1][2][3][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Inactive Maleimide DyeThe maleimide group may have hydrolyzed. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[6][9][12] Perform a control reaction with a known thiol-containing molecule to verify the reactivity of the dye.[6]
Insufficiently Reduced ProteinCysteine residues may exist as disulfide bonds, which are unreactive with maleimides.[6][8] Ensure complete reduction of disulfide bonds using an appropriate reducing agent like TCEP or DTT.[10]
Interfering Substances in BufferComponents in the reaction buffer (e.g., Tris, free amines, or other thiol-containing compounds) can compete with the target thiols or inactivate the maleimide dye.[13] Use a suitable buffer such as PBS, MES, or HEPES.[13][14]
Suboptimal Reaction ConditionsIncorrect pH, temperature, or dye-to-protein molar ratio can significantly impact labeling efficiency.[6] Optimize the reaction pH to 6.5-7.5 and adjust the temperature and reaction time as needed.[1][14] A 10-20 fold molar excess of the dye is a common starting point.[15]
Protein Aggregation During Conjugation Increased HydrophobicityThe conjugation of the hydrophobic ATTO 590 dye can increase the overall hydrophobicity of the protein, leading to aggregation.[15] Consider using a lower protein concentration or adding solubility-enhancing agents to the buffer.[15]
Over-modificationAttaching too many dye molecules can alter the protein's surface properties and lead to aggregation.[15] Optimize the dye-to-protein molar ratio to achieve the desired degree of labeling without causing precipitation.
Heterogeneous Product Side ReactionsAt pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), leading to a heterogeneous product.[7] Maintain the reaction pH strictly between 6.5 and 7.5 to ensure high selectivity for thiols.[1][2]

Experimental Protocols

Protein Reduction Protocol

This protocol describes the reduction of protein disulfide bonds to generate free thiols for maleimide labeling.

  • Prepare Protein Solution: Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4) to a concentration of 1-10 mg/mL.[2][11]

  • Add Reducing Agent: If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.[2] Incubate at room temperature for 20-30 minutes under an inert atmosphere.[2]

  • Remove Reducing Agent (if necessary): If DTT is used as the reducing agent, it must be removed prior to the addition of the maleimide reagent using size-exclusion chromatography or dialysis.[6][10]

This compound Labeling Protocol

This protocol outlines the steps for conjugating this compound to a reduced protein.

  • Prepare Maleimide Stock Solution: Shortly before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the reduced protein solution.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][2]

  • Quenching (Optional): To stop the reaction, a small molecule thiol like L-cysteine or glutathione (B108866) can be added to a final concentration of 1-10 mM to consume any unreacted maleimide.[2][14]

  • Purification: Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[2][14]

Visualizations

experimental_workflow This compound Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction protein_prep Protein Preparation (1-10 mg/mL in degassed buffer, pH 7.2-7.4) reduction Reduction of Disulfides (10-100x TCEP, 20-30 min, RT) protein_prep->reduction conjugation Conjugation (10-20x molar excess of dye) reduction->conjugation dye_prep This compound Prep (10-20 mM in anhydrous DMSO/DMF) dye_prep->conjugation incubation Incubation (1-2h at RT or overnight at 4°C, dark) conjugation->incubation quenching Quenching (Optional) (Add excess L-cysteine) incubation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification final_product Labeled Protein Conjugate purification->final_product

Caption: A flowchart of the this compound labeling process.

troubleshooting_logic Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency Observed check_dye Is the this compound active? start->check_dye check_reduction Are protein thiols available? start->check_reduction check_conditions Are reaction conditions optimal? start->check_conditions solution_dye Use fresh dye stock. Perform control reaction. check_dye->solution_dye No solution_reduction Ensure complete reduction. Remove interfering substances. check_reduction->solution_reduction No solution_conditions Optimize pH (6.5-7.5), temperature, and molar ratio. check_conditions->solution_conditions No

Caption: A troubleshooting guide for low labeling efficiency.

References

ATTO 590 maleimide non-specific binding reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of ATTO 590 maleimide (B117702) and other related issues during bioconjugation and fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding with ATTO 590 maleimide?

A1: High non-specific binding of this compound can stem from several factors:

  • Suboptimal pH: The maleimide-thiol reaction is most specific and efficient within a pH range of 6.5-7.5.[1] At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific labeling.[1] Below pH 6.5, the reaction with thiols is significantly slower.

  • Hydrophobic Interactions: The rhodamine core of the ATTO 590 dye is moderately hydrophobic and can interact non-specifically with hydrophobic regions of proteins or other biomolecules.[2]

  • Ionic Interactions: Charged regions of the dye and the target molecule or substrate can lead to non-specific electrostatic binding.

  • Ineffective Quenching: Failure to quench the reaction after the desired incubation time allows unreacted this compound to continue to bind non-specifically.

  • Inadequate Purification: Insufficient removal of unbound dye after the conjugation reaction is a major contributor to high background.

  • Protein Aggregation: Labeled proteins can sometimes aggregate, and these aggregates can bind non-specifically, contributing to background signal.

Q2: What is the optimal pH for labeling with this compound?

A2: The optimal pH range for the reaction between a maleimide and a thiol group is 6.5-7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the reactivity with amines is minimized.

Q3: How can I prevent the hydrolysis of this compound?

A3: Maleimide groups are susceptible to hydrolysis, especially in aqueous solutions at pH values above 8.0, which renders them inactive.[1] To minimize hydrolysis:

  • Prepare stock solutions of this compound in an anhydrous solvent such as DMSO or DMF.[3]

  • Prepare aqueous dilutions of the maleimide immediately before use.

  • Avoid storing maleimide dyes in aqueous buffers.[1]

  • Maintain the reaction pH within the recommended 6.5-7.5 range.[1]

Q4: Should I be concerned about the re-oxidation of thiols?

A4: Yes, free sulfhydryl groups (thiols) can re-oxidize to form disulfide bonds, which are unreactive with maleimides. To prevent this, it is advisable to perform the labeling reaction in degassed buffers.[3] Including a chelating agent like 1-5 mM EDTA in the reaction buffer can also help by chelating metal ions that can catalyze thiol oxidation.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio and difficulty in data interpretation.

Potential Cause Troubleshooting Step Detailed Recommendations
Non-specific binding of the dye Optimize Blocking AgentsUse a blocking agent to saturate non-specific binding sites. Common choices include Bovine Serum Albumin (BSA), casein, and fish gelatin. The optimal blocking agent and concentration should be determined empirically for each application.
Add Non-ionic SurfactantsInclude a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your buffers to reduce hydrophobic interactions.
Increase Ionic StrengthIncreasing the salt concentration (e.g., up to 500 mM NaCl) in your buffers can help to disrupt non-specific ionic interactions.
Reaction with primary amines Control Reaction pHStrictly maintain the reaction pH between 6.5 and 7.5 using a suitable buffer (e.g., PBS, HEPES). Avoid buffers containing primary amines, such as Tris, if possible.[1]
Excess unbound dye Improve Washing and PurificationIncrease the number and duration of washing steps after the labeling reaction. For purified conjugates, ensure efficient removal of unbound dye using methods like size-exclusion chromatography, dialysis, or HPLC.[3]
Quench the ReactionAfter the desired conjugation time, add a quenching agent with a free thiol group (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM to react with any excess maleimide.
Protein Aggregation Centrifuge ConjugateBefore use, centrifuge the fluorescently labeled protein solution to pellet any aggregates that may have formed, as these can contribute to non-specific staining.
Issue 2: Low or No Labeling Efficiency

A weak or absent signal can be due to several factors preventing the successful conjugation of this compound to the target molecule.

Potential Cause Troubleshooting Step Detailed Recommendations
Inactive Maleimide Dye Check Dye Storage and HandlingThis compound should be stored desiccated at -20°C and protected from light. Prepare stock solutions in anhydrous DMSO or DMF and use them promptly. Avoid repeated freeze-thaw cycles.
Oxidized or Inaccessible Thiols Reduce Disulfide BondsIf your protein contains disulfide bonds, pre-treat it with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is advantageous as it does not contain a thiol and does not need to be removed before adding the maleimide.[3] If using a thiol-containing reducing agent like DTT, it must be completely removed before adding the maleimide dye.
Suboptimal Reaction Conditions Optimize Molar RatioPerform a titration experiment to determine the optimal dye-to-protein molar ratio. A starting point of a 10- to 20-fold molar excess of the dye to the protein is common.
Verify Buffer CompositionEnsure the reaction buffer is at the optimal pH of 6.5-7.5 and is free of any interfering substances like competing thiols (e.g., from DTT) or primary amines.
Increase Incubation Time/TemperatureIf the labeling efficiency is low, consider increasing the incubation time (e.g., overnight at 4°C) or performing the reaction at room temperature for a longer duration.

Data Presentation

Table 1: Comparison of Common Blocking Agents

Disclaimer: The effectiveness of a blocking agent is highly dependent on the specific application, sample type, and antibodies used. The following table provides a general comparison based on available literature for immunoassays. Optimal conditions should be determined empirically.

Blocking Agent Typical Concentration Pros Cons Signal-to-Noise Ratio (General)
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive, readily available, generally effective for reducing non-specific protein binding.[4]Can contain impurities (e.g., IgG) that may cross-react with antibodies. May not be the most effective blocker in all situations.[5]Good
Casein/Non-fat Dry Milk 1-5% (w/v)Often more effective than BSA at reducing background, leading to a better signal-to-noise ratio in some applications like ELISA.[5]Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. May also contain biotin, interfering with avidin-biotin systems.Very Good[5]
Fish Gelatin 0.1-5% (w/v)Does not contain serum proteins that cross-react with mammalian antibodies, potentially leading to less background than BSA.[6] Remains liquid at colder temperatures.Contains endogenous biotin, making it unsuitable for biotin-based detection systems.[6] May mask some antigens.Good to Very Good
Normal Serum 5-10% (v/v)Can be very effective as it contains a mixture of proteins that block a wide range of non-specific sites. Serum from the same species as the secondary antibody is recommended.More expensive than other options. Can contain antibodies that may cross-react with the primary antibody or sample.Very Good
Commercial Protein-Free Blockers VariesConsistent composition, long shelf-life, and free of proteins that could cause cross-reactivity.Can be more expensive than traditional blocking agents.Excellent

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein with available free thiols.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.2 (degassed)

  • Quenching Solution: 1 M L-cysteine or 2-mercaptoethanol (B42355) in water

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • If the protein's storage buffer contains primary amines (e.g., Tris) or thiols, exchange it with the Conjugation Buffer using dialysis or a desalting column.

    • (Optional) If disulfide bond reduction is necessary, add TCEP to a 10-fold molar excess and incubate for 30-60 minutes at room temperature.

  • This compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the dye solution dropwise while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted maleimide.

  • Purification:

    • Remove the unreacted dye and quenching agent by passing the reaction mixture over a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

Protocol 2: Reducing Non-Specific Binding in Immunofluorescence Staining

This protocol outlines steps to minimize background when using an this compound-labeled antibody for immunofluorescence.

Materials:

  • Fixed and permeabilized cells or tissue sections on slides

  • This compound-labeled antibody

  • Wash Buffer: PBS with 0.05% Tween-20

  • Blocking Buffer: 1% BSA in PBS with 0.05% Tween-20

  • Mounting medium

Procedure:

  • Washing:

    • After fixation and permeabilization, wash the samples three times for 5 minutes each with Wash Buffer.

  • Blocking:

    • Incubate the samples in Blocking Buffer for at least 1-2 hours at room temperature in a humidified chamber.

  • Antibody Incubation:

    • Dilute the this compound-labeled antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate the samples with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the samples three to five times for 5-10 minutes each with Wash Buffer to remove unbound antibody.

  • Mounting:

    • Mount the coverslips using an appropriate mounting medium.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, Optional Reduction) conjugation Conjugation Reaction (pH 6.5-7.5, RT or 4°C) protein_prep->conjugation dye_prep This compound Stock Solution Prep (DMSO/DMF) dye_prep->conjugation quenching Quench Reaction (e.g., L-cysteine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Characterization (e.g., Spectroscopy, SDS-PAGE) purification->analysis

Caption: Workflow for this compound Bioconjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Non-Specific Binding? cause_ph Incorrect pH? start->cause_ph cause_hydrophobic Hydrophobic Interactions? start->cause_hydrophobic cause_unbound Excess Unbound Dye? start->cause_unbound cause_blocking Insufficient Blocking? start->cause_blocking solution_ph Adjust pH to 6.5-7.5 cause_ph->solution_ph solution_hydrophobic Add Surfactant (e.g., Tween-20) cause_hydrophobic->solution_hydrophobic solution_unbound Improve Washing & Quench Reaction cause_unbound->solution_unbound solution_blocking Optimize Blocking Agent & Concentration cause_blocking->solution_blocking

Caption: Troubleshooting Logic for High Non-Specific Binding.

References

ATTO 590 Maleimide: A Technical Guide to Stock Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of ATTO 590 maleimide (B117702) stock solutions. Adherence to these guidelines is critical for successful and reproducible biomolecule conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ATTO 590 maleimide instability in solution?

A1: The primary cause of instability is the hydrolysis of the maleimide group.[1][2] In the presence of water, the maleimide ring can open to form a non-reactive maleamic acid derivative.[2][3] This hydrolysis reaction prevents the dye from conjugating to thiol groups on proteins or other biomolecules, leading to failed or inefficient labeling.[2]

Q2: What are the ideal solvents for preparing this compound stock solutions?

A2: Anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for preparing this compound stock solutions.[2][4] These aprotic polar solvents effectively dissolve the dye without readily reacting with the maleimide group.[5] It is crucial to use a high-purity, anhydrous grade of these solvents to minimize moisture content.[5]

Q3: How should I store my this compound stock solution?

A3: To ensure maximum stability, stock solutions of this compound in anhydrous DMSO or DMF should be stored at -20°C or -80°C.[2][3] It is also critical to protect the solution from light.[6][7] To avoid repeated freeze-thaw cycles and the introduction of atmospheric moisture, it is highly recommended to aliquot the stock solution into single-use volumes.[8]

Q4: How long is my this compound stock solution stable?

A4: The stability of the stock solution is highly dependent on the quality of the anhydrous solvent and storage conditions. While some manufacturers suggest that high-quality maleimide solutions can be stable for a considerable period when stored correctly, the general recommendation is to prepare the solution fresh immediately before use whenever possible.[8][9] Some sources indicate that unused stock solutions in anhydrous DMSO can be stored at -20°C for up to one month, protected from light.[10][11] However, for optimal reactivity, fresh preparation is always the safest approach. Aqueous solutions of this compound are not stable and should be used immediately after preparation.[12]

Q5: Can I store this compound in an aqueous buffer?

A5: No, it is strongly advised not to store this compound in aqueous buffers.[1] The maleimide group is highly susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH (pH > 7.5).[2][3] Storing the dye in an aqueous solution will lead to its rapid inactivation.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no labeling efficiency Inactive this compound: The maleimide group may have hydrolyzed due to moisture in the solvent or improper storage.[4]Always prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before your conjugation reaction.[13] If using a previously prepared stock, test its activity on a small scale with a control thiol-containing molecule.
Suboptimal pH of reaction buffer: The pH of the reaction buffer is critical. The optimal range for maleimide-thiol conjugation is 6.5-7.5.[2] Above pH 7.5, the rate of maleimide hydrolysis increases significantly.[3]Ensure your reaction buffer is within the optimal pH range of 6.5-7.5 using a calibrated pH meter.[14]
Inconsistent labeling results between experiments Degradation of stock solution: Repeated freeze-thaw cycles or prolonged storage can lead to the gradual degradation of the this compound stock solution.Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.[8] Always protect the stock solution from light and moisture.[7]
Complete failure of conjugation reaction Use of aqueous stock solution: An aqueous stock solution of this compound was prepared and stored before use.Discard the aqueous stock solution. Prepare a fresh stock solution in anhydrous DMSO or DMF immediately prior to the conjugation reaction.[4]

Stability of this compound Stock Solutions

Solvent Storage Temperature Stability Recommendation
Anhydrous DMSO or DMF-20°C to -80°CUp to 1 month (some sources suggest longer, but fresh is best)[10][11]Recommended for short-term storage. Prepare fresh for optimal results. Aliquot to avoid moisture and freeze-thaw cycles. Protect from light.[8][9]
Aqueous Buffers (e.g., PBS)Not RecommendedHighly unstable; rapid hydrolysis occurs.[1][2]Do not store. Prepare immediately before use.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound solid

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the vial until the dye is completely dissolved.

  • For immediate use, proceed to your labeling protocol.

  • For short-term storage, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visual Guides

G cluster_prep Stock Solution Preparation cluster_storage Storage A This compound (Solid) B Add Anhydrous DMSO or DMF A->B C Vortex to Dissolve B->C D Aliquot into Single-Use Tubes C->D For Storage G Proceed to Labeling Reaction C->G Immediate Use E Store at -20°C to -80°C D->E F Protect from Light and Moisture E->F

Caption: Workflow for preparing and storing this compound stock solution.

G cluster_problem Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Labeling Cause1 Maleimide Hydrolysis Problem->Cause1 Cause2 Improper Storage Problem->Cause2 Cause3 Aqueous Stock Solution Problem->Cause3 Solution1 Prepare Fresh Stock in Anhydrous Solvent Cause1->Solution1 Solution2 Store Aliquots at -20°C, Protected from Light/Moisture Cause2->Solution2 Solution3 Use Anhydrous DMSO/DMF for Stock Cause3->Solution3

Caption: Troubleshooting guide for low labeling efficiency with this compound.

References

Avoiding hydrolysis of ATTO 590 maleimide during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of ATTO 590 maleimide (B117702) hydrolysis during biomolecule labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 590 maleimide and what is it used for?

A1: ATTO 590 is a fluorescent dye belonging to the rhodamine class, known for its strong absorption, high fluorescence quantum yield, and excellent photostability. The maleimide functional group allows for its covalent attachment to thiol (-SH) groups, which are present in cysteine residues of proteins and can be introduced into other biomolecules. This makes this compound a valuable tool for fluorescently labeling proteins, peptides, and other thiol-containing molecules for various applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.

Q2: What is maleimide hydrolysis and why is it a concern during labeling?

A2: Maleimide hydrolysis is a chemical reaction in which the maleimide ring opens up in the presence of water to form a non-reactive maleamic acid derivative. This is a significant concern because the hydrolyzed form of this compound can no longer react with thiol groups, leading to a lower labeling efficiency and a waste of valuable reagents.

Q3: What are the optimal conditions to minimize hydrolysis of this compound during labeling?

A3: To minimize hydrolysis, it is crucial to control the pH of the reaction. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of hydrolysis is significantly lower. Above pH 8, the rate of hydrolysis increases substantially, becoming a significant competing reaction.

Q4: Can I store this compound dissolved in an aqueous buffer?

A4: It is not recommended to store this compound in aqueous solutions for extended periods due to the risk of hydrolysis. For storage, it is best to keep the maleimide in a dry, organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at -20°C, protected from light. Prepare aqueous working solutions immediately before use.

Troubleshooting Guide: Avoiding Hydrolysis and Ensuring Efficient Labeling

This guide addresses common issues encountered during the labeling of biomolecules with this compound, with a focus on preventing hydrolysis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Labeling Hydrolysis of this compound: The dye was exposed to high pH (>7.5) or stored in an aqueous buffer for too long.- Maintain the reaction pH between 6.5 and 7.5. - Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use.
Inefficient Thiol-Maleimide Reaction: The pH of the reaction buffer is too low (<6.5), resulting in a protonated and less reactive thiol group.- Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.
Oxidation of Thiols: Thiol groups on the biomolecule have formed disulfide bonds and are unavailable for reaction.- Reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). If using DTT (dithiothreitol), it must be removed before adding the maleimide dye.
Presence of Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) can compete with the target molecule for the maleimide.- Use non-nucleophilic buffers such as phosphate, HEPES, or MOPS.
Inconsistent Labeling Results Variable Hydrolysis: Inconsistent timing in the preparation and use of aqueous this compound solutions.- Standardize the protocol to ensure that the time between dissolving the maleimide and initiating the reaction is consistent.
Temperature Fluctuations: Higher temperatures can accelerate the rate of hydrolysis.- Perform the labeling reaction at a consistent, controlled temperature, typically room temperature or 4°C.
Presence of Unconjugated Dye After Purification Excess Dye and Hydrolyzed Dye: Incomplete reaction and the presence of hydrolyzed, unreactive dye.- Optimize the molar ratio of dye to biomolecule. - Ensure efficient purification using methods like size-exclusion chromatography or dialysis to remove both unreacted and hydrolyzed dye.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein solution (in a suitable buffer, pH 7.0-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS) or 100 mM HEPES, pH 7.2

  • Reducing agent (e.g., TCEP), if necessary

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be labeled, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Perform the Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Stop the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or N-acetylcysteine, to quench the unreacted maleimide.

  • Purify the Conjugate: Remove unreacted and hydrolyzed dye by size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: Monitoring Maleimide Hydrolysis by UV-Vis Spectroscopy

This protocol can be used to qualitatively assess the rate of maleimide hydrolysis under different buffer conditions.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffers at various pH values (e.g., pH 7.0, 8.0, 9.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Add a small aliquot of the stock solution to each of the aqueous buffers to a final concentration suitable for UV-Vis analysis.

  • Immediately measure the absorbance spectrum, paying attention to the characteristic absorbance of the maleimide group (around 300 nm).

  • Monitor the decrease in absorbance at this wavelength over time. A faster decrease indicates a higher rate of hydrolysis.

Visualizations

Reaction Scheme: Thiol-Maleimide Conjugation vs. Hydrolysis

Best buffer conditions for ATTO 590 maleimide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the optimal buffer conditions and troubleshooting strategies for successful labeling of biomolecules with ATTO 590 maleimide (B117702).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ATTO 590 maleimide labeling?

The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] At a pH of 7.0, the reaction with thiol groups is approximately 1,000 times faster than with amine groups, ensuring high selectivity.[1][3] Reaction rates are significantly reduced below pH 6.5, while at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with primary amines, such as the side chains of lysine (B10760008) residues, can occur.[1][4]

Q2: Which buffers are recommended for the labeling reaction?

Phosphate-buffered saline (PBS), HEPES, and Tris buffers at concentrations of 10-100 mM are commonly used for maleimide labeling.[1][3][5] It is crucial to use degassed, thiol-free buffers.[1][5]

Q3: Are there any buffers or substances to avoid in the labeling reaction?

Yes, it is critical to avoid buffers containing thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as they will compete with the target molecule for reaction with the maleimide.[1] Buffers containing primary or secondary amines (e.g., Tris at pH > 7.5) can also compete with the thiol reaction.[1][3] Additionally, impure antibody solutions or those stabilized with bovine serum albumin (BSA) or gelatin may result in poor labeling.

Q4: What is the recommended molar ratio of dye to protein?

A 10 to 20-fold molar excess of this compound to the protein is generally recommended as a starting point.[5][6] However, the optimal ratio may need to be determined empirically for each specific protein and application to achieve the desired degree of labeling.[6][7]

Q5: How should I prepare the this compound stock solution?

This compound should be dissolved in an anhydrous, amine-free solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mM immediately before use.[5][8][9] Stock solutions should be protected from light and moisture.[10] While they can be stored at -20°C for a limited time, freshly prepared solutions are always recommended to avoid hydrolysis of the maleimide group.[2][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Maleimide Hydrolysis Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before the labeling reaction.[1][2]
Insufficiently Reduced Protein Ensure complete reduction of disulfide bonds by using an adequate molar excess of a reducing agent like TCEP.[1][11]
Re-oxidation of Thiols Degas all buffers and consider performing the reaction under an inert gas atmosphere (e.g., nitrogen or argon).[1]
Suboptimal pH Confirm that the reaction buffer pH is within the optimal range of 6.5-7.5.[1]
Competing Thiols in Buffer If DTT was used for reduction, ensure its complete removal via dialysis or size-exclusion chromatography before adding the maleimide dye.[1][11] TCEP is a recommended alternative as it does not contain a thiol group.[1]
Non-Specific Labeling Reaction pH is too high Lower the reaction pH to the 6.5-7.5 range to ensure selectivity for thiol groups over amine groups.[1]
Over-labeling of Protein High Dye-to-Protein Ratio Reduce the molar excess of the this compound in the reaction.[12]
High Number of Surface Cysteines Decrease the amount of dye or increase the protein concentration. You can also reduce the reaction time.[12]
Precipitation of Protein during Labeling Solvent from Dye Stock The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should not exceed 10%.[2]
Protein Instability Perform the labeling reaction at a lower temperature (e.g., 4°C overnight) for sensitive proteins.[1][5]

Experimental Protocols

Protein Preparation and Disulfide Bond Reduction
  • Buffer Exchange: Dissolve the protein in a degassed, thiol-free buffer such as PBS or HEPES at a pH between 7.0 and 7.5. A typical protein concentration is 1-10 mg/mL.[1]

  • Reduction (if necessary): If the protein contains disulfide bonds, a reduction step is required to generate free thiols.

    • Using TCEP (recommended): Add a 10- to 100-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[5] Incubate for 20-30 minutes at room temperature.[11] TCEP does not need to be removed before adding the maleimide dye.[11]

    • Using DTT: Add a 10-fold molar excess of dithiothreitol (DTT) and incubate for 30 minutes at room temperature.[11] Crucially, DTT must be completely removed using dialysis or a desalting column before proceeding with the labeling reaction.[6][11]

  • Inert Atmosphere: To prevent re-oxidation of thiols, it is advisable to flush the reaction vial with an inert gas like nitrogen or argon.[9]

This compound Labeling Reaction
  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[9]

  • Add Dye to Protein: Add the calculated volume of the this compound stock solution to the prepared protein solution to achieve a 10-20 fold molar excess of the dye.[9]

  • Incubation: Incubate the reaction mixture, protected from light, for 2 hours at room temperature or overnight at 4°C.[4][13]

  • Quenching (Optional): The reaction can be stopped by adding a low molecular weight thiol such as glutathione (B108866) or 2-mercaptoethanol (B42355) to consume any unreacted maleimide.[9]

  • Purification: Remove the unreacted dye and byproducts from the labeled protein using a gel filtration column (e.g., Sephadex G-25), dialysis, or spin filtration.[5][8][9]

Data Presentation

Table 1: Influence of pH on Maleimide Reaction Characteristics

pH RangeThiol ReactivityAmine ReactivityMaleimide HydrolysisKey Consideration
< 6.5Very LowNegligibleLowThe reaction is impractically slow.[1]
6.5 - 7.5 Optimal Low Moderate Optimal range for selective thiol conjugation. [1]
> 7.5HighHigh (Competitive)HighLoss of selectivity and increased maleimide degradation.[1]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.0 - 7.5This range favors the reaction with thiols over primary amines.[11][12] Above pH 7.5, reactivity with amines and the rate of maleimide hydrolysis increase.[11]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (e.g., 2 hours).[5][11] For more sensitive proteins, 4°C for an overnight incubation is recommended.[5]
Dye:Protein Molar Ratio 10:1 to 20:1This is a general starting point and may require optimization for specific proteins.[5]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to better labeling efficiency.

Mandatory Visualization

ATTO590_Maleimide_Labeling_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification Protein Protein Solution (e.g., Antibody) Buffer_Exchange Buffer Exchange (pH 7.0-7.5, Thiol-free) Protein->Buffer_Exchange Reduction Disulfide Bond Reduction (TCEP or DTT) Buffer_Exchange->Reduction If necessary Mix Mix Protein and Dye (10-20x molar excess of dye) Reduction->Mix Prepare_Dye Prepare ATTO 590 Maleimide Stock (in DMSO or DMF) Prepare_Dye->Mix Incubate Incubate (2h at RT or overnight at 4°C) Quench Quench Reaction (Optional, with excess thiol) Incubate->Quench Purify Purify Conjugate (e.g., Gel Filtration) Quench->Purify Labeled_Protein Labeled Protein Conjugate Purify->Labeled_Protein

Caption: Workflow for labeling proteins with this compound.

References

Technical Support Center: Maleimide-Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during maleimide-thiol conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation and why is it critical?

The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4][5][6][7][8] This range is a critical balance to maximize reaction efficiency and selectivity. Below pH 6.5, the reaction rate slows significantly because the thiol group is predominantly in its protonated (-SH) form, which is less nucleophilic.[2][4][5][6] Above pH 7.5, the maleimide (B117702) group becomes increasingly susceptible to hydrolysis, opening the ring to form an unreactive maleamic acid.[2][3][4][5][6][9] Additionally, at higher pH, the selectivity for thiols decreases, and reactions with other nucleophiles, such as primary amines (e.g., lysine (B10760008) residues), become more prevalent.[2][5][6][10][11] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][6][7][8][10][11][12]

Q2: I'm observing low or no conjugation. What are the common causes?

Low conjugation efficiency is a frequent issue that can stem from several factors:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH, rendering it inactive.[3][5][6][9][10][11][12] Aqueous solutions of maleimide reagents should always be prepared immediately before use.[3][4][9] For storage, dissolve maleimides in a dry, biocompatible organic solvent like DMSO or DMF and store at -20°C or -80°C.[3][9][12]

  • Oxidized Thiols: The conjugation reaction requires a free sulfhydryl group. Cysteine residues in proteins can form disulfide bonds, which are unreactive towards maleimides.[5][6][13] It is often necessary to reduce these disulfide bonds prior to conjugation.[2][5][6][13]

  • Suboptimal Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation.[5] A common starting point is a 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule.[2][4][6][9][12][14] However, this should be optimized for each specific application.[2][14][15][16]

  • Presence of Competing Nucleophiles: Buffers or other components in the reaction mixture containing thiols (e.g., DTT) or primary/secondary amines can compete with the target thiol for the maleimide.[5][14]

Q3: My protein is aggregating during the conjugation reaction. How can I prevent this?

Protein aggregation can be triggered by several factors during maleimide conjugation:

  • Hydrophobic Interactions: The conjugation of often hydrophobic maleimide-containing molecules can increase the overall hydrophobicity of the protein surface, leading to aggregation.[14]

  • Disruption of Protein Structure: Changes in buffer composition, pH, or the introduction of organic solvents can disrupt the protein's tertiary structure, exposing hydrophobic regions and causing aggregation.[14]

  • Over-modification: Attaching too many maleimide-containing molecules to a single protein can alter its surface properties and promote aggregation.[14]

To mitigate aggregation, consider the following:

  • Optimize the Reaction Buffer: Maintain a pH between 6.5 and 7.5 and use common buffers like PBS, Tris, or HEPES.[14][15]

  • Control the Molar Ratio: Use the lowest effective molar ratio of the maleimide reagent.[14]

  • Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can increase the solubility of the conjugate.[14]

  • Lower Protein Concentration: High protein concentrations can favor aggregation. If possible, perform the reaction at a lower protein concentration.[14]

Q4: Is the bond formed between a maleimide and a thiol stable?

The thioether bond formed is generally stable under physiological conditions.[1] However, it can be susceptible to a retro-Michael reaction, where the bond breaks, reforming the maleimide and the thiol.[2][5][11][17] This can lead to the transfer of the conjugated molecule to other thiols, such as glutathione, in a biological environment.[11] To increase the stability of the conjugate, the thiosuccinimide ring can be hydrolyzed post-conjugation by raising the pH to 8.5-9.0, which results in a stable, ring-opened product.[3][11][18]

Troubleshooting Guides

Issue 1: Low Conjugation Yield
Potential Cause Troubleshooting Action
Maleimide Hydrolysis Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[3][6][9] Ensure the reaction buffer pH is within the optimal 6.5-7.5 range.[5][9]
Inactive/Oxidized Thiols Reduce disulfide bonds in the protein using a sufficient excess of a reducing agent like TCEP.[2][7] Degas buffers to minimize re-oxidation of thiols.[13][18]
Incorrect Molar Ratio Optimize the molar ratio of the maleimide reagent to the thiol-containing molecule. A 10-20 fold excess of maleimide is a good starting point.[2][6][9]
Presence of Competing Thiols If using DTT for reduction, ensure its complete removal before adding the maleimide reagent.[2][7] Use buffers free of extraneous thiols.[14]
Issue 2: Non-Specific Binding or Unexpected Side Products
Potential Cause Troubleshooting Action
Reaction with Amines Maintain the reaction pH strictly between 6.5 and 7.5 to ensure selectivity for thiols.[2][10][18]
Thiazine (B8601807) Rearrangement If conjugating to an N-terminal cysteine, be aware of the potential for rearrangement to a thiazine structure, especially at physiological or higher pH.[2][11][18][19][20] This can be minimized by performing the conjugation at a more acidic pH (~5.0).[11][19][20]
Reaction with Histidine While less common, reactions with histidine can occur. Ensure optimal pH to favor thiol reactivity.[11]

Quantitative Data Summary

ParameterRecommended Range/ValueRationale and Consequences of Deviation
Reaction pH 6.5 - 7.5[1][2][3][4][5][6][7][8]< 6.5: Slower reaction rate due to protonated, less nucleophilic thiol.[2][4][5][6] > 7.5: Increased maleimide hydrolysis and decreased selectivity due to reaction with amines.[2][3][4][5][6][9][10][11]
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (starting point)[2][4][6][9][12][14]Too low: Incomplete conjugation.[5] Too high: Potential for protein aggregation and difficulties in purification.[5][14]
Reaction Temperature Room temperature (20-25°C) or 4°C[1][4][12][21]Lower temperatures are often used for sensitive proteins to minimize degradation.[4] Higher temperatures can accelerate maleimide hydrolysis.[9]
Reaction Time 1-2 hours at room temperature or overnight at 4°C[1][4][6][9][12][21][22]Should be optimized for the specific reactants.

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation

This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized molecule

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[1][13]

  • Anhydrous DMSO or DMF[3][13]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine)[1][2][13]

  • Quenching reagent (e.g., L-cysteine, 2-mercaptoethanol)[8][9]

  • Purification column (e.g., size-exclusion chromatography)[4][9][13]

Procedure:

  • Prepare the Thiol-Containing Protein:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[1][13]

    • If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the protein solution.[1][13]

    • Incubate for 20-60 minutes at room temperature.[1][6] TCEP does not need to be removed before adding the maleimide.[2]

  • Prepare the Maleimide Reagent:

    • Allow the maleimide reagent to warm to room temperature before opening to prevent condensation.[9]

    • Immediately before use, dissolve the maleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6][9]

  • Perform the Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a common starting point).[6][9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1][4][9] If using a fluorescent maleimide, protect the reaction from light.[1][4]

  • Quench the Reaction:

    • To stop the reaction, add a quenching reagent like L-cysteine to consume any unreacted maleimide.[8][9]

  • Purify the Conjugate:

    • Remove excess unreacted maleimide and other small molecules by size-exclusion chromatography or dialysis.[4][9][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction A Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) B Reduce Disulfide Bonds (Optional, with TCEP) A->B D Mix Protein and Maleimide (10-20x molar excess of maleimide) B->D C Prepare Fresh Maleimide Stock (in anhydrous DMSO/DMF) C->D E Incubate (1-2h at RT or overnight at 4°C) D->E F Quench Reaction (e.g., with L-cysteine) E->F G Purify Conjugate (e.g., SEC) F->G H Characterize Conjugate G->H

Caption: General experimental workflow for maleimide-thiol conjugation.

troubleshooting_low_yield cluster_checks Initial Checks cluster_solutions Solutions Start Low Conjugation Yield pH_check Is pH between 6.5-7.5? Start->pH_check maleimide_check Was maleimide solution fresh? pH_check->maleimide_check Yes adjust_pH Adjust buffer pH to 6.5-7.5 pH_check->adjust_pH No thiol_check Were thiols reduced? maleimide_check->thiol_check Yes remake_maleimide Prepare fresh maleimide in anhydrous DMSO/DMF maleimide_check->remake_maleimide No reduce_thiols Add TCEP to reduce disulfide bonds thiol_check->reduce_thiols No optimize_ratio Optimize maleimide:thiol ratio thiol_check->optimize_ratio Yes

Caption: Troubleshooting logic for low conjugation yield.

reaction_pathways cluster_reactants Reactants cluster_products Pathways Maleimide Maleimide Desired Desired Product: Thioether Conjugate Maleimide->Desired + Thiol (pH 6.5-7.5) Side1 Side Product: Maleamic Acid (Inactive) Maleimide->Side1 + H2O (Hydrolysis, pH > 7.5) Side2 Side Product: Amine Adduct Maleimide->Side2 + Amine (e.g., Lysine) (pH > 7.5) Thiol Protein-SH (Thiol) Thiol->Desired

Caption: Key reaction pathways in maleimide-thiol chemistry.

References

Effect of pH on ATTO 590 maleimide labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the effect of pH on ATTO 590 maleimide (B117702) labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with ATTO 590 maleimide?

The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][2][3] Within this window, the thiol group is sufficiently deprotonated to its more reactive thiolate form, facilitating an efficient reaction with the maleimide, while minimizing competing side reactions.[3][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring high chemoselectivity.[1][2][3][5]

Q2: What occurs if the pH of my reaction buffer is below 6.5?

If the pH is below 6.5, the rate of the labeling reaction will be significantly reduced.[1] This is because the thiol group (with a pKa typically around 8.5) will be predominantly in its protonated, less nucleophilic form, thus decreasing its reactivity towards the maleimide.[4]

Q3: What are the consequences of using a reaction buffer with a pH above 7.5?

Using a buffer with a pH above 7.5 can lead to several undesirable outcomes:

  • Decreased Selectivity: The reaction with primary amines, such as the side chain of lysine (B10760008) residues, becomes more competitive at a higher pH, leading to a loss of selectivity for thiols and the formation of heterogeneous conjugates.[1][2][5]

  • Increased Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at an alkaline pH, opening up to form a non-reactive maleamic acid. This reduces the concentration of active maleimide available for conjugation.[2][4][6]

Q4: Which buffers are recommended for this compound labeling?

Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugation, provided they are prepared within the optimal pH range of 6.5-7.5.[4][7][8][9] It is critical to ensure that the chosen buffer does not contain any extraneous thiol-containing compounds, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, as these will compete with the target thiol for reaction with the maleimide.[4][6]

Q5: How can I prevent the oxidation of thiol groups before conjugation?

Thiol groups are prone to oxidation, which results in the formation of disulfide bonds that are unreactive with maleimides. To prevent this, it is recommended to:

  • Degas buffers by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon).[9]

  • If reducing disulfide bonds is necessary, use a sufficient excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[8][9] TCEP is often preferred over DTT because it does not need to be removed before adding the maleimide dye.[6][7] If DTT is used, it must be completely removed, for instance by size-exclusion chromatography, before adding the maleimide.[6]

  • Perform the labeling reaction promptly after any reduction and purification steps.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Labeling Efficiency Incorrect Buffer pH Verify the pH of your reaction buffer and ensure it is within the optimal range of 6.5-7.5. Adjust the pH if necessary.[4]
Maleimide Hydrolysis Prepare this compound stock solutions fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[6][8][9] Avoid prolonged storage of maleimides in aqueous solutions.[2][6]
Thiol Oxidation Ensure your buffers are degassed.[9] If reducing disulfide bonds, use a sufficient excess of a reducing agent like TCEP.[8][9]
Inactive Maleimide Dye Perform a control reaction with a known thiol-containing molecule, such as free cysteine, to verify the reactivity of the dye.[6]
Insufficiently Reduced Protein Ensure complete reduction of disulfide bonds by using an adequate molar excess of TCEP and sufficient incubation time.[1]
Non-Specific Labeling Reaction pH is too high (>7.5) Lower the reaction pH to the 6.5-7.5 range to ensure selectivity for thiols.[1]
Presence of Interfering Substances Ensure the buffer is free of primary amines and thiol-containing compounds (unless used for deliberate reduction and subsequently removed).[5][6]

Quantitative Data Summary

pH Range Thiol-Maleimide Reaction Rate Selectivity for Thiols Competing Side Reactions Outcome
< 6.5 Very Low[1]HighNegligibleThe reaction is impractically slow.[1]
6.5 - 7.5 Optimal[1]High[3]MinimalOptimal range for selective thiol conjugation.[1][3]
> 7.5 High[1]Decreased[3]Reaction with primary amines, Maleimide hydrolysis[3]Loss of selectivity and increased maleimide degradation.[1]

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a general procedure for conjugating this compound to a protein with available cysteine residues.

Materials:

  • Protein solution (1-10 mg/mL)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[9]

    • If the protein contains disulfide bonds that need to be reduced, add a 10- to 100-fold molar excess of TCEP to the protein solution.[1][8] Incubate for 20-30 minutes at room temperature.[6]

  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8] This solution should be prepared fresh.[6]

  • Labeling Reaction:

    • Add the this compound stock solution to the reduced protein solution. The recommended starting molar ratio of dye to protein is between 10:1 and 20:1.[6][8] This ratio may need to be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7][10]

  • Purification:

    • Separate the labeled protein from unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your buffer of choice.[6][9]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for ATTO 590 (approximately 593 nm).

    • Calculate the corrected protein absorbance and the final degree of labeling using the Beer-Lambert law and the extinction coefficients for the protein and ATTO 590.

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (Dissolve in degassed buffer, pH 7.2-7.4) reduction Optional: Reduction (Add TCEP, incubate 20-30 min) protein_prep->reduction dye_prep Dye Preparation (10 mM this compound in DMSO/DMF) labeling Labeling Reaction (Add dye to protein, incubate 2h RT or O/N 4°C) dye_prep->labeling reduction->labeling purification Purification (Size-exclusion chromatography) labeling->purification dol Degree of Labeling (DOL) (Spectrophotometry) purification->dol

Caption: Workflow for protein labeling with this compound.

signaling_pathway Effect of pH on Thiol-Maleimide Reaction cluster_ph pH Condition cluster_outcome Reaction Outcome ph_low pH < 6.5 outcome_slow Slow Reaction Rate (Protonated Thiol) ph_low->outcome_slow Leads to ph_optimal pH 6.5 - 7.5 outcome_optimal Efficient & Selective Labeling (Deprotonated Thiol) ph_optimal->outcome_optimal Promotes ph_high pH > 7.5 outcome_side_reactions Side Reactions (Amine Reaction, Maleimide Hydrolysis) ph_high->outcome_side_reactions Induces

Caption: Influence of pH on the outcome of thiol-maleimide labeling.

References

How to improve ATTO 590 maleimide labeling specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 590 maleimide (B117702) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the specificity and efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ATTO 590 maleimide labeling to ensure specificity for thiol groups?

A1: The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][2][3] This pH range offers a critical balance between thiol reactivity and maleimide stability. Within this range, the reaction with thiols is highly selective. For instance, at pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, such as the side chains of lysine (B10760008) residues.[1][4] Above pH 7.5, the reactivity of maleimides with amines increases, which can lead to non-specific labeling.[2][3][4]

Q2: What are the primary causes of non-specific labeling with this compound?

A2: Non-specific labeling can arise from several factors:

  • High pH: A reaction pH above 7.5 increases the likelihood of maleimides reacting with primary amines, like those on lysine residues.[2][4]

  • Hydrolysis of the Maleimide: The maleimide ring is susceptible to hydrolysis, especially at pH values above 8.0, which renders it inactive towards thiols.[5][6][7] To minimize this, it's crucial to prepare maleimide stock solutions in anhydrous solvents like DMSO or DMF and use them immediately.[8]

  • Presence of Competing Thiols: Buffers or reagents containing extraneous thiols, such as Dithiothreitol (DTT), will compete with the target thiol groups for reaction with the maleimide.[8]

Q3: Should I use TCEP or DTT to reduce disulfide bonds before labeling?

A3: Tris(2-carboxyethyl)phosphine (TCEP) is often recommended for reducing disulfide bonds prior to maleimide labeling.[8] Unlike DTT, TCEP is a non-thiol reducing agent and generally does not need to be removed before adding the maleimide reagent.[8][9] If DTT is used, it must be completely removed from the protein solution before introducing the maleimide dye, as it will react with the maleimide and lower the labeling efficiency.[8] Removal of DTT can be accomplished using methods like dialysis or size-exclusion chromatography.[8]

Q4: What is the recommended molar ratio of this compound to protein?

A4: A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point for labeling reactions.[1][10] However, the optimal ratio may need to be determined empirically for each specific protein and desired degree of labeling.[8] Using a significant excess helps to drive the reaction to completion.[2]

Q5: How can I remove unreacted this compound after the labeling reaction?

A5: Unreacted maleimide can be removed using several methods based on size differences between the labeled protein and the small dye molecule. Common techniques include:

  • Size-Exclusion Chromatography (SEC): This method, also known as gel filtration, effectively separates the larger protein-dye conjugate from the smaller, unreacted dye.[1][11]

  • Dialysis: This involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to allow the smaller, free dye to diffuse away from the larger, labeled protein.[11]

  • Spin Desalting Columns: These are a quick and convenient form of size-exclusion chromatography for smaller sample volumes.[11]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Labeling Insufficiently Reduced Protein: Cysteine residues are present as disulfide bonds and are not available to react with the maleimide.[8]Treat the protein with a reducing agent like TCEP (10-100 fold molar excess) for 20-30 minutes at room temperature to break disulfide bonds.[8]
Re-oxidation of Thiols: Free thiols have re-formed disulfide bonds after reduction.Degas all buffers and consider performing the reaction under an inert gas atmosphere (e.g., nitrogen or argon).[1][12]
Hydrolyzed Maleimide Dye: The maleimide group on the ATTO 590 has been hydrolyzed and is no longer reactive.Prepare fresh stock solutions of the maleimide dye in an anhydrous organic solvent like DMSO or DMF immediately before use.[8]
Incorrect Buffer Composition: The buffer contains competing thiols (e.g., DTT) or primary amines (e.g., Tris buffer at high pH).Use a thiol-free buffer. If DTT was used for reduction, ensure its complete removal. Maintain the pH between 6.5 and 7.5 to favor reaction with thiols over amines.[1][8]
Non-Specific Labeling Reaction pH is too high: The pH of the reaction buffer is above 7.5, leading to reaction with amines.[2]Lower the reaction pH to the optimal range of 6.5-7.5 to ensure selectivity for thiol groups.[1]
Protein Aggregation Increased Hydrophobicity: Conjugation of the hydrophobic ATTO 590 dye can increase the overall hydrophobicity of the protein, leading to aggregation.[10]Optimize the molar ratio of dye to protein to avoid over-labeling.[10] Consider lowering the protein concentration during the reaction.[10]
Protein Instability: The protein may be unstable under the reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C for an overnight incubation) if the protein is sensitive to room temperature.[1]

Experimental Protocols

Protocol 1: Protein Reduction

This protocol outlines the steps for reducing disulfide bonds in a protein sample to make cysteine residues available for labeling.

  • Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5. A typical protein concentration is 1-10 mg/mL.[1][13]

  • Reduction with TCEP:

    • Prepare a fresh stock solution of TCEP in the reaction buffer.

    • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[1]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize re-oxidation of thiols.[1]

    • Incubate the mixture for 20-30 minutes at room temperature.[1]

Protocol 2: this compound Labeling

This protocol should be performed immediately after the protein reduction step.

  • Prepare Maleimide Stock Solution: Allow the vial of this compound to warm to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.[1][8] This solution should be used immediately.

  • Labeling Reaction:

    • Add the this compound stock solution to the reduced protein solution. A starting point of a 10-20x molar excess of the maleimide reagent over the protein is recommended.[1][8]

    • Gently mix the reaction solution.

    • Protect the reaction from light.[1]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1][2]

  • Purification: Remove the unreacted this compound using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or a spin desalting column.[1][11]

Key Experimental Parameters

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Optimal for thiol-specific reaction; minimizes reaction with amines and maleimide hydrolysis.[1][2][4]
Temperature Room temperature (20-25°C) or 4°CRoom temperature reactions are faster (1-2 hours), while 4°C (overnight) is better for sensitive proteins.[1][2]
Reaction Time 1-2 hours at room temperature; overnight at 4°CShould be optimized for the specific protein and label.[1]
Maleimide:Protein Molar Ratio 10:1 to 20:1An excess of maleimide drives the reaction to completion.[1][2]
Buffer System Phosphate (PBS), HEPES, Tris (at pH ≤ 7.5)Should be free of thiols and primary/secondary amines.[2][10]
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)Effective at reducing disulfide bonds and does not need to be removed prior to labeling.[8][9]

Visual Guides

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification Protein_Solution Protein in Thiol-Free Buffer (pH 7.0-7.5) Reduction Add TCEP (10-100x excess) Incubate 20-30 min Protein_Solution->Reduction Add_Dye Add ATTO 590 Maleimide (10-20x excess) Reduction->Add_Dye Reduced Protein Incubation Incubate 1-2h at RT or overnight at 4°C (Protect from light) Add_Dye->Incubation Purify Remove Unreacted Dye (SEC, Dialysis) Incubation->Purify Reaction Mixture Labeled_Protein Purified Labeled Protein Purify->Labeled_Protein reaction_specificity cluster_conditions Reaction Conditions cluster_reactions Potential Reactions pH_Optimal pH 6.5 - 7.5 Thiol_Reaction Specific Reaction with Thiols (Cysteine) pH_Optimal->Thiol_Reaction Favors pH_High pH > 7.5 Amine_Reaction Non-Specific Reaction with Amines (Lysine) pH_High->Amine_Reaction Increases Hydrolysis Maleimide Hydrolysis (Inactivation) pH_High->Hydrolysis Increases

References

Impact of reducing agents on ATTO 590 maleimide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of reducing agents on ATTO 590 maleimide (B117702) labeling.

Frequently Asked Questions (FAQs)

Q1: Why is a reducing agent necessary for labeling with ATTO 590 maleimide?

This compound specifically reacts with free sulfhydryl (thiol) groups (-SH) on cysteine residues. In many proteins, particularly antibodies, cysteine residues form disulfide bonds (-S-S-), which are unreactive with maleimides. A reducing agent is required to cleave these disulfide bonds, thereby exposing the thiol groups and making them available for conjugation to the this compound.

Q2: What are the recommended reducing agents for this compound labeling?

The two most commonly used reducing agents are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).

  • TCEP is a non-thiol-based reducing agent and is often preferred because it does not directly compete with the maleimide for reaction with the protein's thiols.

  • DTT is a thiol-containing reducing agent and is also effective. However, its thiol groups will compete with the protein's thiols for the this compound, which can significantly lower labeling efficiency.

Q3: Do I need to remove the reducing agent before adding the this compound?

This is a critical step and depends on the reducing agent used:

  • DTT: Yes, it is essential to completely remove DTT after the reduction step and before adding the this compound. This is typically done using dialysis or a desalting column.

  • TCEP: While TCEP does not contain a competing thiol group, it can still react directly with the maleimide group to form an unreactive adduct. Therefore, while some protocols suggest it is not strictly necessary to remove TCEP, it is highly recommended to do so or to use it in a carefully controlled excess to minimize its interference with the labeling reaction. For optimal and reproducible results, removal of excess TCEP is advisable.

Q4: What is the optimal pH for this compound labeling?

The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.

  • Below pH 6.5: The reaction rate is significantly slower because the thiol group is predominantly in its protonated, less reactive form.

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive. Additionally, at higher pH, maleimides can start to react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of specificity.

Q5: How can I prevent the reoxidation of thiols after removing the reducing agent?

After the reducing agent is removed, the newly formed free thiols can reoxidize back to disulfide bonds, especially in the presence of oxygen. To minimize this:

  • Perform the labeling reaction with this compound immediately after removing the reducing agent.

  • Use degassed buffers for the reduction and labeling steps to minimize dissolved oxygen.

  • Consider including a chelating agent like EDTA (1-5 mM) in your buffers to sequester metal ions that can catalyze thiol oxidation.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Labeling Efficiency Inactive this compound: The maleimide group is sensitive to moisture and can hydrolyze over time, becoming non-reactive.Store the lyophilized this compound at -20°C, protected from light and moisture. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and do not store aqueous solutions.
Insufficient Reduction of Disulfide Bonds: The protein's disulfide bonds were not fully cleaved, resulting in too few free thiols for labeling.Ensure a sufficient molar excess of the reducing agent (typically 10-100 fold molar excess of TCEP over the protein) and adequate incubation time (e.g., 20-60 minutes at room temperature). You can quantify the number of free thiols before and after reduction using Ellman's reagent to confirm complete reduction.
Presence of Competing Thiols: If DTT was used as the reducing agent, residual amounts will compete with the protein for the this compound.Ensure complete removal of DTT using methods like desalting columns or dialysis before adding the maleimide dye.
Reaction with TCEP: Although TCEP is thiol-free, it can still react with the maleimide, reducing the amount of available dye for labeling.If not removing TCEP, ensure the molar concentration of this compound is in excess of the TCEP concentration. However, for best results, remove excess TCEP before labeling.
Suboptimal Reaction pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range.Verify and adjust the pH of your reaction buffer to be within the 6.5-7.5 range. Use non-nucleophilic buffers like phosphate (B84403) or HEPES.
Reoxidation of Thiols: Free thiols on the protein have re-formed disulfide bonds before the addition of the maleimide dye.Work quickly after the removal of the reducing agent. Use degassed buffers and consider adding EDTA to your reaction buffer.
Protein Precipitation Destabilization upon Reduction: The disulfide bonds are critical for the protein's structural integrity, and their cleavage leads to unfolding and aggregation.Perform the reduction and labeling steps in the presence of a mild, non-ionic detergent or other stabilizing agents. You can also try performing the reaction at a lower temperature (4°C).
Non-specific Labeling High Reaction pH: The reaction pH is above 7.5, leading to the reaction of the maleimide with primary amines (e.g., lysine residues).Ensure the reaction pH is maintained within the optimal 6.5-7.5 range for thiol-specific labeling.

Data Presentation

Table 1: Impact of Reducing Agents on Maleimide Labeling Efficiency

The following data, adapted from a study by Getz et al. (1999) on myosin labeling with a tetramethylrhodamine (B1193902) maleimide (TMRM), illustrates the inhibitory effect of TCEP and DTT on maleimide conjugation when present during the labeling reaction.

Reducing Agent (0.1 mM)Labeling Stoichiometry (Dye:Cysteine)Labeling Efficiency (%)
None2:195%
TCEP2:135%
DTT2:19%

This data demonstrates that while TCEP allows for significantly more labeling than DTT in a one-pot reaction, its presence still reduces the labeling efficiency by approximately 3-fold compared to having no reducing agent present during labeling. DTT's presence is highly detrimental, reducing efficiency by over 10-fold.

Experimental Protocols

Protocol 1: Disulfide Bond Reduction of Proteins

This protocol outlines the procedure for reducing disulfide bonds in a protein sample prior to labeling with this compound.

Materials:

  • Protein sample

  • Degassed Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)

  • TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)

  • Desalting column (if using DTT)

Procedure:

  • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

  • If using TCEP: a. Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water, neutralized to pH 7.0). b. Add a 10-100 fold molar excess of TCEP to the protein solution. c. Incubate for 20-60 minutes at room temperature. d. (Recommended) Remove excess TCEP using a desalting column.

  • If using DTT: a. Prepare a fresh stock solution of DTT (e.g., 1 M in water). b. Add DTT to the protein solution to a final concentration of 1-10 mM. c. Incubate for 30-60 minutes at room temperature. d. (Essential) Remove excess DTT completely using a desalting column.

Protocol 2: this compound Labeling of Reduced Protein

This protocol provides a general procedure for conjugating this compound to a protein with free thiol groups.

Materials:

  • Reduced protein solution (from Protocol 1)

  • This compound

  • Anhydrous DMSO or DMF

  • Degassed Reaction Buffer (e.g., PBS, pH 7.2)

  • Quenching reagent (e.g., 2-Mercaptoethanol (B42355) or Cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh.

  • Add the this compound stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of dye to protein. This ratio may need to be optimized for your specific protein.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • (Optional) Quench the reaction by adding a small molecule thiol like 2-mercaptoethanol or cysteine to a final concentration of 10-20 mM to react with any excess this compound.

  • Purify the ATTO 590-labeled protein from excess dye and other reaction components using a suitable method such as size-exclusion chromatography.

Protocol 3: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorption maximum of ATTO 590, which is 593 nm (A593).

  • Calculate the concentration of the protein using the following equation, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A280 - (A593 x CF280)] / εprotein

    • CF280 is the correction factor for ATTO 590 at 280 nm. This value is typically provided by the manufacturer (for ATTO 590, it is approximately 0.43).

    • εprotein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the concentration of the ATTO 590 dye using the Beer-Lambert law:

    Dye Concentration (M) = A593 / ε593

    • ε593 is the molar extinction coefficient of ATTO 590 at 593 nm (approximately 120,000 M-1cm-1).

  • Calculate the DOL:

    DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_reduction Step 1: Disulfide Bond Reduction cluster_removal Step 2: Reducer Removal (if necessary) cluster_labeling Step 3: Maleimide Labeling cluster_purification Step 4: Purification Protein_Disulfide Protein with Disulfide Bonds Add_Reducer Add Reducing Agent (TCEP or DTT) Protein_Disulfide->Add_Reducer Incubate_Reduce Incubate (20-60 min, RT) Add_Reducer->Incubate_Reduce Reduced_Protein Reduced Protein with Free Thiols Incubate_Reduce->Reduced_Protein Removal Remove Excess Reducer (e.g., Desalting) Reduced_Protein->Removal Add_Maleimide Add ATTO 590 Maleimide Removal->Add_Maleimide Incubate_Label Incubate (2h RT or O/N 4°C) Add_Maleimide->Incubate_Label Labeled_Protein Labeled Protein Incubate_Label->Labeled_Protein Purify Purify Conjugate (e.g., SEC) Labeled_Protein->Purify

Caption: Experimental workflow for this compound labeling.

troubleshooting_logic Start Low Labeling Efficiency? Check_Reducer Was a reducing agent used? Start->Check_Reducer Check_DTT_Removal If DTT, was it completely removed? Check_Reducer->Check_DTT_Removal Yes Failure Likely cause of low efficiency Check_Reducer->Failure No (if disulfides present) Check_TCEP_Excess Is TCEP reacting with the maleimide? Check_DTT_Removal->Check_TCEP_Excess Yes Check_DTT_Removal->Failure No Check_pH Is the pH between 6.5-7.5? Check_TCEP_Excess->Check_pH No Check_TCEP_Excess->Failure Yes Check_Maleimide_Activity Is the ATTO 590 maleimide active? Check_pH->Check_Maleimide_Activity Yes Check_pH->Failure No Check_Thiol_Reoxidation Did thiols reoxidize? Check_Maleimide_Activity->Check_Thiol_Reoxidation Yes Check_Maleimide_Activity->Failure No Success Labeling should be successful Check_Thiol_Reoxidation->Success No Check_Thiol_Reoxidation->Failure Yes

Caption: Troubleshooting logic for low this compound labeling.

ATTO 590 Maleimide Technical Support Center: Optimizing Your Dye-to-Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the dye-to-protein ratio when using ATTO 590 maleimide (B117702).

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of ATTO 590 maleimide to protein for efficient labeling?

A typical starting point for the molar ratio of dye to protein is between 10:1 and 20:1.[1][2][3][4] However, this ratio often needs to be optimized for each specific protein.[4] It is recommended to perform trial conjugations at a few different molar ratios to determine the optimal conditions for your particular experiment.[4]

Q2: What is the ideal pH for the labeling reaction with this compound?

The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][5] This pH range offers a balance between the reactivity of the thiol group and the stability of the maleimide.[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1] Above pH 7.5, the hydrolysis of the maleimide group increases, rendering it non-reactive, and the reaction with primary amines becomes more significant, leading to a loss of specificity.[1][5][6]

Q3: My protein has disulfide bonds. Do I need to reduce them before labeling?

Yes, since maleimides react with free thiol (-SH) groups, any cysteine residues involved in disulfide bonds will not be available for labeling.[2][7] Therefore, it is necessary to reduce the disulfide bonds prior to conjugation.[7]

Q4: Which reducing agent should I use to reduce disulfide bonds?

Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it does not contain a thiol group and typically does not need to be removed before adding the maleimide dye.[8] Dithiothreitol (DTT) is also an effective reducing agent, but it must be completely removed from the protein solution before adding the maleimide dye, as it will compete for reaction with the dye.[8] A 10-fold molar excess of the reducing agent is usually sufficient.[6]

Q5: What are the recommended reaction time and temperature for the labeling reaction?

The reaction can be carried out for 2 hours at room temperature or overnight at 4°C.[2][3][6] For more sensitive proteins, incubating overnight at 4°C is a common practice.[1][2]

Q6: How can I remove the unreacted this compound after the labeling reaction?

Unreacted dye and byproducts of hydrolysis must be removed from the labeled protein.[9] Common methods for purification include gel filtration (e.g., Sephadex G-25), dialysis, or high-performance liquid chromatography (HPLC).[2][9]

Q7: How do I determine the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined using absorption spectroscopy.[3][9] This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (around 592 nm for ATTO 590).[10] A correction factor is needed to account for the dye's absorbance at 280 nm.[2][11]

The corrected protein absorbance (A280c) is calculated as: A_280c = A_280 - (A_max * CF) where CF is the correction factor for the dye at 280 nm.[2]

The DOL is then calculated using the following formula: DOL = (A_max * Molar Mass_protein) / (A_280c * ε_dye) where εdye is the molar extinction coefficient of the dye.[4]

Troubleshooting Guide

This section addresses common issues encountered during the labeling of proteins with this compound.

Problem Potential Cause Recommended Solution
Low or No Labeling Inactive Maleimide Dye Maleimides are sensitive to moisture and can hydrolyze over time.[9] Always use freshly prepared dye solutions from anhydrous DMSO or DMF.[2][4] Store the solid maleimide dye desiccated and protected from light at -20°C.[3]
Insufficient Free Thiols Ensure complete reduction of disulfide bonds by using a sufficient excess of a reducing agent like TCEP.[8] Perform the labeling reaction in a degassed buffer to prevent re-oxidation of thiols to disulfide bonds.[2]
Suboptimal Reaction pH The pH of the reaction buffer should be between 6.5 and 7.5.[1][5] Verify the pH of your buffer and adjust if necessary.
Presence of Competing Thiols If using a thiol-containing reducing agent like DTT, ensure its complete removal before adding the maleimide dye.[8]
Protein Precipitation during Labeling High Degree of Labeling Over-labeling can alter the protein's properties and lead to precipitation.[12] Reduce the dye-to-protein molar ratio in the reaction.
Change in Protein Properties The addition of the hydrophobic dye can decrease the solubility of the protein. Try performing the labeling reaction at a lower protein concentration.
Unexpected Side Reactions Reaction with Amines If the pH is above 7.5, the maleimide can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific labeling.[1] Ensure the reaction pH is maintained within the optimal 6.5-7.5 range.[1]
Thiazine Rearrangement This can occur when labeling a protein with an unprotected N-terminal cysteine.[13] This side reaction is more prominent at higher pH.
Retro-Michael Reaction The thioether bond formed can be reversible, leading to the dissociation of the dye-protein conjugate.[1] This can be a concern for in vivo applications.

Experimental Protocols

Protocol 1: Protein Reduction (Optional)

This protocol is for proteins containing disulfide bonds that need to be reduced to generate free thiol groups for labeling.

  • Dissolve the protein in a degassed buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[2]

  • Add a 10-fold molar excess of TCEP to the protein solution.[6]

  • Incubate the mixture for 30-60 minutes at room temperature.[14]

  • If using DTT, it must be removed by dialysis or a desalting column before proceeding to the labeling step.[8]

Protocol 2: this compound Labeling
  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2][4]

  • While gently stirring the protein solution, add the desired molar excess of the this compound stock solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2][3][6]

  • To quench the reaction, an excess of a low molecular weight thiol like glutathione (B108866) or mercaptoethanol can be added to consume any unreacted maleimide.[6]

  • Purify the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through dialysis.[2][6][9]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (pH 7.0-7.5) Reduce Disulfide Bond Reduction (Optional, with TCEP) Protein->Reduce If needed Mix Mix Protein and Dye (10:1 to 20:1 molar ratio) Protein->Mix Reduce->Mix Dye Prepare ATTO 590 Maleimide Stock (DMSO/DMF) Dye->Mix Incubate Incubate (2h @ RT or O/N @ 4°C, dark) Mix->Incubate Purify Purify Conjugate (Gel Filtration/Dialysis) Incubate->Purify Analyze Analyze DOL (Spectroscopy) Purify->Analyze

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_guide Start Low or No Labeling? CheckDye Is the maleimide dye active? Start->CheckDye Yes CheckThiols Are there sufficient free thiols? CheckDye->CheckThiols Yes Sol_Dye Use freshly prepared dye solution. Store dye properly. CheckDye->Sol_Dye No CheckpH Is the reaction pH optimal (6.5-7.5)? CheckThiols->CheckpH Yes Sol_Thiols Ensure complete disulfide reduction. Use degassed buffers. CheckThiols->Sol_Thiols No Sol_pH Verify and adjust buffer pH. CheckpH->Sol_pH No

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Troubleshooting high background fluorescence with ATTO 590

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background fluorescence with ATTO 590 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 590 and what are its key spectral properties?

ATTO 590 is a fluorescent dye belonging to the rhodamine family.[1][2][3][4] It is known for its high fluorescence quantum yield, exceptional photostability, and high thermal stability.[2][3][4] These characteristics make it well-suited for demanding applications such as single-molecule detection and high-resolution microscopy.[1][3][4] ATTO 590 is moderately hydrophilic and its fluorescence is relatively stable across a range of pH values.[1][2] It is often used as a substitute for other fluorescent dyes like Alexa Fluor® 594.[5][6]

Key Spectral Properties of ATTO 590

PropertyValue
Excitation Maximum (λex)593-594 nm[5][7]
Emission Maximum (λem)622-624 nm[3][5]
Molar Extinction Coefficient120,000 cm⁻¹M⁻¹[3][5]
Quantum Yield~0.80 - 0.93[2][3]
Recommended Laser Lines561 nm, 594 nm[3]

Q2: What are the most common causes of high background fluorescence in immunofluorescence experiments?

High background fluorescence can obscure your target signal and is a common issue in immunofluorescence. The primary causes can be categorized as follows:

  • Non-Specific Antibody Binding: Both primary and secondary antibodies can bind to unintended targets in the sample.[8] This can be due to excessively high antibody concentrations, insufficient blocking, or cross-reactivity of the secondary antibody.[8][9]

  • Autofluorescence: Biological samples often contain endogenous molecules, such as NADH and collagen, that fluoresce naturally.[10] This is particularly prominent in the blue and green spectral regions but can extend into the red.[10] Fixation with aldehydes like formaldehyde (B43269) can also induce autofluorescence.[10]

  • Suboptimal Staining Protocol: Issues such as inadequate washing, improper antibody dilutions, or drying of the sample during the procedure can lead to increased background.[8][9]

  • Free Dye: If the ATTO 590 dye is not properly conjugated to the antibody or if there is an excess of free dye in the solution, it can bind non-specifically to the sample.

Q3: Can the properties of ATTO 590 itself contribute to high background?

While ATTO 590 is a high-performance dye, certain intrinsic properties can influence background levels. The hydrophobicity of a dye can affect its propensity for non-specific binding to cellular structures or substrates.[11] Although ATTO 590 is described as moderately hydrophilic, optimization of blocking and washing steps is still crucial.[1][3] Additionally, using longer wavelength dyes like ATTO 590 (excitation > 600 nm) can help reduce background from cellular autofluorescence, which is typically stronger at shorter wavelengths.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the cause of high background fluorescence when using ATTO 590.

Initial Assessment & Quick Checks

Before delving into extensive protocol changes, perform these initial checks:

  • Review Your Protocol: Double-check all antibody dilutions and incubation times. Ensure you are using the recommended concentrations.

  • Examine Controls:

    • Unstained Control: Image an unstained sample to assess the level of endogenous autofluorescence.

    • Secondary Antibody Only Control: This will reveal any non-specific binding of your ATTO 590-conjugated secondary antibody.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background fluorescence.

TroubleshootingWorkflow Troubleshooting High Background with ATTO 590 start High Background Observed check_controls Review Controls: - Unstained Sample - Secondary Only start->check_controls autofluorescence High Signal in Unstained Control? check_controls->autofluorescence Yes secondary_issue High Signal in Secondary Only Control? check_controls->secondary_issue No autofluorescence->secondary_issue No reduce_autofluorescence Action: Reduce Autofluorescence autofluorescence->reduce_autofluorescence Yes primary_issue Background in Full Stain Only secondary_issue->primary_issue No optimize_secondary Action: Optimize Secondary Antibody secondary_issue->optimize_secondary Yes optimize_primary Action: Optimize Primary Antibody & Protocol primary_issue->optimize_primary autofluorescence_solutions Solutions: - Use fresh fixative - Consider alternative fixative - Use autofluorescence quencher reduce_autofluorescence->autofluorescence_solutions end Problem Resolved autofluorescence_solutions->end secondary_solutions Solutions: - Decrease secondary Ab concentration - Increase wash steps (time/volume) - Centrifuge secondary Ab before use optimize_secondary->secondary_solutions secondary_solutions->end primary_solutions Solutions: - Decrease primary Ab concentration - Optimize blocking (time/reagent) - Check for primary Ab cross-reactivity optimize_primary->primary_solutions primary_solutions->end

Caption: A flowchart for systematically troubleshooting high background fluorescence.

In-Depth Solutions

Problem 1: High Autofluorescence

If your unstained control shows significant fluorescence, the issue is likely autofluorescence from your sample.

SolutionDetailed Recommendations
Optimize Fixation Use fresh, high-quality formaldehyde or paraformaldehyde. Old fixatives can increase autofluorescence.[12] Consider reducing fixation time or switching to a non-aldehyde-based fixative like ice-cold methanol, if compatible with your antigen.
Use Quenching Reagents Commercially available autofluorescence quenching reagents can be applied after fixation to reduce background.[13] Alternatively, treatment with sodium borohydride (B1222165) may help, though its effectiveness can vary.[10]
Spectral Separation ATTO 590 is in the orange-red spectrum, which is generally less affected by autofluorescence than the blue or green channels. Ensure your imaging filters are optimized to specifically capture the emission from ATTO 590 and exclude shorter wavelengths.

Problem 2: Non-Specific Staining from Antibodies

If the "secondary antibody only" control is positive, or the background is high in your fully stained sample, the issue lies with your antibodies or staining protocol.

SolutionDetailed Recommendations
Optimize Antibody Concentrations Titrate both your primary and secondary antibodies to find the lowest concentration that provides a good signal-to-noise ratio. A common starting point for secondary antibodies is 1 µg/mL.[6]
Enhance Blocking Increase the blocking incubation time (e.g., to 1-2 hours at room temperature).[8] Consider using a different blocking agent. Normal serum from the same species as the secondary antibody is often effective.[12] For instance, if you are using a donkey anti-mouse secondary, use normal donkey serum.
Improve Washing Steps Increase the number and duration of your wash steps after antibody incubations.[8] Adding a mild detergent like 0.05% Tween 20 to your wash buffer can help reduce non-specific binding.[14]
Check Antibody Quality Aggregates in antibody solutions can cause speckled background. Centrifuge your antibody solutions at high speed for a few minutes before use to pellet any aggregates.

Experimental Protocols

General Immunofluorescence Protocol with ATTO 590

This protocol provides a general workflow for immunocytochemistry. Optimization will be required for specific cell types and target antigens.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Donkey Serum, 1% BSA in PBST)

  • Primary Antibody (diluted in Blocking Buffer)

  • ATTO 590-conjugated Secondary Antibody (diluted in Blocking Buffer)

  • Antifade Mounting Medium with DAPI

Procedure:

  • Cell Preparation:

    • Wash cells gently three times with PBS.

  • Fixation:

    • Incubate cells with Fixation Buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with Blocking Buffer for at least 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBST (PBS + 0.05% Tween 20) for 5-10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the ATTO 590-conjugated secondary antibody to its optimal concentration (e.g., 1-5 µg/mL) in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Final Washes:

    • Wash three times with PBST for 10 minutes each, protected from light.

    • Perform a final wash with PBS to remove any residual detergent.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain like DAPI.

    • Seal the edges of the coverslip with nail polish and allow to dry.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filters for DAPI and ATTO 590 (Excitation: ~594 nm, Emission: ~624 nm).

Experimental Workflow Diagram

IF_Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging wash1 Wash with PBS fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilization (e.g., Triton X-100) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Blocking (e.g., 5% Serum) wash3->block primary_ab Primary Antibody Incubation (Overnight at 4°C) block->primary_ab wash4 Wash with PBST primary_ab->wash4 secondary_ab ATTO 590 Secondary Ab Incubation (1-2h at RT, in dark) wash4->secondary_ab wash5 Final Washes with PBST secondary_ab->wash5 mount Mount with Antifade Medium wash5->mount image Fluorescence Microscopy (Ex: 594nm, Em: 624nm) mount->image

Caption: A standard workflow for an immunofluorescence experiment.

References

Validation & Comparative

A Head-to-Head Comparison: ATTO 590 Maleimide vs. Alexa Fluor 594 Maleimide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the choice of dye can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two popular red-fluorescent maleimide (B117702) dyes for protein labeling: ATTO 590 and Alexa Fluor 594. We delve into their performance characteristics, supported by experimental protocols, to empower you in making an informed decision for your specific application.

When it comes to labeling proteins at cysteine residues, both ATTO 590 maleimide and Alexa Fluor 594 maleimide are prominent contenders. Both dyes react specifically with free sulfhydryl groups to form stable thioether bonds, ensuring a permanent fluorescent tag on your protein of interest.[1] While they share a similar spectral range, their photophysical properties and performance in demanding applications can differ.

Quantitative Data Summary

The following tables summarize the key photophysical and chemical properties of this compound and Alexa Fluor 594 maleimide. This data has been compiled from various manufacturer specifications and publicly available information.

Table 1: Spectroscopic Properties

PropertyThis compoundAlexa Fluor 594 C5 Maleimide
Excitation Maximum (λex) 593 nm[2][3]590 nm[4]
Emission Maximum (λem) 622 nm[2][3]617-618 nm[4]
Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹[3][5]92,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) ~0.80[3]~0.66[4]
Brightness (ε x Φ) 96,000 60,720
Fluorescence Lifetime (τ) ~3.7 ns[2][3]Not specified

Table 2: Chemical and Physical Properties

PropertyThis compoundAlexa Fluor 594 C5 Maleimide
Molecular Weight ~813 g/mol [2]908.97 g/mol [4]
Reactive Group MaleimideMaleimide
Target Residue Cysteine (thiol group)Cysteine (thiol group)
pH Sensitivity pH-insensitive from pH 4 to 10[6]pH-insensitive from pH 4 to 10[4][6]
Water Solubility Moderately hydrophilic[3]High[6]

Performance Comparison

Brightness: Based on the product of the molar extinction coefficient and the quantum yield, ATTO 590 exhibits a significantly higher theoretical brightness than Alexa Fluor 594. This can be a crucial advantage when detecting low-abundance proteins or in applications requiring high sensitivity.

Photostability: Several sources suggest that ATTO dyes, including ATTO 590, offer enhanced photostability compared to many other fluorescent dyes, including the Alexa Fluor series.[5] This makes ATTO 590 a potentially better choice for long-term imaging experiments, such as live-cell imaging or single-molecule tracking, where photobleaching can be a limiting factor.

Chemical Structure: ATTO 590 is a rhodamine-based dye.[2][7] While the exact structure of Alexa Fluor dyes is proprietary, some suppliers offer structurally identical alternatives to Alexa Fluor 594 C5 Maleimide, such as XFD594 C5 Maleimide and APDye 594 C5 Maleimide.[4][6][8]

Experimental Protocols

The following is a generalized experimental protocol for labeling a protein with either this compound or Alexa Fluor 594 maleimide. It is essential to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling without compromising protein function.

Key Experimental Workflow

G Protein Labeling Workflow with Maleimide Dyes cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep 1. Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) reduction 3. (Optional) Reduce Disulfide Bonds (e.g., with TCEP) protein_prep->reduction If necessary conjugation 4. Conjugate Dye to Protein (Incubate for 2 hours at RT or overnight at 4°C) dye_prep 2. Prepare Dye Stock Solution (1-10 mM in anhydrous DMSO or DMF) dye_prep->conjugation reduction->conjugation purify 5. Purify Labeled Protein (e.g., Gel filtration, dialysis) conjugation->purify dol 6. Determine Degree of Labeling (DOL) (Spectrophotometry) purify->dol

Caption: A generalized workflow for labeling proteins with maleimide-activated fluorescent dyes.

Detailed Methodology

1. Protein Preparation:

  • Dissolve the protein to be labeled in a thiol-free buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, or Tris buffer). A protein concentration of 1-10 mg/mL is recommended.[2]

  • Ensure the buffer is free of any thiol-containing reagents like DTT or β-mercaptoethanol from previous purification steps.

2. (Optional) Reduction of Disulfide Bonds:

  • If the cysteine residues to be labeled are involved in disulfide bonds, a reduction step is necessary.

  • Add a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[2]

  • Incubate for 30-60 minutes at room temperature. TCEP is recommended as it does not need to be removed before adding the maleimide dye. If DTT is used, it must be removed by dialysis or a desalting column before proceeding.[2]

3. Dye Preparation:

  • Immediately before use, dissolve the maleimide-functionalized dye (ATTO 590 or Alexa Fluor 594) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mM.[2][6]

4. Labeling Reaction:

  • Add the dissolved dye solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point, but this should be optimized for each specific protein.[2]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

5. Purification of the Labeled Protein:

  • Remove the unreacted dye from the labeled protein using a suitable purification method such as gel filtration chromatography (e.g., Sephadex G-25), dialysis, or spin filtration.

6. Determination of the Degree of Labeling (DOL):

  • The DOL, which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (593 nm for ATTO 590 or 590 nm for Alexa Fluor 594).

  • The following formula can be used to calculate the DOL, accounting for the dye's absorbance at 280 nm:

    DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF)) * ε_dye]

    Where:

    • A_max = Absorbance of the conjugate at the dye's λ_ex

    • A_280 = Absorbance of the conjugate at 280 nm

    • ε_prot = Molar extinction coefficient of the protein at 280 nm

    • ε_dye = Molar extinction coefficient of the dye at its λ_ex

    • CF = Correction factor (A_280 of the dye / A_max of the dye)

Logical Relationship of Maleimide Labeling

The chemical reaction underlying the labeling process is a Michael addition, where the maleimide group reacts with the thiol group of a cysteine residue to form a stable thioether bond.

G Maleimide-Thiol Reaction Protein Protein with Cysteine Residue (-SH) Conjugate Fluorescently Labeled Protein (Stable Thioether Bond) Protein->Conjugate Dye Fluorescent Dye with Maleimide Group Dye->Conjugate

Caption: The reaction between a protein's cysteine residue and a maleimide-functionalized dye.

Conclusion

Both this compound and Alexa Fluor 594 maleimide are excellent choices for protein labeling in the red fluorescent spectrum. The decision between the two will ultimately depend on the specific requirements of the experiment.

  • Choose this compound when:

    • High brightness and sensitivity are paramount.

    • The experiment involves long-term imaging or single-molecule studies where photostability is critical.

  • Choose Alexa Fluor 594 maleimide when:

    • A well-established and widely cited dye is preferred.

    • High water solubility is a key consideration for your protein.

For optimal results, it is always recommended to empirically test both dyes in your specific experimental setup to determine which provides the best performance for your protein of interest and application.

References

A Comparative Guide to ATTO 590 Maleimide and Cy3B for Single-Molecule FRET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique that provides insights into molecular distances and dynamics on the 1-10 nanometer scale.[1] The selection of the donor and acceptor fluorophore pair is paramount to the success of these experiments, directly impacting data quality and interpretation.[2] This guide provides an objective comparison of two popular fluorophores used in smFRET studies, ATTO 590 maleimide (B117702) and Cy3B maleimide, supported by photophysical data and detailed experimental protocols.

At a Glance: Photophysical Properties

The ideal fluorophore for single-molecule studies should be bright, highly photostable, and have a high quantum yield.[2] Both ATTO 590 and Cy3B are excellent candidates that have been developed to meet these demanding requirements. Below is a summary of their key photophysical characteristics.

PropertyATTO 590Cy3B
Dye Class Rhodamine[3][4]Cyanine[5][6]
Excitation Max (λabs) 593 nm[3][4][7]~558 nm
Emission Max (λfl) 622 nm[3][4][7]~572 nm
Molar Extinction Coefficient (εmax) 120,000 M-1cm-1[3][4][7]130,000 M-1cm-1
Fluorescence Quantum Yield (QY) 0.80[3][4]~0.67[5]
Fluorescence Lifetime (τfl) 3.7 ns[3][4][7]~2.9 ns[5]
Reactive Group MaleimideMaleimide

Performance Comparison

ATTO 590 , a rhodamine-based dye, is characterized by its strong absorption, exceptionally high fluorescence quantum yield, and high thermal and photo-stability.[3][4][8] These features make it highly suitable for demanding applications like single-molecule detection.[4][7] Its rigid structure minimizes cis-trans isomerization, contributing to its stable and intense fluorescence signal.

Cy3B is a structurally rigidified version of the common cyanine (B1664457) dye, Cy3.[5] This modification was specifically engineered to prevent photo-induced isomerization, which significantly increases both the fluorescence quantum yield and the photostability compared to its predecessor.[5][6][9] This makes Cy3B a robust and valuable fluorophore for single-molecule research.[5]

Choosing Between ATTO 590 and Cy3B:

  • Brightness and Quantum Yield: ATTO 590 exhibits a higher quantum yield (0.80) compared to Cy3B (~0.67), suggesting it may provide a brighter signal under comparable conditions.[3][4][5]

  • Photostability: Both dyes are lauded for their high photostability, a critical factor for observing molecular dynamics over extended periods.[3][4][6] ATTO dyes, in general, are known for their resistance to photobleaching and ozone degradation.[10] Cy3B's design specifically counters the main pathway of photobleaching in traditional cyanine dyes.[5]

  • Application Context: The choice may depend on the specific FRET pair. For instance, Cy3B is often paired with Cy5 or Alexa Fluor 647.[11][12] The spectral overlap and Förster radius (R₀) of the intended donor-acceptor pair should be carefully considered.

Ultimately, both dyes are high-performance options for smFRET. The optimal choice may require empirical testing within the specific biological system and experimental setup.

Experimental Protocols

The following sections detail the necessary methodologies for protein labeling and conducting an smFRET experiment.

Protein Labeling with Maleimide Dyes

This protocol describes a general procedure for labeling cysteine residues on a protein with either ATTO 590 maleimide or Cy3B maleimide. The reaction involves the formation of a stable thioether bond between the maleimide group of the dye and the thiol group of a cysteine.[8][13]

1. Preparation of Protein and Buffers:

  • Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a suitable, degassed, amine-free buffer (e.g., PBS, HEPES, or phosphate (B84403) buffer) at a pH of 7.0-7.5.[7][14] Buffers containing primary amines like Tris are not suitable.[15]

  • If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[7][13][14] If DTT is used, it must be removed via dialysis or a desalting column prior to adding the maleimide dye, as its thiol group will compete in the reaction.[7][16]

2. Preparation of Dye Stock Solution:

  • Allow the vial of maleimide-functionalized dye to warm to room temperature.[13]

  • Immediately before use, dissolve the dye in an anhydrous, amine-free solvent such as DMSO or DMF to create a 1-10 mM stock solution.[14][17][18] It is recommended to prepare this solution fresh to avoid hydrolysis of the maleimide group, which renders it non-reactive.[17]

3. Labeling Reaction:

  • While gently stirring the protein solution, add the dye stock solution to achieve a 10-20 fold molar excess of dye to protein.[13][18][19]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[18][19] The reaction vessel should be protected from light to prevent photodegradation of the dye.[18]

4. Purification of Labeled Protein:

  • It is crucial to remove the unreacted free dye from the labeled protein conjugate.[18]

  • Common purification methods include gel filtration chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[13][14][18] The first colored band to elute from a gel filtration column typically corresponds to the labeled protein.[13]

5. Determination of Degree of Labeling (DOL):

  • The DOL, or the ratio of dye molecules to protein molecules, can be calculated by measuring the absorbance of the purified conjugate at the protein's maximum absorbance (usually 280 nm) and the dye's maximum absorbance (see table above). The specific calculation requires accounting for the dye's absorbance at 280 nm.

Single-Molecule FRET Experiment Workflow

A typical smFRET experiment involves immobilizing the dual-labeled molecules on a surface and imaging them using Total Internal Reflection Fluorescence (TIRF) microscopy.[2] TIRF microscopy generates an evanescent field that excites only fluorophores within ~100 nm of the surface, significantly reducing background fluorescence.[2]

smFRET_Workflow cluster_prep Sample Preparation cluster_exp Experiment & Data Acquisition cluster_analysis Data Analysis Protein Protein with Engineered Cysteines Labeling Step 1: Labeling with Donor & Acceptor Maleimides Protein->Labeling Purification Step 2: Purification of Labeled Protein Labeling->Purification Immobilization Step 3: Surface Immobilization Purification->Immobilization TIRF Step 4: TIRF Microscopy Immobilization->TIRF Acquisition Step 5: Acquire Donor & Acceptor Intensity Traces TIRF->Acquisition Analysis Step 6: Calculate FRET Efficiency E = IA / (IA + γID) Acquisition->Analysis Result Biological Insights: Conformational Dynamics, Binding Events Analysis->Result

Caption: Experimental workflow for a single-molecule FRET (smFRET) experiment.

The acquired data consists of time trajectories of the donor and acceptor fluorescence intensities.[1] After correcting for factors like background noise and spectral crosstalk, the FRET efficiency (E) can be calculated.[2][12] This efficiency value is inversely proportional to the sixth power of the distance between the dyes, providing a sensitive ruler for molecular-scale changes.[2]

References

A Head-to-Head Comparison of ATTO 590 Maleimide and DyLight 594 for Immunofluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical determinant of experimental success in immunofluorescence. This guide provides an objective comparison of two popular red fluorescent dyes, ATTO 590 maleimide (B117702) and DyLight 594, to facilitate an informed decision for your specific research needs.

This comparison focuses on the key performance characteristics of each dye, including their spectral properties, brightness, and photostability, supported by available data. Detailed experimental protocols for antibody conjugation and immunofluorescence are also provided to ensure optimal performance.

Quantitative Data Summary

The selection of a fluorophore is often guided by its specific photophysical properties. The following tables summarize the key quantitative data for ATTO 590 and DyLight 594.

Table 1: Spectral Properties

PropertyATTO 590DyLight 594
Excitation Maximum (nm)593[1][2]593[3][4]
Emission Maximum (nm)622[1][2]618[3][4]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)120,000[1][2]80,000[3]
Recommended Laser Lines (nm)561, 594[2]561, 594[5]

Table 2: Performance Characteristics

PropertyATTO 590DyLight 594
Quantum Yield (Φ)0.80[2]Reported to be higher than Alexa Fluor 594[5]
Theoretical Brightness (ε x Φ)96,000Not specified, but described as very bright[5]
PhotostabilityHigh thermal and photo-stability[1][2]High photostability[6]
pH StabilityInformation not availableStable over a broad pH range (pH 4-9)[6]

In-Depth Comparison

Spectral Properties: Both ATTO 590 and DyLight 594 exhibit very similar excitation and emission spectra, making them compatible with standard filter sets and laser lines commonly used for red fluorescence, such as the 561 nm and 594 nm lasers. This spectral similarity allows for their easy integration into existing immunofluorescence protocols without the need for significant changes in instrumentation.

Brightness: The theoretical brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. ATTO 590 has a significantly higher molar extinction coefficient than DyLight 594 and a high quantum yield of 0.80, resulting in a high theoretical brightness.[1][2] While a specific quantum yield for DyLight 594 is not consistently reported, it is described as being very bright, with some sources claiming its brightness to be higher than that of Alexa Fluor 594 when conjugated to antibodies.[5] For applications requiring the detection of low-abundance targets, the high intrinsic brightness of ATTO 590 may be advantageous.

Photostability: Both dyes are reported to have high photostability, which is a crucial characteristic for imaging applications that require prolonged or repeated exposure to excitation light, such as in confocal microscopy and time-lapse imaging.[1][2][6] This resistance to photobleaching ensures a more stable fluorescent signal throughout the imaging process, leading to higher quality data.

Experimental Protocols

Antibody Conjugation with Maleimide Dyes

The following protocol outlines the general steps for conjugating ATTO 590 maleimide or DyLight 594 maleimide to an antibody. The maleimide group reacts with free sulfhydryl (thiol) groups on the antibody, typically from cysteine residues, to form a stable thioether bond.

Diagram of Maleimide-Thiol Conjugation

G Maleimide-Thiol Conjugation Reaction Antibody_SH Antibody with free sulfhydryl group (-SH) Conjugated_Antibody Fluorescently Labeled Antibody (Thioether bond) Antibody_SH->Conjugated_Antibody pH 6.5-7.5 Dye_Maleimide ATTO 590 or DyLight 594 Maleimide Dye_Maleimide->Conjugated_Antibody

Caption: Covalent bond formation between a maleimide dye and an antibody's thiol group.

Protocol:

  • Antibody Preparation:

    • Dissolve the antibody in a suitable buffer at a pH of 6.5-7.5. Phosphate-buffered saline (PBS) is a common choice. The optimal antibody concentration is typically between 2-10 mg/mL.

    • If the antibody contains disulfide bonds that need to be reduced to generate free thiols, treat the antibody with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If DTT (dithiothreitol) is used, it must be removed before adding the maleimide dye, as it also contains a thiol group.

  • Dye Preparation:

    • Prepare a stock solution of the maleimide dye (ATTO 590 or DyLight 594) in an anhydrous solvent like DMSO or DMF. This should be done immediately before use, as maleimides can hydrolyze in the presence of water.

  • Conjugation Reaction:

    • Add the dye stock solution to the antibody solution. A 10-20 fold molar excess of the dye to the antibody is a common starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unconjugated dye from the labeled antibody using a size-exclusion chromatography column (e.g., Sephadex G-25), dialysis, or a spin concentrator.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescence staining of cells or tissue sections using an antibody conjugated with ATTO 590 or DyLight 594.

Diagram of Immunofluorescence Workflow

G Immunofluorescence Experimental Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Fixation Fixation Permeabilization Permeabilization (for intracellular targets) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Antibody Incubation (ATTO 590 or DyLight 594) Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A generalized workflow for an indirect immunofluorescence experiment.

Protocol:

  • Sample Preparation:

    • Culture cells on coverslips or prepare tissue sections on microscope slides.

    • Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.

    • If targeting an intracellular antigen, permeabilize the cell membranes with a detergent such as 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.

    • Wash the samples three times with PBS.

  • Blocking:

    • Incubate the samples in a blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20) for at least 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the samples with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the samples three times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation:

    • Dilute the ATTO 590 or DyLight 594 conjugated secondary antibody in the blocking buffer.

    • Incubate the samples with the fluorescent secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the samples three times with PBS containing 0.1% Tween-20, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope equipped with the appropriate filter sets for ATTO 590 or DyLight 594.

Conclusion

Both this compound and DyLight 594 are excellent choices for immunofluorescence applications, offering bright and photostable red fluorescence. The decision between the two may depend on the specific requirements of the experiment. For applications where maximizing the initial signal is paramount, the high theoretical brightness of ATTO 590 makes it a compelling option. However, the reported high performance and photostability of DyLight 594 also make it a robust and reliable choice for a wide range of immunofluorescence experiments. Ultimately, for critical applications, a pilot experiment comparing the two dyes under your specific experimental conditions is recommended to determine the optimal choice for your research.

References

A Guide to Selecting Thiol-Reactive Dyes: Alternatives to ATTO 590

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the site-specific labeling of thiol groups on proteins and other biomolecules is a cornerstone technique. ATTO 590, a rhodamine-based dye, is a popular choice for such applications, prized for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] However, a diverse landscape of alternative fluorescent dyes exists, each with unique characteristics that may offer advantages for specific experimental needs. This guide provides an objective comparison of ATTO 590 with other commercially available thiol-reactive dyes, supported by experimental data to inform your selection process.

Performance Comparison of Thiol-Reactive Dyes

The selection of a fluorescent dye for thiol labeling is a critical decision that influences the sensitivity, resolution, and reliability of an experiment. Key performance indicators include the dye's spectral properties (excitation and emission maxima), brightness (a product of the molar extinction coefficient and quantum yield), and photostability. The following table summarizes these quantitative metrics for ATTO 590 and its common alternatives. It is important to note that direct comparisons of photostability can be challenging as they are often not performed under identical conditions.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)Relative Photostability
ATTO 590 Maleimide (B117702) 593[1]622[1]120,000[1]0.80[1]96,000High[1]
Alexa Fluor 594 Maleimide 59061773,0000.6648,180High
CF594 Maleimide 593614115,000Not specifiedNot specifiedHigh
DyLight 594 Maleimide 59361880,000Not specifiedNot specifiedHigh
AZDye 594 Maleimide 590[2]617[2]96,000[2]Not specifiedNot specifiedHigh[2]
Rhodamine Red C2 Maleimide 56058095,000Not specifiedNot specifiedModerate

Experimental Protocols

A generalized protocol for the covalent labeling of protein thiol groups with maleimide-reactive dyes is provided below. This protocol should be optimized for each specific protein and dye combination.

I. Materials
  • Protein of interest with available thiol groups (cysteines)

  • Thiol-reactive fluorescent dye (e.g., ATTO 590 maleimide)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5, degassed.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification column: Size-exclusion chromatography column (e.g., Sephadex G-25)

II. Experimental Workflow

Thiol_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Prep 1. Protein Preparation - Dissolve protein in Reaction Buffer - Optional: Reduce disulfide bonds with TCEP Labeling 3. Conjugation - Add dye solution to protein solution - Incubate at RT for 2h or 4°C overnight Protein_Prep->Labeling Dye_Prep 2. Dye Preparation - Dissolve maleimide dye in DMSO/DMF Dye_Prep->Labeling Quenching 4. Quenching - Add excess L-cysteine to stop the reaction Labeling->Quenching Purification 5. Purification - Separate conjugate from unreacted dye (e.g., size-exclusion chromatography) Quenching->Purification Analysis 6. Characterization - Determine Degree of Labeling (DOL) via spectrophotometry Purification->Analysis

A generalized workflow for protein thiol labeling.
III. Detailed Method

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye, as DTT itself contains a thiol group that will react with the dye. TCEP is generally preferred as it does not need to be removed.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF. This should be done immediately before use, as maleimides can hydrolyze in the presence of water.

  • Labeling Reaction:

    • While gently vortexing, add the dye stock solution to the protein solution. A typical starting point is a 10-20 fold molar excess of dye to protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 fold molar excess over the dye. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS).

  • Determination of the Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be calculated using the following formula:

      DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

      Where:

      • A_max is the absorbance of the conjugate at the dye's absorption maximum.

      • A_280 is the absorbance of the conjugate at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its absorption maximum.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye).

Signaling Pathways and Experimental Workflows

The choice of a thiol-reactive dye is often dictated by the specific biological question being addressed. These dyes are instrumental in a variety of applications that probe cellular signaling and protein function.

Signaling_Applications cluster_applications Applications of Thiol-Reactive Dyes cluster_workflow General Experimental Approach FRET FRET-based Biosensors (e.g., Kinase Activity) Labeling Site-specific Labeling of Protein of Interest FRET->Labeling Microscopy Fluorescence Microscopy (e.g., Protein Localization and Trafficking) Microscopy->Labeling FCS Fluorescence Correlation Spectroscopy (e.g., Protein Dynamics and Interactions) FCS->Labeling Introduction Introduction into Biological System (e.g., cell microinjection, in vitro reconstitution) Labeling->Introduction Imaging Data Acquisition (e.g., Confocal Microscopy, TIRF) Introduction->Imaging Analysis Quantitative Analysis (e.g., FRET efficiency, diffusion coefficient) Imaging->Analysis

References

A Comparative Guide to the Photostability of ATTO 590 and Other Red Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical determinant for the success of fluorescence-based applications. Among the plethora of available fluorophores, red fluorescent dyes are often favored for their reduced phototoxicity and minimal spectral overlap with cellular autofluorescence. This guide provides an objective comparison of the photostability of ATTO 590 against other commonly used red fluorophores, namely Alexa Fluor 594, Cy3.5, and Texas Red. The information presented herein is supported by available experimental data and detailed methodologies to assist in making informed decisions for your specific research needs.

ATTO 590 is a rhodamine-based fluorescent dye known for its high thermal and photostability, strong absorption, and high fluorescence quantum yield.[1][2] These characteristics make it a suitable candidate for demanding applications such as single-molecule detection and high-resolution microscopy.[1][2] It is often positioned as a more photostable substitute for other red fluorophores like Alexa Fluor 594 and Texas Red.[3]

Quantitative Comparison of Photophysical Properties

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
ATTO 590 593622120,0000.8096,000
Alexa Fluor 594 59061773,0000.6648,180
Cy3.5 581596150,000~0.15~22,500
Texas Red 59661585,0000.9379,050

The quantum yield of Cy dyes can be highly dependent on the local environment and conjugation state.

Photostability Insights from Literature

Qualitative assessments from various sources consistently indicate the superior photostability of the ATTO dye series compared to older cyanine (B1664457) dyes.[4] Alexa Fluor dyes are also recognized for their good photostability.[5] While quantitative head-to-head comparisons are scarce, the general consensus points towards ATTO 590 being a highly robust dye suitable for long-term imaging experiments.

Experimental Protocol for Photostability Measurement

To quantitatively assess and compare the photostability of different fluorophores in your specific experimental setup, the following generalized protocol for measuring photobleaching rates using fluorescence microscopy can be adapted.[1]

Objective:

To determine the photobleaching half-life (t₁/₂) of red fluorescent dyes under continuous illumination.

Materials:
  • Fluorescence microscope (confocal or widefield) with appropriate laser lines (e.g., 561 nm or 594 nm).

  • High-sensitivity camera (e.g., sCMOS or EMCCD).

  • Objective lens with a high numerical aperture.

  • Samples labeled with the red fluorescent dyes of interest (e.g., fixed cells, protein solution).

  • Image analysis software (e.g., Fiji/ImageJ).

Procedure:
  • Sample Preparation: Prepare samples on a microscope slide or imaging dish, ensuring a consistent concentration and mounting medium for all dyes being compared.

  • Microscope Setup:

    • Turn on the microscope and the laser source.

    • Select the appropriate filter set for the fluorophore.

    • Set the laser power to a consistent level that provides a good signal-to-noise ratio without causing instantaneous bleaching.

    • Adjust camera settings (exposure time, gain) to avoid saturation and maintain them consistently across all experiments.

  • Image Acquisition:

    • Locate a region of interest (ROI) with uniform fluorescence.

    • Acquire a time-lapse series of images under continuous illumination at a constant frame rate.

    • Continue imaging until the fluorescence intensity has decayed to at least 50% of its initial value.

  • Data Analysis:

    • Open the image series in the analysis software.

    • Define an ROI and measure the mean fluorescence intensity for each frame.

    • Correct for background fluorescence by subtracting the mean intensity of a background region.

    • Normalize the intensity values by dividing each value by the initial intensity.

    • Plot the normalized intensity as a function of time and fit the data to a single exponential decay curve to determine the photobleaching half-life (t₁/₂).

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_output Output SamplePrep Prepare Labeled Sample Mount Mount on Slide SamplePrep->Mount LocateROI Locate Region of Interest Mount->LocateROI Place on Microscope TimeLapse Acquire Time-Lapse Images LocateROI->TimeLapse MeasureIntensity Measure Mean Intensity TimeLapse->MeasureIntensity Analyze Image Series Normalize Normalize Intensity MeasureIntensity->Normalize Plot Plot Decay Curve Normalize->Plot Calculate Calculate Half-Life (t1/2) Plot->Calculate Result Comparative Photostability Data Calculate->Result

Caption: Experimental workflow for determining fluorophore photostability.

References

Confirmation of ATTO 590 Maleimide Conjugation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and verified conjugation of fluorescent dyes to biomolecules is paramount for the accuracy and reproducibility of downstream applications. This guide provides a comprehensive comparison of ATTO 590 maleimide (B117702) and a common alternative, Alexa Fluor 594 maleimide, for protein labeling, with a focus on confirming conjugation using mass spectrometry.

ATTO 590 maleimide is a fluorescent label from the rhodamine dye family, known for its high fluorescence quantum yield, exceptional thermal and photostability, and strong absorption characteristics.[1][2] These features make it highly suitable for sensitive applications such as single-molecule detection and high-resolution microscopy.[1][2] The maleimide functional group allows for specific, covalent attachment to thiol groups, most commonly found on cysteine residues within proteins, forming a stable thioether bond.[3]

Performance Comparison: this compound vs. Alexa Fluor 594 Maleimide

The selection of a fluorescent label is a critical decision in experimental design. Below is a comparison of key performance indicators for this compound and a widely used alternative, Alexa Fluor 594 C5 maleimide.

FeatureThis compoundAlexa Fluor 594 C5 maleimide
Molecular Weight 813.29 g/mol [4]908.97 g/mol [5][6]
Excitation Max (nm) ~593[1]~590[6]
Emission Max (nm) ~622[1]~618[6]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~120,000[1]~92,000[3]
Quantum Yield (Φ) ~0.80[1]~0.66[3]
Brightness (ε x Φ) ~96,000~60,720

Note: Brightness is a theoretical measure calculated as the product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore.

This compound exhibits a higher molar extinction coefficient and quantum yield compared to Alexa Fluor 594 C5 maleimide, resulting in significantly greater theoretical brightness. This can be a distinct advantage when labeling proteins with a low copy number or for applications requiring high sensitivity.

Experimental Workflow for Conjugation and Mass Spectrometry Analysis

The following diagram outlines a typical workflow for protein conjugation with a maleimide-functionalized dye and subsequent confirmation by mass spectrometry.

experimental_workflow Experimental Workflow: Protein Conjugation and MS Analysis cluster_prep Protein Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Mass Spectrometry Analysis protein_prep 1. Prepare Protein Solution (e.g., BSA in PBS, pH 7.2) reduction 2. Reduce Disulfide Bonds (optional, with TCEP) protein_prep->reduction reaction 4. Mix Protein and Dye (Incubate for 2h at RT, protected from light) reduction->reaction dye_prep 3. Prepare Dye Stock Solution (this compound in DMSO) dye_prep->reaction purification 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) reaction->purification ms_analysis 6. Analyze by MALDI-TOF or ESI-MS purification->ms_analysis data_analysis 7. Confirm Mass Shift ms_analysis->data_analysis

Caption: A streamlined workflow for protein labeling with a maleimide dye and confirmation by mass spectrometry.

Detailed Experimental Protocols

Protein Labeling with this compound

This protocol is a general guideline and may require optimization for specific proteins.

  • Protein Preparation: Dissolve the protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer such as 100 mM phosphate (B84403) buffer at a pH of 7.2 to a final concentration of 2-10 mg/mL.[7] If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.[8] Note that reducing agents like DTT must be removed before adding the maleimide dye.[8]

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.[8]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[8] Incubate the reaction for 2 hours at room temperature, protected from light.[7]

  • Purification: Remove the unreacted dye by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[7]

Mass Spectrometry Analysis

Confirmation of successful conjugation is achieved by detecting a mass shift in the protein corresponding to the molecular weight of the attached dye. Both MALDI-TOF and ESI-MS are suitable techniques for this analysis.

  • Sample Preparation for MALDI-TOF MS:

    • Mix the purified conjugate solution (typically 1-10 pmol/µL) with a suitable matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).

    • Spot the mixture onto the MALDI target plate and allow it to air dry.

  • Sample Preparation for ESI-MS:

    • Dilute the purified conjugate in a solvent compatible with electrospray ionization (e.g., water/acetonitrile with 0.1% formic acid).

    • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum of both the unlabeled and labeled protein.

    • Compare the molecular weights to determine the mass shift. The observed mass of the conjugate should be equal to the mass of the protein plus the mass of the this compound (813.29 Da). Multiple additions of the dye can also be observed.

Illustrative Mass Spectrometry Data

The following table presents the expected mass shifts for a model protein, Bovine Serum Albumin (BSA; approximate molecular weight of 66,430 Da), upon conjugation with one molecule of either this compound or Alexa Fluor 594 C5 maleimide.

AnalyteTheoretical Mass (Da)Expected Mass Shift (Da)
Unlabeled BSA66,430N/A
BSA-ATTO 59067,243.29+813.29
BSA-Alexa Fluor 59467,338.97+908.97

Reaction Mechanism

The conjugation of this compound to a protein occurs via a Michael addition reaction between the maleimide group of the dye and the sulfhydryl group of a cysteine residue.

reaction_mechanism Thiol-Maleimide Reaction Mechanism protein Protein-SH conjugate Protein-S-ATTO 590 (Stable Thioether Bond) protein->conjugate + atto590 ATTO 590-Maleimide atto590->conjugate pH 7.0-7.5

Caption: The reaction of a protein thiol with a maleimide dye forms a stable thioether bond.

Conclusion

Mass spectrometry is an indispensable tool for the unambiguous confirmation of protein-dye conjugation. By accurately measuring the mass of the protein before and after labeling, researchers can verify the success of the conjugation reaction and determine the degree of labeling. When choosing a fluorescent dye for thiol-reactive labeling, this compound presents a compelling option due to its superior brightness and photostability. The detailed protocols and comparative data in this guide provide a framework for researchers to confidently perform and validate the conjugation of this compound to their protein of interest.

References

A Researcher's Guide to Pinpointing the Labeling Site of ATTO 590 Maleimide on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise covalent attachment of fluorescent dyes like ATTO 590 to a protein is critical for a multitude of applications, from single-molecule imaging to diagnostic assays. The maleimide (B117702) functional group of ATTO 590 is specifically designed to react with thiol groups, offering a targeted labeling approach. However, confirming the exact amino acid residue where the dye has been attached is a crucial validation step. This guide provides a comparative overview of the predominant methods for determining the labeling site of ATTO 590 maleimide on a protein, complete with experimental protocols and supporting data.

The Chemistry of this compound Labeling

ATTO 590 is a rhodamine-based fluorescent dye known for its high fluorescence quantum yield and photostability, making it an excellent choice for sensitive applications.[1][2][3] The maleimide moiety of this compound is an electrophilic compound that exhibits high selectivity for the sulfhydryl (thiol) groups of cysteine residues within a protein.[4][] This reaction, a Michael addition, results in the formation of a stable, covalent thioether bond.[6][7] For successful and specific labeling, the reaction is typically carried out within a pH range of 6.5 to 7.5.[7][8][9][10] At this pH, the thiol groups are sufficiently nucleophilic to react with the maleimide, while other potentially reactive groups, such as the primary amines of lysine (B10760008) residues, are generally protonated and less reactive.[1][7] It is also essential to reduce any existing disulfide bonds between cysteine residues to free up the thiol groups for labeling.[4][10]

Reaction of this compound with a protein cysteine residue.

Comparison of Methods for Labeling Site Determination

The two primary methodologies for identifying the site of protein modification are Mass Spectrometry and Edman Degradation. Each technique offers distinct advantages and disadvantages.

FeatureMass Spectrometry (MS)Edman Degradation
Principle Measures the mass-to-charge ratio of ionized molecules. The mass shift caused by the label identifies the modified peptide and residue.[11][12]Sequential chemical cleavage and identification of N-terminal amino acids.[13][14][15]
Sensitivity High, often effective at the femtomole to attomole level.[12]Moderate, typically requires 10-100 picomoles of peptide.[14]
Throughput High-throughput, capable of analyzing complex protein mixtures and identifying multiple modification sites in a single experiment.[16][17]Low-throughput, as it is a stepwise process.[15]
Information Provided Provides the mass of the modification and, with tandem MS (MS/MS), the sequence of the peptide and the precise location of the modification.[11][12][17][18]Provides the N-terminal sequence of a peptide.[13][19][20]
Sample Preparation Requires enzymatic digestion of the protein into smaller peptides.Can be performed on intact peptides or proteins after transfer to a membrane.[14][15]
Limitations Data analysis can be complex. May not be suitable for very large or hydrophobic proteins without prior fragmentation.Inefficient for long peptides (>30-50 residues) and ineffective if the N-terminus is blocked.[14][15]

Experimental Protocols

Below are detailed protocols for the key experiments involved in determining the labeling site of this compound.

Materials:

  • Protein of interest

  • This compound

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.2)

  • Reducing agent (e.g., TCEP)

  • Desalting column or dialysis equipment

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[4] If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfides.

  • Dye Preparation: Shortly before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution.[10] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, a low molecular weight thiol like glutathione (B108866) or mercaptoethanol can be added to consume any excess maleimide reagent.[1]

  • Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column or by extensive dialysis against the reaction buffer.[1]

Materials:

  • ATTO 590-labeled protein

  • Proteolytic enzyme (e.g., Trypsin)

  • Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)

  • Mass spectrometer (e.g., ESI-Q-TOF, Orbitrap)

Procedure:

  • Protein Digestion:

    • Denature the labeled protein by heating or using a denaturing agent compatible with the chosen protease.

    • Add the proteolytic enzyme (e.g., trypsin at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Mass Spectrometric Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

    • Acquire a full MS scan to determine the masses of the peptides.

    • Perform tandem MS (MS/MS) on the peptide ions that show a mass shift corresponding to the mass of the ATTO 590 label.

  • Data Analysis:

    • Use bioinformatics software to search the MS/MS data against the known sequence of the protein.

    • The software will identify the peptide sequence and pinpoint the amino acid residue that carries the mass of the ATTO 590 label.[12][17]

Materials:

  • ATTO 590-labeled protein

  • Proteolytic enzyme (e.g., Trypsin)

  • HPLC system for peptide separation

  • Automated Edman sequencer

Procedure:

  • Protein Digestion and Peptide Separation:

    • Digest the labeled protein with a protease as described in the mass spectrometry protocol.

    • Separate the resulting peptides using reverse-phase HPLC.

  • Identification of Labeled Peptide:

    • Monitor the HPLC eluent for fluorescence at the emission wavelength of ATTO 590 (approximately 624 nm) to identify the peptide fragment containing the dye.[9]

  • Edman Sequencing:

    • Collect the fluorescent peptide fraction and subject it to automated Edman degradation.[13][15]

    • The sequencer will sequentially cleave and identify the amino acids from the N-terminus.

    • The cycle at which a modified amino acid (phenylthiohydantoin-cysteine-ATTO 590) is detected, or where the sequencing stops, will indicate the position of the labeled cysteine residue relative to the N-terminus of that peptide.

Logical Workflow for Labeling Site Determination

workflow cluster_analysis Analysis Methods start Start: Protein of Interest labeling Labeling with this compound start->labeling purification Purification of Labeled Protein labeling->purification digestion Proteolytic Digestion purification->digestion ms Mass Spectrometry (LC-MS/MS) digestion->ms edman HPLC Separation & Edman Degradation digestion->edman ms_analysis Data Analysis: Identify Labeled Peptide and Residue ms->ms_analysis edman_analysis Sequence Labeled Peptide edman->edman_analysis end_result End: Labeled Site Determined ms_analysis->end_result edman_analysis->end_result

Workflow for determining the labeling site of this compound.

References

Evaluating ATTO 590 in Super-Resolution Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent probe is critical for achieving high-quality super-resolution imaging. This guide provides an in-depth evaluation of ATTO 590, a popular rhodamine-based dye, and compares its performance against key alternatives in the orange-red spectral range. Supported by experimental data, this guide aims to facilitate an informed decision for selecting the optimal fluorophore for your specific super-resolution application.

ATTO 590 is a fluorescent label known for its strong absorption, high fluorescence quantum yield, and notable thermal and photostability.[1][2] These characteristics make it a versatile candidate for various super-resolution techniques, including Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and (direct) Stochastic Optical Reconstruction Microscopy (dSTORM).[1][2][3] This guide will delve into the quantitative performance of ATTO 590 and compare it with other commonly used dyes such as Alexa Fluor 594, Janelia Fluor 549, and Abberior STAR 580.

Photophysical Properties: A Quantitative Comparison

The performance of a fluorophore in super-resolution microscopy is fundamentally governed by its photophysical properties. A high molar extinction coefficient leads to a strong signal, while a high quantum yield ensures efficient emission of absorbed photons. Photostability is paramount for withstanding the high laser powers used in techniques like STED and for acquiring sufficient frames in localization-based methods like STORM and PALM.

PropertyATTO 590Alexa Fluor 594Janelia Fluor 549Abberior STAR 580Abberior STAR ORANGE
Excitation Max (nm) 593 - 594[4][5]590[6][7]549[8][9]587[10]589[11]
Emission Max (nm) 621 - 624[4][12]617 - 618[6][7]571[8][9]607[10]616[11]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 120,000[4][5]73,000[6]101,000[8]85,000[10]95,000[11]
Quantum Yield 0.80[5]0.66[6]0.88[8]0.90[10]0.55[11]
Fluorescence Lifetime (ns) 3.7[5]~3.6 (conjugate)[13]~3.8[14]3.5[10]4.5[11]

Performance in Super-Resolution Modalities

Stimulated Emission Depletion (STED) Microscopy

In STED microscopy, the photostability of a dye is crucial to withstand the high-intensity depletion laser. ATTO 590 is well-suited for STED and can be effectively depleted with a 775 nm laser.[15] In a custom two-color STED setup for imaging olfactory sensory neurons, ATTO 590 provided a resolution of approximately 81 nm.[4]

Comparatively, Alexa Fluor 594 is also a popular choice for STED and is considered by some to be one of the best performers when depleted with a 775 nm laser.[16] Abberior STAR 580 and STAR ORANGE are specifically designed for STED microscopy, exhibiting exceptional photostability and can be efficiently depleted with a 750-800 nm laser.[10][11] Janelia Fluor 549 is also suitable for STED imaging.[8]

Single-Molecule Localization Microscopy (PALM/STORM)

Alexa Fluor 594 has been shown to provide high-quality STORM images.[17] Janelia Fluor 549 is also well-suited for dSTORM, with its photoactivatable versions being a strong alternative to fluorescent proteins for PALM.[18] The choice of imaging buffer is critical for optimizing the blinking characteristics of these dyes in dSTORM.

Experimental Protocols

Immunofluorescence Protocol for STED Microscopy

This protocol provides a general framework for immunolabeling fixed cells for STED microscopy using ATTO 590-conjugated secondary antibodies.

Materials:

  • Cells grown on #1.5 coverslips (0.170 ± 0.01 mm thick)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS with 0.1% Triton X-100 - PBT)

  • Primary antibody

  • ATTO 590-conjugated secondary antibody

  • Mounting medium with an appropriate refractive index (e.g., Mowiol or TDE)[19]

Procedure:

  • Fixation: Fix cells with the chosen fixative. For PFA, incubate for 10-15 minutes at room temperature. For methanol, incubate at -20°C for 5-10 minutes.[19]

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: If using a non-methanol fixative, permeabilize the cells with permeabilization buffer for 5-15 minutes.[12]

  • Blocking: Incubate the sample in blocking buffer for 30-60 minutes to reduce non-specific binding.[12]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal working concentration. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[12][19]

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the ATTO 590-conjugated secondary antibody in blocking buffer (e.g., 1:200 for a 1 mg/ml stock).[12] Incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.[19] Allow the mounting medium to cure as per the manufacturer's instructions.

Live-Cell STED Imaging of Mitochondria

This protocol outlines the steps for labeling and imaging mitochondria in live cells using a suitable fluorescent dye.

Materials:

  • Live cells cultured in a glass-bottom dish or chambered coverglass

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F12)

  • Mitochondrial dye stock solution (e.g., 1 mM in DMSO)

  • Pre-warmed live-cell imaging medium for washing

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a vessel suitable for live-cell imaging.

  • Staining Solution Preparation: Prepare the staining solution by diluting the mitochondrial dye stock in pre-warmed live-cell imaging medium to a final concentration of 25-500 nM.[20]

  • Cell Staining: Remove the culture medium and wash the cells once with pre-warmed live-cell imaging medium. Add the staining solution and incubate for 15-60 minutes at 37°C and 5% CO₂.[10][20]

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.[10]

  • Imaging: Immediately image the cells on a STED microscope equipped with a live-cell incubation chamber.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for immunofluorescence and live-cell imaging of mitochondria for super-resolution microscopy.

Immunofluorescence_Workflow start Start: Cells on Coverslip fixation Fixation (e.g., 4% PFA or Methanol) start->fixation wash1 Wash (3x PBS) fixation->wash1 permeabilization Permeabilization (0.1% Triton X-100) wash1->permeabilization blocking Blocking (e.g., 5% BSA in PBT) permeabilization->blocking primary_ab Primary Antibody Incubation (1 hr at RT or O/N at 4°C) blocking->primary_ab wash2 Wash (3x PBS) primary_ab->wash2 secondary_ab Secondary Antibody Incubation (ATTO 590 conjugate, 1 hr at RT) wash2->secondary_ab wash3 Wash (3x PBS) secondary_ab->wash3 mounting Mounting (e.g., Mowiol, TDE) wash3->mounting imaging STED Microscopy mounting->imaging

Immunofluorescence workflow for STED microscopy.

Live_Cell_Mitochondria_Workflow start Start: Live Cells in Culture prepare_stain Prepare Staining Solution (Mitochondrial Dye in Medium) start->prepare_stain wash_cells Wash Cells with Pre-warmed Medium prepare_stain->wash_cells stain_cells Incubate with Staining Solution (15-60 min at 37°C) wash_cells->stain_cells wash_again Wash Cells (3x with Medium) stain_cells->wash_again image Live-Cell STED Imaging wash_again->image

Live-cell imaging workflow for mitochondria.

Conclusion

ATTO 590 is a robust and versatile fluorescent dye for super-resolution microscopy, demonstrating strong performance in both STED and localization-based techniques. Its high quantum yield and photostability make it a reliable choice for demanding imaging conditions. When compared to alternatives, the optimal choice depends on the specific requirements of the experiment. For STED microscopy, Abberior STAR 580 and Alexa Fluor 594 are excellent competitors, with the Abberior dyes being specifically optimized for this application. For PALM and STORM, the high quantum yield of Janelia Fluor 549 makes it a very bright option. Researchers should consider the specific laser lines available on their microscope and the desired balance between brightness and photostability when selecting the most appropriate fluorophore for their super-resolution imaging needs.

References

A Researcher's Guide to Validating ATTO 590 Maleimide Labeling Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a fundamental technique. ATTO 590 maleimide (B117702) is a popular fluorescent label used to tag proteins, primarily at cysteine residues, for a wide range of applications including high-resolution microscopy and single-molecule detection.[1][2] The specificity of this labeling is critical, as non-specific binding can lead to misinterpreted data and compromised experimental outcomes.

The reaction between a maleimide and a thiol group on a cysteine residue is highly selective under controlled conditions.[3][4] However, validating that the label has been incorporated at the intended site and quantifying the efficiency of this process are essential steps for ensuring data integrity. This guide provides an objective comparison of validation methods, detailed experimental protocols, and a look at alternative labeling technologies.

The Chemistry of Specificity: Maleimide-Thiol Reaction

ATTO 590 maleimide selectively reacts with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction.[4] This process forms a stable covalent thioether bond. The key to specificity lies in pH control. The optimal pH range for the maleimide-thiol reaction is between 7.0 and 7.5.[5][6] In this range, the thiol groups are sufficiently nucleophilic to react efficiently with the maleimide.[5] At a more alkaline pH (above 8.0), the maleimide ring becomes susceptible to hydrolysis, rendering it non-reactive, and the potential for competitive reaction with primary amines (like those on lysine (B10760008) residues) increases.[5][7]

cluster_reactants Reactants cluster_product Product P_SH Protein-SH (Cysteine Residue) P_S_ATTO Protein-S-ATTO 590 (Stable Thioether Bond) P_SH->P_S_ATTO Michael Addition pH 7.0 - 7.5 ATTO_Mal ATTO 590-Maleimide ATTO_Mal->P_S_ATTO

Caption: Reaction between this compound and a protein's cysteine residue.

Experimental Validation: Protocols and Workflows

Validating the specificity of labeling is a multi-step process involving quantifying the labeling efficiency and identifying the precise location of the label.

Degree of Labeling (DOL) Determination

The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to a single protein molecule.[5][8] It provides a crucial quantitative measure of the labeling reaction's efficiency. This is typically determined using UV-Vis spectrophotometry.

Experimental Protocol: Spectrophotometric DOL Calculation

  • Purification: Remove all unconjugated (free) this compound from the labeled protein solution using a suitable method like gel filtration (e.g., Sephadex G-25) or dialysis.[6][9] This step is critical for accuracy.

  • Absorbance Measurement: Measure the absorbance of the purified protein-dye conjugate solution at two wavelengths:

    • 280 nm (A₂₈₀): Corresponds primarily to the protein absorbance.

    • 593 nm (A₅₉₃): The maximum absorbance wavelength (λₘₐₓ) for ATTO 590.[1]

  • Calculation:

    • The concentration of the dye is calculated using the Beer-Lambert law:

      • Dye Concentration (M) = A₅₉₃ / ε₅₉₃

      • Where ε₅₉₃ is the molar extinction coefficient of ATTO 590 (120,000 M⁻¹cm⁻¹).[1][10]

    • The ATTO 590 dye also absorbs light at 280 nm, so a correction factor (CF) is needed to determine the true protein absorbance.[5] The CF for ATTO 590 is 0.43 (CF = ε₂₈₀ / εₘₐₓ).[1]

    • The corrected absorbance for the protein is:

      • Corrected A₂₈₀ = A₂₈₀ - (A₅₉₃ * CF)

    • The protein concentration is then calculated:

      • Protein Concentration (M) = Corrected A₂₈₀ / ε₂₈₀

      • Where ε₂₈₀ is the molar extinction coefficient of the specific protein.

    • Finally, the DOL is the molar ratio of the dye to the protein:

      • DOL = Dye Concentration / Protein Concentration

start Labeled Protein (with free dye) purify Purify Conjugate (e.g., Gel Filtration) start->purify measure Measure Absorbance (A₂₈₀ and A₅₉₃) purify->measure calc_dye Calculate Dye Concentration measure->calc_dye calc_prot Calculate Corrected Protein Concentration measure->calc_prot calc_dol Calculate DOL (Dye/Protein Ratio) calc_dye->calc_dol calc_prot->calc_dol end Final DOL Value calc_dol->end

Caption: Workflow for determining the Degree of Labeling (DOL).
Site-Specificity Confirmation via Mass Spectrometry

While DOL confirms the extent of labeling, it doesn't confirm the location. Mass spectrometry (MS) is the gold standard for identifying the specific amino acid residues that have been modified.[11] The "bottom-up" proteomics approach, which involves analyzing peptide fragments after protein digestion, is most commonly used.[11][12]

Experimental Protocol: Peptide Mapping by LC-MS/MS

  • Sample Preparation:

    • Take both the ATTO 590-labeled protein and an unlabeled control protein.

    • Denaturation, Reduction, and Alkylation: Denature the proteins (e.g., with urea), reduce disulfide bonds with a reagent like DTT (dithiothreitol), and then alkylate the free cysteine residues in the unlabeled control sample with an alkylating agent like iodoacetamide (B48618) (IAA). This "blocking" step prevents the control's cysteines from being modified later and serves as a clear baseline. The labeled sample proceeds without this alkylation step.

  • Enzymatic Digestion: Digest both the labeled and control proteins into smaller peptides using a protease with high specificity, such as trypsin.[12][13] Trypsin cleaves C-terminal to lysine and arginine residues.[14]

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixtures using liquid chromatography (LC).[13]

    • Analyze the eluted peptides using tandem mass spectrometry (MS/MS).[11] The first stage (MS1) measures the mass-to-charge ratio of the intact peptides. The second stage (MS2) fragments selected peptides and measures the masses of the resulting fragments.

  • Data Analysis:

    • Use bioinformatics software to search the acquired MS/MS spectra against a database containing the sequence of the target protein.[8][12]

    • Specify the mass of the this compound moiety as a potential modification on cysteine residues in the search parameters for the labeled sample.

    • Compare the fragmentation patterns of the labeled peptides to the unlabeled control. The presence of a peptide with the added mass of the ATTO 590 dye in the labeled sample, which is absent in the control, confirms the labeling event. The specific fragmentation pattern will reveal which cysteine residue within that peptide is modified.

cluster_prep Sample Preparation cluster_analysis Analysis p1 Labeled Protein d1 Denature & Reduce p1->d1 p2 Unlabeled Control d2 Denature, Reduce, & Alkylate Cysteines p2->d2 t1 Trypsin Digestion d1->t1 t2 Trypsin Digestion d2->t2 lcms LC-MS/MS Analysis t1->lcms t2->lcms db Database Search (Specify ATTO 590 mass mod) lcms->db comp Compare Spectra (Labeled vs. Control) db->comp result Identification of Labeled Cysteine Residue(s) comp->result

Caption: Workflow for validating labeling site-specificity using mass spectrometry.

Comparison with Alternative Labeling Technologies

While effective, maleimide chemistry has limitations, notably the potential for the thioether bond to undergo a retro-Michael reaction, leading to dye removal, especially in environments with high concentrations of free thiols.[15][16] This has spurred the development of alternative chemistries.

Labeling Chemistry Target Residue(s) Specificity Bond Stability Key Advantages Considerations
This compound CysteineHigh (pH-dependent)ModerateCommercially available, rapid reaction, no protein engineering needed for native cysteines.Bond susceptible to retro-Michael reaction; potential for off-target reaction at high pH.[15][17]
Vinyl Sulfones CysteineHighHighForms a very stable thioether bond, more resistant to thiol exchange than maleimides.[15]Slower reaction rate compared to maleimides.
5HP2Os CysteineHighHighForms highly stable conjugates; reagents show excellent cysteine selectivity.[18]Newer chemistry, fewer commercial options compared to maleimides.
NHS Esters Lysine, N-terminusLowHighRobust chemistry for targeting primary amines.Low specificity due to the high abundance of lysine residues on protein surfaces.[8]
Enzymatic Labeling Engineered TagsVery HighHighExtremely high specificity to a recognition sequence (e.g., Sortase A, HaloTag).[15][19]Requires genetic engineering of the target protein to include the recognition tag.
Unnatural Amino Acids Any chosen siteVery HighHighAllows for precise, site-specific labeling at virtually any position.[20]Requires complex protein expression systems (e.g., modified tRNA synthetases).

Summary

Validating the specificity of this compound labeling is a non-negotiable step for generating reliable and reproducible data. A combination of spectrophotometric analysis to determine the Degree of Labeling and mass spectrometry to confirm the site of modification provides a comprehensive validation. While this compound is a powerful tool for labeling native or engineered cysteine residues, researchers should be aware of its limitations and consider alternative chemistries when exceptional bond stability or absolute site-specificity is required for demanding applications.

References

A Researcher's Guide to Measuring the Fluorescence Lifetime of ATTO 590 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of fluorescence lifetime is critical for a multitude of applications, from high-resolution microscopy to Förster Resonance Energy Transfer (FRET) based assays. This guide provides a comprehensive comparison of ATTO 590, a popular red fluorescent dye, with its common alternatives, focusing on their fluorescence lifetime characteristics when conjugated to biomolecules. Detailed experimental protocols and data are presented to facilitate informed decisions in experimental design.

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes, known for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2] These characteristics make it highly suitable for single-molecule detection, super-resolution microscopy techniques like PALM, dSTORM, and STED, as well as flow cytometry and fluorescence in-situ hybridization (FISH).[1][3] It is often considered a substitute for Alexa Fluor® 594, particularly in applications where enhanced photostability is desired.[3][4]

Comparative Analysis of ATTO 590 and Alternative Dyes

The selection of a fluorescent probe for conjugation extends beyond just its brightness and spectral properties; the fluorescence lifetime is a crucial parameter that can be influenced by the local environment and the conjugation process itself. Below is a comparative summary of the photophysical properties of ATTO 590 and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns) - Free DyeFluorescence Lifetime (τ) (ns) - Conjugate
ATTO 590 594[3]624[3]120,000[3]0.80[1]3.7[1][5]~3.6 (Streptavidin)
Alexa Fluor® 594 59061773,0000.663.9[6]~3.6 (Streptavidin)[7]
ATTO 594 601627120,0000.853.9[5]Not specified
DyLight™ 594 59361880,000Not specifiedNot specifiedNot specified
Cy®3.5 581596150,0000.15Not specifiedNot specified

Note: The fluorescence lifetime of a conjugated dye can vary depending on the biomolecule it is attached to and the local environment.

Experimental Protocols

Measuring Fluorescence Lifetime of an ATTO 590-Antibody Conjugate using Time-Correlated Single Photon Counting (TCSPC)

This protocol outlines the measurement of the fluorescence lifetime of an antibody conjugated with ATTO 590 using the TCSPC technique. TCSPC is a highly sensitive method that measures the time delay between the excitation pulse and the detection of the emitted photon.[8][9]

1. Sample Preparation:

  • Conjugate Solution: Prepare a dilute solution of the ATTO 590-antibody conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an optical density of approximately 0.05 at the excitation maximum (594 nm) in a 1 cm path length cuvette. This ensures single photon counting statistics and avoids inner filter effects.

  • Instrument Response Function (IRF) Sample: Prepare a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox® in water) to measure the IRF of the TCSPC system. The scattering solution should have a negligible fluorescence lifetime.[10]

2. TCSPC Instrument Setup and Data Acquisition:

  • Excitation Source: A pulsed laser diode or a supercontinuum laser with a repetition rate of 20-40 MHz, tuned to an excitation wavelength of approximately 590 nm.

  • Emission Wavelength: Set the emission monochromator to the peak emission wavelength of ATTO 590 (approximately 624 nm). Use a bandpass filter to further isolate the fluorescence signal.

  • Detector: A high-speed, single-photon sensitive detector such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

  • Data Acquisition:

    • Acquire the IRF by measuring the scattering solution until at least 10,000 counts are collected in the peak channel.

    • Replace the IRF sample with the ATTO 590-antibody conjugate solution.

    • Acquire the fluorescence decay curve until a sufficient number of counts (e.g., 10,000 in the peak channel) are collected to ensure good statistical accuracy. The collection time will depend on the sample's brightness and concentration.

3. Data Analysis:

  • The acquired fluorescence decay data is typically analyzed using deconvolution software.

  • The software fits a multi-exponential decay model to the experimental data, taking into account the measured IRF.

  • The goodness of the fit is evaluated by examining the chi-squared (χ²) value and the residuals. A successful fit will yield the fluorescence lifetime(s) of the ATTO 590 conjugate.

TCSPC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (TCSPC) cluster_analysis Data Analysis Sample ATTO 590 Conjugate Solution (OD ~0.05) Monochromator Emission Monochromator (~624 nm) Sample->Monochromator IRF_Sample Scattering Solution (e.g., Ludox®) IRF_Sample->Monochromator Pulsed_Laser Pulsed Laser (~590 nm, 20-40 MHz) Pulsed_Laser->Sample Pulsed_Laser->IRF_Sample Detector Single-Photon Detector (PMT or SPAD) Monochromator->Detector TCSPC_Electronics TCSPC Electronics Detector->TCSPC_Electronics Deconvolution Deconvolution Software TCSPC_Electronics->Deconvolution Lifetime_Fit Fluorescence Lifetime (τ) Determination Deconvolution->Lifetime_Fit Goodness_of_Fit Goodness of Fit (χ², Residuals) Lifetime_Fit->Goodness_of_Fit

Experimental workflow for TCSPC measurement.
FRET-Based Ligand-Receptor Binding Assay

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to study molecular interactions, such as ligand-receptor binding, and relies heavily on the fluorescence lifetime of the donor fluorophore.[6][11] In a FRET assay, the fluorescence lifetime of the donor dye (e.g., ATTO 590) will decrease in the presence of a suitable acceptor dye when the two molecules are in close proximity (typically <10 nm).

1. Experimental Components:

  • Donor-labeled molecule: Receptor of interest conjugated with a donor fluorophore (e.g., ATTO 590).

  • Acceptor-labeled molecule: Ligand of interest conjugated with an acceptor fluorophore (e.g., ATTO 647N). The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor.[12]

  • Unlabeled Ligand: For competition assays.

  • Assay Buffer: A buffer that maintains the stability and activity of the receptor and ligand.

2. Assay Protocol (Competition Assay):

  • Dispense Donor: Add the donor-labeled receptor to the wells of a microplate.

  • Add Competitor: Add varying concentrations of the unlabeled ligand to the wells.

  • Add Acceptor: Add a fixed concentration of the acceptor-labeled ligand to all wells.

  • Incubate: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure Fluorescence Lifetime: Measure the fluorescence lifetime of the donor (ATTO 590) in each well using a TCSPC plate reader.

3. Data Interpretation:

  • In the absence of the unlabeled competitor, the acceptor-labeled ligand will bind to the donor-labeled receptor, bringing the FRET pair into close proximity and causing a decrease in the donor's fluorescence lifetime.

  • As the concentration of the unlabeled competitor increases, it will displace the acceptor-labeled ligand, leading to an increase in the donor's fluorescence lifetime, approaching the lifetime of the donor in the absence of the acceptor.

  • By plotting the donor fluorescence lifetime against the concentration of the unlabeled competitor, a binding curve can be generated to determine the binding affinity (e.g., IC50) of the unlabeled ligand.

FRET_Assay cluster_components Assay Components cluster_steps Assay Steps cluster_outcome Expected Outcome Donor Receptor-ATTO 590 (Donor) Acceptor Ligand-ATTO 647N (Acceptor) Competitor Unlabeled Ligand Dispense_Donor Dispense Donor-Receptor Add_Competitor Add Unlabeled Ligand (Varying Concentrations) Dispense_Donor->Add_Competitor Add_Acceptor Add Acceptor-Ligand (Fixed Concentration) Add_Competitor->Add_Acceptor Incubate Incubate Add_Acceptor->Incubate Measure Measure Donor Lifetime (TCSPC) Incubate->Measure High_Comp High [Competitor] No FRET Long Donor Lifetime Measure->High_Comp High Competition Low_Comp Low [Competitor] FRET Occurs Short Donor Lifetime Measure->Low_Comp Low Competition

Workflow of a FRET-based competition binding assay.

References

Performance of ATTO 590 Maleimide in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent label and the optimization of conjugation conditions are critical for the success of fluorescence-based assays. ATTO 590 maleimide (B117702) is a high-performance rhodamine-based dye favored for its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a popular choice for labeling proteins and other biomolecules at free thiol groups.[1][2][3] This guide provides an objective comparison of the performance of ATTO 590 maleimide in commonly used buffer systems, supported by established principles of maleimide-thiol chemistry and publicly available data.

Core Performance Characteristics of this compound

ATTO 590 is a moderately hydrophilic dye that is well-suited for a variety of applications, including single-molecule detection, super-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[2][3] Its key spectral and photophysical properties are summarized in the table below.

PropertyValue
Maximum Excitation (λabs) 593 nm[1][2]
Maximum Emission (λfl) 622 nm[1][2]
Molar Extinction Coefficient (εmax) 120,000 M⁻¹cm⁻¹[1][4]
Fluorescence Quantum Yield (ηfl) ~80%[1][2][4]
Fluorescence Lifetime (τfl) 3.7 ns[1][2]

Comparison of Common Buffer Systems for this compound Conjugation

The efficiency and specificity of the conjugation reaction between the maleimide group of ATTO 590 and the thiol group of a biomolecule are highly dependent on the reaction buffer, particularly its pH. The optimal pH range for this reaction is between 6.5 and 7.5.[5] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while side reactions such as hydrolysis of the maleimide ring and reaction with primary amines are minimized.[1]

Buffer SystemRecommended pH RangeAdvantagesConsiderations
Phosphate-Buffered Saline (PBS) 7.2 - 7.4- Physiologically relevant.- Readily available and easy to prepare.[6]- Phosphate (B84403) can sometimes interfere with downstream applications.
Tris (tris(hydroxymethyl)aminomethane) 7.0 - 7.5- Commonly used in protein biochemistry.- Good buffering capacity in the recommended pH range.[1][5][7][8]- Tris contains a primary amine and should be used with caution as it can potentially react with the maleimide at higher pH values, although this is less of a concern within the optimal pH range for thiol-maleimide chemistry.[9]
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) 7.0 - 7.5- Good buffering capacity in the optimal pH range.- Generally considered non-interfering in many biological assays.[1][5][8]- Can be more expensive than PBS or Tris.
MES (2-(N-morpholino)ethanesulfonic acid) ~6.0 - 6.5- Can be used to slow down the reaction rate if needed.[7]- The reaction will be significantly slower due to the lower concentration of the reactive thiolate at this pH.

Recommendation: For most applications, PBS at a pH of 7.2-7.4 is an excellent starting point due to its physiological relevance and ease of use. HEPES is also a highly recommended alternative, particularly if there are concerns about the phosphate in PBS interfering with downstream applications. While Tris is widely used, it is important to ensure the pH is maintained below 7.5 to minimize potential side reactions with the primary amine of the buffer.

Experimental Protocols

The following are generalized protocols for the labeling of a protein with this compound and the subsequent determination of the degree of labeling. These should be optimized for each specific protein and application.

Protein Labeling with this compound

This protocol is designed for labeling a protein with accessible cysteine residues.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., TCEP or DTT) - optional, for reducing disulfide bonds

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES at pH 7.0–7.5[1][8]

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein at a concentration of 2-10 mg/mL in the chosen reaction buffer.[5]

    • If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[1]

  • Dye Preparation:

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.[1]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[1] Add the dye solution dropwise while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, in excess to react with any unreacted maleimide.

  • Purification:

    • Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.[6]

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 593 nm (A₅₉₃).

  • Calculate the molar concentration of the dye using the Beer-Lambert law:

    • Concentration of Dye (M) = A₅₉₃ / ε₅₉₃ (where ε₅₉₃ for ATTO 590 is 120,000 M⁻¹cm⁻¹)

  • Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:

    • A_protein = A₂₈₀ - (A₅₉₃ × CF₂₈₀) (where CF₂₈₀ for ATTO 590 is 0.43)[2]

  • Calculate the molar concentration of the protein:

    • Concentration of Protein (M) = A_protein / ε_protein (where ε_protein is the molar extinction coefficient of your protein at 280 nm)

  • Calculate the Degree of Labeling:

    • DOL = Concentration of Dye / Concentration of Protein

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (Dissolve & Reduce) conjugation Conjugation Reaction (pH 7.0 - 7.5) protein_prep->conjugation dye_prep This compound Stock Solution dye_prep->conjugation quenching Quench Reaction conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification dol DOL Calculation purification->dol analysis Downstream Application dol->analysis

maleimide_thiol_reaction cluster_reactants Reactants cluster_product Product protein Protein-SH (Thiol Group) plus + protein->plus atto590 ATTO 590-Maleimide atto590->plus conjugate Protein-S-ATTO 590 (Stable Thioether Bond) plus->conjugate pH 6.5 - 7.5

References

A Comparative Guide to Spectroscopic Analysis of ATTO 590 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing protein conjugates, the selection of a suitable fluorescent label is a critical decision that significantly impacts experimental outcomes. This guide provides a comprehensive comparison of ATTO 590 with other commonly used fluorescent dyes in the same spectral region: Alexa Fluor 594, Cy3.5, and DyLight 594. The following sections present a detailed analysis of their spectroscopic properties, performance characteristics, and the experimental protocols required for their effective use.

Spectroscopic Property Comparison

The selection of a fluorophore is often guided by its intrinsic spectroscopic properties. The following table summarizes the key photophysical characteristics of ATTO 590 and its alternatives. Brightness, a critical parameter for sensitivity, is calculated as the product of the molar extinction coefficient and the quantum yield.

PropertyATTO 590Alexa Fluor 594Cy3.5DyLight 594
Excitation Maximum (λex) 593 nm[1]590 nm[1]~581 nm593 nm
Emission Maximum (λem) 622 nm[1]617 nm[1]~596 nm618 nm
Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹[1]73,000 cm⁻¹M⁻¹[1]150,000 cm⁻¹M⁻¹80,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.80[1]0.66[2]~0.15Not specified
Brightness (ε x Φ) 96,00048,18022,500Not specified
Photostability High[1][3]High[1]ModerateHigh

Performance Comparison of Labeled Proteins

Beyond the inherent spectroscopic properties of the free dye, the performance of the fluorophore when conjugated to a protein is of paramount importance. This includes factors such as the brightness of the conjugate and its resistance to photobleaching under experimental conditions.

Performance MetricATTO 590Alexa Fluor 594Cy3.5DyLight 594
Brightness of Conjugate Very HighHighModerateHigh
Photostability of Conjugate Reported to be very high[1][3]High, often used as a standard for comparison.Generally considered less photostable than ATTO and Alexa Fluor dyes.Reported to have slightly better photostability than Alexa Fluor 594.
pH Sensitivity LowLowModerateLow
Susceptibility to Quenching LowLowProne to quenching at high labeling densities.[4]Low

Experimental Protocols

Accurate and reproducible spectroscopic analysis of labeled proteins relies on standardized and well-documented experimental procedures. The following sections detail the key protocols for protein labeling, and the determination of labeling efficiency and photostability.

Protein Labeling with NHS Esters

N-hydroxysuccinimide (NHS) esters are one of the most common reactive groups used for labeling proteins, as they readily react with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus) to form stable amide bonds.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, at 1-10 mg/mL)

  • Amine-reactive dye (ATTO 590, Alexa Fluor 594, Cy3.5, or DyLight 594 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris, glycine) by dialysis against the reaction buffer.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a stock solution (typically 1-10 mg/mL).

  • Labeling Reaction:

    • Bring the protein solution to room temperature.

    • Add the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of dye is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS).

Determination of Degree of Labeling (DOL)

The degree of labeling, or the average number of dye molecules per protein, is a critical parameter to determine for consistent experimental results.

Procedure:

  • Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max).

  • Calculate the concentration of the dye using the Beer-Lambert law: Concentration_dye = A_max / (ε_dye * path length).

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm: Concentration_protein = (A₂₈₀ - (A_max * CF)) / ε_protein, where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).

  • The DOL is the molar ratio of the dye to the protein: DOL = Concentration_dye / Concentration_protein.

Measurement of Photostability

Photostability is a crucial factor for applications involving intense or prolonged illumination, such as fluorescence microscopy. A common method to quantify photostability is to measure the photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Procedure:

  • Immobilize the labeled protein on a microscope slide.

  • Using a fluorescence microscope, focus on a field of view containing the immobilized protein.

  • Illuminate the sample continuously with a constant excitation intensity.

  • Acquire a time-lapse series of images at regular intervals.

  • Measure the mean fluorescence intensity of the sample in each image.

  • Plot the normalized fluorescence intensity as a function of time.

  • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity reaches 50% of its initial value.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the key differences between the discussed fluorophores, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_labeling Labeling & Purification cluster_analysis Spectroscopic Analysis protein Protein in Amine-Free Buffer reaction Labeling Reaction (pH 8.3, 1 hr, RT) protein->reaction dye Dye NHS Ester Stock dye->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification absorbance Absorbance Spectroscopy (Determine DOL) purification->absorbance fluorescence Fluorescence Spectroscopy (Measure Emission Spectrum) purification->fluorescence photostability Photostability Measurement (Determine t1/2) purification->photostability

Caption: Experimental workflow for spectroscopic analysis of labeled proteins.

G cluster_atto ATTO 590 cluster_alexa Alexa Fluor 594 cluster_cy Cy3.5 cluster_dylight DyLight 594 center Key Features atto_brightness Highest Brightness center->atto_brightness Brightness atto_photostability Excellent Photostability center->atto_photostability Stability alexa_brightness High Brightness center->alexa_brightness Brightness alexa_photostability High Photostability center->alexa_photostability Stability cy_extinction High Extinction Coefficient center->cy_extinction Light Absorption cy_photostability Moderate Photostability center->cy_photostability Stability dylight_brightness High Brightness center->dylight_brightness Brightness dylight_photostability Good Photostability center->dylight_photostability Stability alexa_standard Widely Used Standard cy_quantum_yield Lower Quantum Yield

Caption: Comparison of key features of fluorescent dyes.

References

A Comparative Guide to FRET Efficiency Validation: The ATTO 590 Donor-Acceptor Pair in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of molecular interactions is paramount. Förster Resonance Energy Transfer (FRET) microscopy stands as a powerful technique for quantifying these interactions at the nanoscale. The choice of a fluorescent donor-acceptor pair is critical for the success of any FRET experiment. This guide provides a comprehensive validation of the ATTO 590 donor-acceptor pair and objectively compares its performance with established alternatives, supported by experimental data and detailed protocols.

ATTO 590, a rhodamine-based dye, exhibits exceptional photostability and a high fluorescence quantum yield, making it a compelling candidate for FRET applications.[1] Its spectral properties position it as a viable alternative to other commonly used dyes in the orange-red spectral region. This guide will delve into the key photophysical characteristics of the ATTO 590 pair, compare it with other widely used FRET pairs, and provide a standardized protocol for validating FRET efficiency.

Comparative Analysis of FRET Pair Photophysical Properties

The efficiency of FRET is intrinsically linked to the photophysical properties of the donor and acceptor dyes. A critical parameter is the Förster radius (R₀), the distance at which FRET efficiency is 50%. This value is dependent on the spectral overlap between the donor's emission and the acceptor's excitation spectra, the quantum yield of the donor, and the relative orientation of the transition dipoles.

Below is a comparative table summarizing the key photophysical properties of the ATTO 590 donor-acceptor pair alongside other commonly used FRET pairs.

FRET Pair (Donor / Acceptor)Donor Excitation Max (nm)Donor Emission Max (nm)Acceptor Excitation Max (nm)Acceptor Emission Max (nm)Donor Quantum YieldExtinction Coefficient (Donor) (M⁻¹cm⁻¹)Förster Radius (R₀) (Å)
ATTO 590 / ATTO 647N 593[1]622[1]6476690.80[1]120,000[1]62
ATTO 590 / ATTO 680 593[1]622[1]6807000.80[1]120,000[1]59
Cy3 / Cy5 5505706496700.20150,00054
Alexa Fluor 546 / Alexa Fluor 647 5565736506680.79104,00062
Alexa Fluor 594 / Alexa Fluor 647 5906176506680.6692,00057[2]

Note: The Förster radius can vary depending on the specific molecular construct and local environment. The values presented here are calculated or experimentally determined under specific conditions and should be used as a guide.

Experimental Validation of FRET Efficiency

The validation of FRET efficiency is crucial for the accurate interpretation of experimental results. The following protocol outlines a standardized methodology for determining FRET efficiency using the sensitized emission method, which is widely applicable and can be performed on most fluorescence microscopes.

Experimental Protocol: Sensitized Emission Method

1. Sample Preparation:

  • Prepare three samples: a "Donor-only" sample containing only the donor fluorophore-labeled molecule, an "Acceptor-only" sample with only the acceptor-labeled molecule, and the "FRET sample" containing both donor and acceptor-labeled molecules.

  • The concentration and labeling stoichiometry should be carefully controlled and kept consistent across all samples.

2. Image Acquisition:

  • Acquire images of each sample using three different filter settings:

    • Donor Channel: Excite with the donor excitation wavelength and detect through the donor emission filter.

    • Acceptor Channel: Excite with the acceptor excitation wavelength and detect through the acceptor emission filter.

    • FRET Channel: Excite with the donor excitation wavelength and detect through the acceptor emission filter.

3. Data Correction and FRET Efficiency Calculation:

  • Background Subtraction: Subtract the background fluorescence from all images.

  • Crosstalk Correction:

    • Donor Bleedthrough: Correct for the portion of the donor emission that is detected in the FRET channel. This is determined from the "Donor-only" sample.

    • Acceptor Direct Excitation: Correct for the direct excitation of the acceptor by the donor excitation wavelength. This is determined from the "Acceptor-only" sample.

  • Calculate Apparent FRET Efficiency (E_app): E_app = (I_FRET - a * I_D - d * I_A) / (I_FRET - a * I_D - d * I_A + G * I_D) Where:

    • I_FRET is the intensity in the FRET channel.

    • I_D is the intensity in the donor channel.

    • I_A is the intensity in the acceptor channel.

    • 'a' is the donor bleedthrough factor.

    • 'd' is the acceptor direct excitation factor.

    • 'G' is a calibration factor that accounts for the relative quantum yields and detection efficiencies of the donor and acceptor.

4. Acceptor Photobleaching (for validation):

  • In the FRET sample, selectively photobleach the acceptor fluorophore.

  • Measure the donor fluorescence intensity before and after photobleaching.

  • An increase in donor fluorescence after acceptor photobleaching confirms FRET, and the FRET efficiency can be calculated as: E = 1 - (I_DA / I_D) Where:

    • I_DA is the donor intensity in the presence of the acceptor.

    • I_D is the donor intensity after acceptor photobleaching.

Signaling Pathways and Experimental Workflows

Visualizing the underlying processes and workflows is essential for understanding and implementing FRET experiments.

FRET_Process FRET Energy Transfer Pathway cluster_donor Donor Fluorophore (ATTO 590) cluster_acceptor Acceptor Fluorophore D_ground Ground State D_excited Excited State D_ground->D_excited Excitation (593 nm) D_excited->D_ground Donor Emission (622 nm) A_excited Excited State D_excited->A_excited Förster Resonance Energy Transfer (FRET) A_ground Ground State A_excited->A_ground Acceptor Emission FRET_Validation_Workflow FRET Efficiency Validation Workflow start Start prep Prepare Samples: - Donor-only - Acceptor-only - FRET Sample start->prep acquire Image Acquisition: - Donor Channel - Acceptor Channel - FRET Channel prep->acquire correct Data Correction: - Background Subtraction - Crosstalk Correction acquire->correct calculate Calculate Apparent FRET Efficiency (E_app) correct->calculate validate Validation: Acceptor Photobleaching calculate->validate end End validate->end

References

Verifying Covalent Attachment of ATTO 590 Maleimide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and verifiable labeling of biomolecules is paramount. ATTO 590 maleimide (B117702), a bright and photostable fluorescent dye, is a popular choice for selectively labeling thiol groups on proteins and peptides. However, ensuring the covalent attachment of this or any fluorescent probe is a critical step for the reliability and reproducibility of downstream applications. This guide provides a comparative overview of ATTO 590 maleimide against common alternatives and details experimental protocols to verify successful conjugation.

Performance Comparison of Thiol-Reactive Dyes

The selection of a fluorescent dye often involves a trade-off between brightness, photostability, and cost. ATTO 590 is a rhodamine-based dye known for its high fluorescence quantum yield and photostability.[1] Below is a comparison of this compound with other commercially available, spectrally similar maleimide dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
This compound 593622120,0000.80High photostability and quantum yield.[1]
Alexa Fluor 594 Maleimide 59061792,0000.66Excellent photostability and brightness, well-established in literature.
Cy5 Maleimide 649670250,0000.20High extinction coefficient, but lower quantum yield and prone to photobleaching.[2]
DyLight 594 Maleimide 59361880,000Not specifiedGood fluorescence and water solubility.

Note: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While Cy5 has a very high extinction coefficient, its lower quantum yield results in lower overall brightness compared to ATTO 590 and Alexa Fluor 594. Photostability is another critical factor, with ATTO and Alexa Fluor dyes generally exhibiting superior resistance to photobleaching compared to traditional cyanine (B1664457) dyes.[3][4]

Experimental Protocols for Verifying Covalent Attachment

Successful conjugation of a maleimide dye to a thiol group results in a stable thioether bond. Verification of this covalent attachment is crucial and can be achieved through a combination of spectroscopic and spectrometric techniques.

Spectrophotometric Analysis (Degree of Labeling - DOL)

This is the most common initial method to quantify the efficiency of the labeling reaction.

Protocol:

  • Measure Absorbance: After removing the unreacted dye, measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the absorbance maximum of the dye (e.g., ~593 nm for ATTO 590).

  • Calculate Corrected Protein Absorbance: The dye also absorbs light at 280 nm. This contribution must be subtracted from the total A280 reading. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum.

    • Corrected A280 = A280 - (A_max_dye × CF)

  • Calculate Molar Concentrations:

    • Protein Concentration (M) = Corrected A280 / ε_protein_

    • Dye Concentration (M) = A_max_dye_ / ε_dye_

  • Determine DOL:

    • DOL = Dye Concentration / Protein Concentration

SDS-PAGE Analysis

This technique provides a qualitative confirmation of conjugation.

Protocol:

  • Run the labeled protein on a denaturing polyacrylamide gel (SDS-PAGE).

  • Visualize the gel under UV or with a fluorescence imager.

  • A fluorescent band at the molecular weight of the protein confirms that the dye is attached. The absence of fluorescence at the dye front indicates the removal of free dye.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase or size-exclusion HPLC can separate the labeled protein from the unlabeled protein and free dye, providing a more detailed picture of the conjugation reaction.

Protocol:

  • Sample Preparation: Prepare the conjugate sample in a suitable mobile phase.

  • Chromatography: Inject the sample onto an appropriate HPLC column (e.g., C4 or C18 for reversed-phase).

  • Detection: Monitor the elution profile using a UV detector (at 280 nm for protein) and a fluorescence detector (with excitation and emission wavelengths appropriate for the dye).

  • Analysis: A successful conjugation will show a new peak with a different retention time compared to the unlabeled protein, and this peak should be fluorescent.

HPLC_Chromatogram

Representative HPLC Chromatogram

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive evidence of covalent attachment by measuring the precise molecular weight of the conjugate.

Protocol:

  • Sample Preparation: Desalt the protein conjugate solution.

  • Mass Analysis: Introduce the sample into a mass spectrometer (e.g., ESI-MS or MALDI-TOF).

  • Data Acquisition: Acquire the mass spectrum.

  • Analysis: The mass of the conjugated protein will be higher than the unlabeled protein by an amount corresponding to the mass of the attached dye molecules. Multiple peaks may be observed, representing proteins labeled with one, two, or more dye molecules.

Mass_Spectrometry_Workflow

Mass Spectrometry Workflow

Logical Framework for Dye Selection and Verification

Choosing the right dye and rigorously verifying its attachment are sequential steps for successful bioconjugation experiments.

Decision_Framework

Dye Selection and Verification Logic

By following these guidelines and protocols, researchers can confidently select the appropriate fluorescent maleimide dye for their needs and rigorously verify its covalent attachment, leading to more reliable and impactful scientific outcomes.

References

Safety Operating Guide

Proper Disposal of ATTO 590 Maleimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

This guide provides detailed procedures for the proper disposal of ATTO 590 maleimide (B117702), a fluorescent dye commonly used in bioconjugation. Adherence to these protocols is crucial for maintaining laboratory safety, ensuring environmental responsibility, and complying with institutional and regulatory standards. While the manufacturer's Safety Data Sheet (SDS) for ATTO 590 maleimide does not classify the product as hazardous under Regulation (EC) No. 1272/2008, good laboratory practice dictates careful handling and disposal of all chemical reagents.[1] The maleimide functional group, in its unreacted form, can be reactive and potentially hazardous.

Immediate Safety Precautions

Before handling this compound, consult the product's Material Safety Data Sheet (MSDS) for comprehensive information on potential hazards and safe handling practices.[2] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Core Disposal Principles

The fundamental principle for the disposal of any laboratory chemical is to follow your institution's specific guidelines, which are typically administered by the Environmental Health and Safety (EHS) department. Never dispose of chemicals down the drain or in regular trash unless explicitly permitted by your institution's policies for non-hazardous waste.

There are three primary forms of this compound waste generated in a laboratory setting:

  • Unused or Expired Solid Product: The original vial containing the powdered dye.

  • Aqueous Solutions and Reaction Mixtures: This includes stock solutions (e.g., in DMSO) and aqueous buffers from labeling reactions.

  • Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with the dye.

A critical step in many experimental protocols involving maleimides is the quenching of the reaction with a low molecular weight thiol, such as glutathione (B108866) or mercaptoethanol.[2][3] This process deactivates the reactive maleimide group by forming a stable thioether, which is a key consideration for proper waste segregation.

Step-by-Step Disposal Procedures

The following table outlines the recommended disposal procedures for different forms of this compound waste.

Waste FormDisposal Protocol
Unused/Expired Solid this compound 1. Ensure the container is securely capped and the original label is intact. 2. Treat as chemical waste. 3. Affix a hazardous waste label if required by your institution. 4. Transfer the container to your laboratory's designated chemical waste collection area for pickup by the EHS department.
Unreacted this compound Solutions 1. Collect all solutions containing unquenched this compound in a clearly labeled, sealed, and appropriate waste container. 2. Do not mix with other waste streams unless permitted by your EHS. 3. Label the container as "Hazardous Waste" or as required by your institution, clearly indicating the contents. 4. Arrange for disposal through your institution's chemical waste program.
Quenched (Deactivated) this compound Solutions 1. After quenching the reaction with a thiol-containing reagent, the resulting thioether product is generally less reactive. 2. Despite the reduced reactivity, these solutions should still be collected as chemical waste. Fluorescent dyes, even when non-hazardous, are often managed as chemical waste to prevent environmental release. 3. Collect in a labeled waste container and dispose of through your EHS department.
Contaminated Solid Waste (Gloves, Pipette Tips, etc.) 1. Segregate all solid materials that have come into contact with this compound. 2. Collect these items in a designated solid hazardous waste container or a clearly labeled bag for chemical waste. 3. Do not dispose of this waste in regular trash or biohazardous waste containers. 4. Manage for disposal through your institution's chemical waste program.

Experimental Protocol: Quenching of Unreacted this compound

To deactivate excess this compound following a labeling reaction, a low molecular weight thiol is added.

Materials:

  • Reaction mixture containing unreacted this compound

  • Glutathione or β-mercaptoethanol solution (e.g., 1 M stock)

Procedure:

  • Following the completion of the protein labeling reaction, add an excess of a soluble, low molecular weight thiol to the reaction mixture. A final concentration of 10-20 mM is typically sufficient.

  • Allow the quenching reaction to proceed for at least 1 hour at room temperature.

  • The reaction mixture, now containing the deactivated thioether-dye conjugate, is ready for purification or disposal as quenched chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 A Identify this compound Waste Stream B Solid (Unused/Expired Product) A->B C Liquid (Solutions) A->C D Solid (Contaminated Labware) A->D H Collect in Labeled Chemical Waste Container B->H E Is the maleimide quenched (deactivated)? C->E D->H F Unquenched (Reactive Maleimide) E->F No G Quenched (Thioether) E->G Yes F->H G->H I Dispose via Institutional EHS H->I J Consult Institutional EHS for specific guidance I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for ATTO 590 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of ATTO 590 maleimide (B117702), a fluorescent marker used for labeling biomolecules.[1][2] Adherence to these protocols is crucial for ensuring laboratory safety and minimizing environmental impact.

While the Safety Data Sheet (SDS) for ATTO 590 maleimide indicates it is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008, it is imperative to handle it with care, following standard good laboratory practices.[1] The maleimide functional group, in general, can be hazardous, and therefore, caution is advised.[3][4][5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the recommended PPE for each stage of the handling process.

Stage of HandlingEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Powder Safety glasses with side shields or safety goggles.[6] A face shield is recommended for larger quantities.[6]Chemical-resistant gloves (e.g., Nitrile).[3][6]Laboratory coat.[3][6]Use in a well-ventilated area or fume hood.[6] A dust mask may be used to prevent inhalation of fine particles.[6][7]
Dissolving & Pipetting Safety glasses with side shields or safety goggles.[6]Chemical-resistant gloves (e.g., Nitrile).[6]Laboratory coat.[6]Work in a well-ventilated area or fume hood.[6]
Reaction & Conjugation Safety glasses with side shields or safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work in a well-ventilated area or fume hood.
Waste Disposal Safety glasses with side shields or safety goggles.[6]Chemical-resistant gloves (e.g., Nitrile).[6]Laboratory coat.[6]Not generally required.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Before handling, ensure you have read and understood the Safety Data Sheet.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[6]

  • To avoid moisture condensation, allow the product to reach room temperature before opening the container.

  • Carefully weigh the desired amount of the powdered reagent using a calibrated analytical balance and appropriate tools.[6]

2. Dissolving the Reagent:

  • Dissolve the maleimide in a suitable solvent such as DMSO or DMF immediately before use.[8]

  • Protect all stock solutions from light by wrapping containers in aluminum foil.[9]

3. Labeling Reaction:

  • For protein labeling, dissolve the protein in a degassed buffer at a pH of 7.0-7.5.[8]

  • If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP.[8][9]

  • Add the dissolved this compound to the protein solution.

  • Allow the reaction to proceed in the dark for 2 hours at room temperature or overnight at 4°C.[9]

Disposal Plan: Safe Waste Management

Due to the reactive nature of the maleimide group, it is best practice to deactivate it before disposal.[3][4]

Experimental Protocol for Deactivation:

  • Prepare a Quenching Solution: Prepare a ~100 mM solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer.[4]

  • Reaction: In a designated chemical waste container, add the this compound waste to a 10-fold molar excess of the quenching solution.[4]

  • Incubation: Gently mix and allow the reaction to proceed for at least 2 hours at room temperature to ensure complete deactivation of the maleimide group.[4]

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused Solid this compound Keep in its original, sealed container and label as "Hazardous Waste: Unused this compound".[4]
Deactivated Liquid Waste Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible waste container.[3] Do not pour down the drain.[3] Label as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]".[4]
Contaminated Solid Waste All consumables that have come into contact with this compound (e.g., pipette tips, tubes, gloves) must be collected in a designated, sealed plastic bag or container.[3] Label as "Hazardous Waste: this compound contaminated debris".[4]
Empty Containers The original container should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[4] The first rinsate must be collected and disposed of as hazardous liquid waste.[4] After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.[4]

Store all hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.[3] Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]

Experimental Workflow

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh this compound in Fume Hood prep_ppe->prep_weigh prep_dissolve Dissolve in Anhydrous DMSO or DMF prep_weigh->prep_dissolve react_add Add Dissolved Dye to Sample prep_dissolve->react_add Add to Reaction react_sample Prepare Thiol-Containing Sample (e.g., Protein) react_sample->react_add react_incubate Incubate (2h at RT or Overnight at 4°C) react_add->react_incubate disp_quench Deactivate Excess Reagent and Waste with Thiol Solution react_incubate->disp_quench Dispose of Waste disp_segregate Segregate Liquid and Solid Waste disp_quench->disp_segregate disp_label Label Waste Containers Appropriately disp_segregate->disp_label disp_store Store in Designated Hazardous Waste Area disp_label->disp_store

Caption: Workflow for the safe handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。